Decylcyclohexane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
decylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16/h16H,2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWFZICHPLEOIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061973 | |
| Record name | Decylcyclohexane | |
| Source | EPA DSSTox | |
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Molecular Weight |
224.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00103 [mmHg] | |
| Record name | Decylcyclohexane | |
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CAS No. |
1795-16-0 | |
| Record name | Decylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1795-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Decylcyclohexane | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decylcyclohexane | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74192 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane, decyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Decylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECYLCYCLOHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X5R5EE4ST | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the physical properties of Decylcyclohexane?
An In-depth Technical Guide to the Physical Properties of Decylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No: 1795-16-0), a saturated cycloalkane, is a compound of interest in various fields, including its potential use as a solvent or in the formulation of lubricants. A thorough understanding of its physical properties is essential for its application in research and development. This guide provides a comprehensive overview of the key physical characteristics of this compound, details the standard experimental methodologies for their determination, and illustrates the relationships between these properties and their measurement techniques.
Core Physical and Chemical Properties
This compound is a colorless liquid under standard conditions. Its fundamental properties are summarized below.
| Property | Value |
| CAS Number | 1795-16-0 |
| Molecular Formula | C₁₆H₃₂ |
| Molecular Weight | 224.43 g/mol |
| Appearance | Colorless liquid |
| Synonyms | 1-Cyclohexyldecane, n-Decylcyclohexane |
Quantitative Physical Data
The following table summarizes the key quantitative physical properties of this compound. These values are critical for handling, process design, and safety assessments.
| Property | Value | Conditions |
| Density | 0.812 - 0.82 g/cm³ | @ 20°C (approx.) |
| Boiling Point | 299 °C | @ 760 mmHg |
| Melting Point | -2 °C | - |
| Flash Point | 127.5 °C | Tag Closed Cup (TCC) |
| Vapor Pressure | 0.001 to 0.002 mmHg | @ 25°C |
| Refractive Index (n_D) | 1.449 - 1.454 | @ 20°C |
| Water Solubility | 0.001358 mg/L (estimated) | @ 25°C |
| LogP (Octanol/Water Partition Coefficient) | 6.1 - 8.7 (estimated) | - |
| Viscosity | Data not readily available | - |
| Surface Tension | Data not readily available | - |
Experimental Protocols for Property Determination
Accurate determination of physical properties relies on standardized experimental protocols. The following sections detail the methodologies for measuring the key characteristics of liquid hydrocarbons like this compound.
Density Measurement (Pycnometry)
Density is a fundamental property used to characterize substances and convert between mass and volume. A common and precise method involves the use of a pycnometer, following standards such as ASTM D1217 or D1480.[1][2]
-
Principle: This method determines the mass of a precise volume of liquid. The pycnometer is a glass flask with a precisely known volume.
-
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately measured on an analytical balance.[3]
-
The pycnometer is filled with the sample liquid (this compound), taking care to avoid air bubbles.[4]
-
The filled pycnometer is placed in a constant-temperature bath until it reaches thermal equilibrium (e.g., 20°C).
-
The volume is adjusted precisely, often by inserting a stopper with a capillary bore, allowing excess liquid to be removed.[3]
-
The exterior of the pycnometer is carefully dried, and its total mass is measured.
-
The density is calculated by dividing the net mass of the liquid by the calibrated volume of the pycnometer.
-
Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. It is a key indicator of purity. For small sample volumes, the Thiele tube or micro-reflux methods are common.[5][6]
-
Principle: A small amount of liquid is heated, and the temperature at which it is in equilibrium with its vapor at the ambient pressure is measured.
-
Procedure (Thiele Tube Method):
-
A small amount of the liquid is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube.[7]
-
The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil to ensure uniform heating.[6]
-
As the temperature rises, trapped air expands and escapes from the capillary tube.
-
Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.[5]
-
The heat source is removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature recorded the instant the stream of bubbles stops and the liquid begins to enter the capillary tube.[8]
-
Flash Point Measurement
The flash point is the lowest temperature at which a liquid gives off enough vapor to form an ignitable mixture with air. It is a critical safety parameter for storage and handling. For this compound, the Tag Closed Cup (TCC) method (ASTM D56) is specified.[9][10]
-
Principle: A sample is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which a flash is observed.[11]
-
Procedure (ASTM D56):
-
The sample is placed in the Tag Closed Cup tester.[12]
-
The temperature of the sample is increased at a slow, constant rate.
-
At specified temperature intervals, a small test flame is directed into the cup's opening.
-
The flash point is the lowest temperature at which the application of the test flame causes the vapor above the sample to ignite with a brief flash.[11]
-
Refractive Index Measurement
The refractive index measures how light propagates through a substance and is highly sensitive to purity and composition. The Abbe refractometer is the standard instrument for this measurement.[13][14]
-
Principle: The Abbe refractometer measures the critical angle of total internal reflection of light at the interface between a high-refractive-index prism and the liquid sample. This angle is directly related to the sample's refractive index.
-
Procedure:
-
The instrument is calibrated using a standard of known refractive index, often distilled water.[15]
-
A few drops of the this compound sample are placed on the clean, dry surface of the lower prism.[16]
-
The prisms are closed, and a light source illuminates the sample.
-
While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is sharp and centered in the crosshairs.[14]
-
A compensator may be adjusted to remove any observed color dispersion.
-
The refractive index is read directly from the instrument's calibrated scale.
-
Viscosity Measurement
Viscosity describes a fluid's resistance to flow. For petroleum products and similar liquids, kinematic viscosity is often determined using a glass capillary viscometer as outlined in ASTM D445.[17][18]
-
Principle: The method measures the time it takes for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer at a precisely controlled temperature.[19]
-
Procedure (ASTM D445):
-
The sample is introduced into a clean, dry capillary viscometer (e.g., an Ubbelohde type).
-
The viscometer is placed vertically in a constant-temperature bath until the sample reaches the test temperature.
-
The liquid is drawn up through the capillary by suction to a point above the upper timing mark.
-
The suction is released, and the time taken for the liquid meniscus to pass between the upper and lower timing marks is measured accurately.
-
The kinematic viscosity (ν) is calculated by multiplying the measured flow time by the viscometer's calibration constant.
-
The dynamic viscosity (η) can be obtained by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature (η = ν * ρ).[20]
-
Surface Tension Measurement
Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. While specific data for this compound is sparse, the property can be measured using methods like the Du Noüy ring method, standardized in ASTM D971 for interfacial tension.[21][22]
-
Principle: This method measures the force required to detach a platinum ring from the surface of a liquid. This force is proportional to the surface tension of the liquid.[23]
-
Procedure (ASTM D971 - adapted for surface tension):
-
A platinum ring of precise dimensions is suspended from a sensitive force balance (tensiometer).
-
The liquid sample is placed in a container on an adjustable platform below the ring.
-
The platform is raised until the ring makes contact with the liquid surface.
-
The platform is then slowly lowered, causing a liquid lamella to be pulled up by the ring.[24]
-
The force is measured continuously as the ring is pulled away from the surface. The maximum force recorded just before the lamella breaks is used to calculate the surface tension, applying appropriate correction factors.
-
Logical Relationships in Physical Property Analysis
The determination of this compound's physical properties follows a logical workflow, where fundamental properties are measured through specific experimental techniques. The diagram below illustrates this relationship.
Caption: Workflow for determining physical properties of this compound.
References
- 1. store.astm.org [store.astm.org]
- 2. tamson-instruments.com [tamson-instruments.com]
- 3. che.utah.edu [che.utah.edu]
- 4. ised-isde.canada.ca [ised-isde.canada.ca]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. store.astm.org [store.astm.org]
- 10. store.astm.org [store.astm.org]
- 11. Flashpoint Testing - ASTM D56 (Tag Closed Cup) - Pentyl Labs [pentyllabs.com]
- 12. torontech.com [torontech.com]
- 13. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 14. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]
- 15. hinotek.com [hinotek.com]
- 16. img.daihan-sci.com [img.daihan-sci.com]
- 17. store.astm.org [store.astm.org]
- 18. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]
- 19. Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids and Calculation of Dynamic Viscosity (ASTM D 445) [pachemtech.eu]
- 20. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 21. store.astm.org [store.astm.org]
- 22. biolinscientific.com [biolinscientific.com]
- 23. mastrad.com [mastrad.com]
- 24. ASTM D 971 | KRÜSS Scientific [kruss-scientific.com]
Thermodynamic and chemical properties of Decylcyclohexane.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decylcyclohexane (also known as 1-cyclohexyldecane) is a saturated cycloalkane with the chemical formula C16H32.[1] It consists of a cyclohexane ring bonded to a ten-carbon alkyl chain. This non-polar hydrocarbon is a colorless liquid at room temperature and is characterized by its low volatility and excellent solubility in organic solvents.[2] These properties make it a significant compound in various industrial applications, including the production of lubricants and surfactants.[2] This guide provides a detailed overview of the thermodynamic and chemical properties of this compound, along with methodologies for their determination, to support research and development activities.
Chemical Properties
This compound is a stable, combustible liquid.[3][4][5] As a saturated hydrocarbon, it is relatively inert and does not readily undergo reactions. However, it is incompatible with strong oxidizing agents.[3][4][5] The chemical character of this compound is primarily dictated by its non-polar nature, a direct consequence of its hydrocarbon structure. This leads to its miscibility with other non-polar solvents and its very low solubility in water.[6]
References
- 1. This compound | C16H32 | CID 15713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | CAS#:1795-16-0 | Chemsrc [chemsrc.com]
- 4. chemwhat.com [chemwhat.com]
- 5. N-DECYLCYCLOHEXANE | 1795-16-0 [amp.chemicalbook.com]
- 6. decyl cyclohexane, 1795-16-0 [thegoodscentscompany.com]
Decylcyclohexane: Nomenclature and Chemical Identity
Decylcyclohexane, a saturated hydrocarbon, is a molecule of interest in various fields of chemical research. This guide provides an in-depth look at its nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC) and its commonly used synonyms.
IUPAC Name
The systematic name for this compound, as defined by IUPAC, is This compound [1]. The structure consists of a ten-carbon alkyl chain (a decyl group) attached to a cyclohexane ring[1].
Synonyms and Identifiers
This compound is also known by several other names and identifiers, which are crucial for searching chemical databases and literature. These synonyms often arise from different naming conventions or are used as shorthand in specific contexts.
A comprehensive list of synonyms and identifiers is provided in the table below for clarity and easy reference.
| Identifier Type | Identifier | Source |
| Common Synonyms | 1-Cyclohexyldecane[1][2][3][4] | PubChem, SCBT, Cheméo, NIST |
| n-Decylcyclohexane[1][3][4][5] | PubChem, Cheméo, NIST, ChemWhat | |
| Cyclohexane, decyl-[1][3][4] | PubChem, Cheméo, NIST | |
| Decane, 1-cyclohexyl-[3][4] | Cheméo, NIST | |
| CAS Registry Number | 1795-16-0[1][4] | CAS, NIST |
| Molecular Formula | C16H32[1][2][4] | PubChem, SCBT, NIST |
| Molecular Weight | 224.43 g/mol [2] | SCBT |
| InChIKey | STWFZICHPLEOIC-UHFFFAOYSA-N[1][4] | PubChem, NIST |
| UNII | 7X5R5EE4ST[1] | FDA GSRS |
Logical Relationship of Nomenclature
The various names for this compound all describe the same molecular structure, albeit from slightly different perspectives, as illustrated by the following diagram.
References
An In-depth Technical Guide to the Spectral Analysis of Decylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for decylcyclohexane. It includes detailed experimental protocols and tabulated spectral data to support research and development activities where this molecule is of interest.
Introduction
This compound is a saturated hydrocarbon consisting of a cyclohexane ring substituted with a ten-carbon alkyl chain. As a non-polar organic molecule, its structural elucidation and characterization rely heavily on modern spectroscopic techniques. This guide presents key spectral data and the methodologies for their acquisition, providing a foundational resource for its identification and analysis.
Spectral Data Presentation
The following sections summarize the quantitative spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to the different chemical environments of the protons and carbons in the cyclohexane ring and the decyl chain.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.60-1.75 | m | 5H | Cyclohexane (CH, axial CH₂) |
| ~1.15-1.35 | m | 22H | Cyclohexane (equatorial CH₂) & Decyl Chain (-CH₂-) |
| ~0.85-0.95 | t | 3H | Decyl Chain (-CH₃) |
Note: The ¹H NMR spectrum of alkanes often exhibits significant signal overlap due to the similar electronic environments of the protons.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~37.5 | Cyclohexane C1 |
| ~33.5 | Cyclohexane C2/C6 |
| ~31.9 | Decyl Chain |
| ~29.7 | Decyl Chain |
| ~29.3 | Decyl Chain |
| ~26.7 | Cyclohexane C3/C5 |
| ~26.4 | Cyclohexane C4 |
| ~22.7 | Decyl Chain |
| ~14.1 | Decyl Chain (-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of functional groups. For an alkane like this compound, the spectrum is characterized by C-H stretching and bending vibrations.[1][2]
Table 3: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2924 | Strong | C-H Asymmetric Stretch (CH₂) |
| 2853 | Strong | C-H Symmetric Stretch (CH₂) |
| 1465 | Medium | C-H Scissoring (Bending) (CH₂) |
| 1447 | Medium | C-H Bending (CH₂) |
Data obtained from the NIST Chemistry WebBook.[3]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound results in the formation of a molecular ion and a series of fragment ions. The fragmentation pattern is characteristic of long-chain alkanes and cycloalkanes.[4][5]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 41 | 65 | [C₃H₅]⁺ |
| 43 | 55 | [C₃H₇]⁺ |
| 55 | 100 | [C₄H₇]⁺ |
| 57 | 45 | [C₄H₉]⁺ |
| 69 | 80 | [C₅H₉]⁺ |
| 82 | 95 | [C₆H₁₀]⁺ |
| 83 | 98 | [C₆H₁₁]⁺ (cyclohexyl cation) |
| 97 | 40 | [C₇H₁₃]⁺ |
| 111 | 25 | [C₈H₁₅]⁺ |
| 125 | 15 | [C₉H₁₇]⁺ |
| 224 | 5 | [M]⁺ (Molecular Ion) |
Data obtained from the NIST Chemistry WebBook.[6][7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
3.1.1. Sample Preparation [8][9]
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., chloroform-d, CDCl₃).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
3.1.2. Data Acquisition [10][11]
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 15-20 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Due to the low natural abundance of ¹³C, a larger number of scans is required. A spectral width of 200-250 ppm and a longer relaxation delay (e.g., 2-5 seconds) are typically used.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Infrared (IR) Spectroscopy
3.2.1. Sample Preparation (Neat Liquid) [12][13]
-
Clean Plates: Ensure the salt plates (e.g., KBr or NaCl) are clean, dry, and free of any residues.
-
Sample Application: Place a single drop of this compound onto the center of one salt plate.
-
Sandwiching: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
-
Mounting: Mount the sandwiched plates in the spectrometer's sample holder.
3.2.2. Data Acquisition (FTIR) [14][15]
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the sample spectrum.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.
Mass Spectrometry (GC-MS)
3.3.1. Sample Preparation
-
Dilution: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.
3.3.2. Data Acquisition (Electron Ionization - EI) [16][17][18]
-
Injection: Inject a small volume (typically 1 µL) of the prepared solution into the gas chromatograph (GC) inlet.
-
Chromatographic Separation: The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms). A temperature program is used to elute the components, for example, starting at 50°C and ramping to 300°C.
-
Ionization: As this compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded by a beam of electrons (typically at 70 eV). This causes ionization and fragmentation of the molecule.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. IR _2007 [uanlch.vscht.cz]
- 2. IR Absorption Table [webspectra.chem.ucla.edu]
- 3. Cyclohexane, decyl- [webbook.nist.gov]
- 4. Electron impact mass spectrometry of alkanes in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Cyclohexane, decyl- [webbook.nist.gov]
- 7. Cyclohexane, decyl- [webbook.nist.gov]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. How To [chem.rochester.edu]
- 11. chem.uiowa.edu [chem.uiowa.edu]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. eng.uc.edu [eng.uc.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Decylcyclohexane: A Comprehensive Technical Guide to its Natural Occurrence and Industrial Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decylcyclohexane, a saturated alicyclic hydrocarbon, is a molecule of growing interest in various scientific domains, from geochemistry to pharmacology. Its presence in natural sources provides valuable information for petroleum exploration and environmental analysis. Furthermore, its potential applications in drug development and as a specialty chemical necessitate a thorough understanding of its origins, both natural and synthetic. This technical guide provides an in-depth overview of the natural occurrence and industrial sources of this compound, with a focus on quantitative data, experimental protocols, and the underlying pathways.
Natural Occurrence of this compound
This compound has been identified in a diverse range of natural matrices, including petroleum products, plants, and fungi.
Petroleum and Crude Oil
This compound is a naturally occurring component of crude oil and its refined products, where it falls under the category of naphthenes (cycloalkanes). Naphthenes are a significant fraction of crude oil, contributing to its physical and chemical properties. The concentration of this compound and other alkylcyclohexanes can vary significantly depending on the origin and geological history of the crude oil.
Table 1: Quantitative Data on this compound in Natural Sources
| Source Category | Specific Source | Concentration Range | Analytical Method |
| Petroleum | Crude Oil | Variable, typically a minor component within the naphthene fraction. Specific quantitative data is scarce in publicly available literature. | Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Diesel Fuel | Present as a component of the complex hydrocarbon mixture. Quantitative data is not readily available. | GC-MS, GC-FID[1] | |
| Flora | Spermadictyon suaveolens (leaves) | Identified as a phytochemical constituent. Quantitative data not specified in the cited study.[2][3] | GC-MS |
| Aloe vera | Reported as a constituent. Specific concentration data is not available. | GC-MS | |
| Fungi | Aspergillus ustus | Identified as a volatile organic compound. Quantitative data is not readily available in the literature. | Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS |
Note: The quantitative data for this compound in many natural sources is not extensively documented in publicly available literature. The provided information is based on qualitative identification, and the concentration is expected to be highly variable.
Botanical Sources
This compound has been identified as a phytochemical in certain plant species.
-
Spermadictyon suaveolens : Gas chromatography-mass spectrometry (GC-MS) analysis of the leaf extracts of Spermadictyon suaveolens has confirmed the presence of this compound.[2][3]
-
Aloe vera : this compound has also been reported as a constituent of Aloe vera.
Fungal Sources
Certain fungi are capable of producing a wide array of volatile organic compounds (VOCs), including this compound.
-
Aspergillus ustus : This species of fungus has been reported to produce this compound as a volatile metabolite.
Industrial Sources and Synthesis
Commercially, this compound is primarily produced through synthetic chemical processes. The most common industrial route involves a two-step process: Friedel-Crafts alkylation of an aromatic precursor followed by hydrogenation.
Friedel-Crafts Alkylation of Benzene
The initial step involves the alkylation of benzene with a 10-carbon alkene, such as 1-decene. This reaction is an electrophilic aromatic substitution catalyzed by a Lewis acid or a solid acid catalyst.[4][5][6][7]
Reaction:
C₆H₆ + C₁₀H₂₀ → C₁₆H₂₆
(Benzene + 1-Decene → Decylbenzene)
Common catalysts for this reaction include aluminum chloride (AlCl₃), hydrofluoric acid (HF), and various zeolites.[8] The choice of catalyst and reaction conditions (temperature, pressure) can influence the product distribution and yield.
Hydrogenation of Decylbenzene
The decylbenzene produced in the first step is then hydrogenated to yield this compound. This process involves the saturation of the aromatic ring with hydrogen, typically using a metal catalyst.
Reaction:
C₁₆H₂₆ + 3H₂ → C₁₆H₃₂
(Decylbenzene + Hydrogen → this compound)
Catalysts for this hydrogenation step commonly include nickel, platinum, or palladium supported on a carrier material like alumina or carbon.[9] The reaction is typically carried out at elevated temperature and pressure.
Experimental Protocols
Extraction and Analysis of this compound from Plant Material (General Protocol)
This protocol provides a general framework for the extraction and analysis of this compound from plant tissues, which can be adapted for specific applications.
1. Sample Preparation:
-
Collect fresh plant material (e.g., leaves of Spermadictyon suaveolens).
-
Air-dry or freeze-dry the material to remove moisture.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
2. Extraction:
-
Soxhlet Extraction:
-
Place the powdered plant material in a thimble and extract with a suitable solvent (e.g., hexane, dichloromethane) in a Soxhlet apparatus for several hours. This method is effective for exhaustive extraction.
-
-
Ultrasonic-Assisted Extraction (UAE):
-
Suspend the powdered plant material in a solvent in a flask.
-
Place the flask in an ultrasonic bath and sonicate for a specified period (e.g., 30-60 minutes). This method is generally faster than Soxhlet extraction.
-
3. Extract Concentration:
-
After extraction, remove the solvent from the extract using a rotary evaporator under reduced pressure to obtain a concentrated crude extract.
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless or split injection.
-
Oven Temperature Program: A temperature gradient is programmed to separate the components of the extract. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C).
-
Mass Spectrometer Parameters: Operate in electron ionization (EI) mode. Scan a mass range of m/z 40-500.
-
Identification: Identify this compound by comparing its mass spectrum and retention time with that of a certified reference standard. The NIST library can also be used for tentative identification.
-
Quantification: For quantitative analysis, a calibration curve should be prepared using a series of known concentrations of a this compound standard. An internal standard (e.g., a deuterated analog) should be used to improve accuracy and precision.[10][11]
Analysis of this compound in Petroleum Fractions (General Protocol)
This protocol outlines a general procedure for the analysis of this compound in crude oil or its distillates.
1. Sample Preparation:
-
Dilute the crude oil or petroleum fraction in a suitable solvent (e.g., dichloromethane, hexane) to an appropriate concentration for GC analysis.
2. Fractionation (Optional):
-
For complex matrices like crude oil, it may be necessary to fractionate the sample to separate the aliphatic and aromatic components. This can be achieved using column chromatography with silica gel or alumina as the stationary phase.[12] The saturated fraction containing this compound is eluted with a non-polar solvent like hexane.
3. Gas Chromatography-Flame Ionization Detection (GC-FID) / Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Instrumentation: A GC equipped with either an FID or a mass spectrometer. FID is suitable for quantification, while MS provides definitive identification.
-
Column: A non-polar capillary column is typically used.
-
Carrier Gas: Helium or hydrogen.
-
Oven Temperature Program: A temperature program is used to separate the wide range of hydrocarbons present in petroleum samples.
-
Identification (GC-MS): Compare the mass spectrum and retention time of the peak of interest with a this compound standard.
-
Quantification (GC-FID): Calibrate the instrument using a certified reference standard of this compound. Use an internal standard for improved accuracy. The concentration of this compound is determined by comparing its peak area to the calibration curve.[13]
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between the natural occurrence and industrial synthesis of this compound.
Caption: Sources and Synthesis of this compound.
Conclusion
This compound is a naturally occurring cycloalkane found in geological sources like crude oil, as well as in specific plant and fungal species. While its presence in these natural matrices is confirmed, detailed quantitative data remains limited in the scientific literature. Industrially, this compound is synthesized through a well-established two-step process involving Friedel-Crafts alkylation and subsequent hydrogenation. The analytical methods for its detection and quantification, primarily GC-MS and GC-FID, are robust and can be adapted for various sample matrices. Further research is warranted to quantify the concentration of this compound in its natural sources and to explore its full potential in various scientific and industrial applications. This guide provides a foundational understanding for researchers and professionals working with this versatile molecule.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. mt.com [mt.com]
- 8. dc.etsu.edu [dc.etsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tdi-bi.com [tdi-bi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Decylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the boiling and melting points of decylcyclohexane (CAS No. 1795-16-0). The document details the experimentally determined values for these key physical properties, outlines the methodologies for their determination, and presents a logical workflow for these experimental processes. This information is critical for professionals in research and development who require precise data for modeling, synthesis, and formulation.
Quantitative Physicochemical Data
The boiling and melting points of this compound have been determined and reported across various chemical data repositories. A summary of these values is presented below for ease of comparison.
| Physical Property | Value | Conditions |
| Boiling Point | 299.00 °C | @ 760.00 mm Hg[1] |
| 299.7 °C | @ 760 mmHg[2] | |
| 299 °C | ||
| Melting Point | -2 °C[2] | |
| -1.7 °C |
Experimental Protocols for Determination of Physical Properties
The determination of accurate boiling and melting points is fundamental to characterizing a chemical substance. The protocols described herein are standard methodologies applicable to alkanes like this compound.
2.1. Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol outlines the capillary method for determining the melting point, a common and reliable technique.[3]
Methodology:
-
Sample Preparation: A small amount of solid this compound, previously frozen, is finely powdered. The open end of a glass capillary tube is jabbed into the powder to collect a sample.[4] The tube is then inverted and tapped gently to cause the solid to fall to the sealed end. The capillary tube is dropped, sealed end down, through a long, narrow tube to tightly pack the solid to a height of 2-3 mm.[4]
-
Apparatus Setup: The packed capillary tube is placed into a melting point apparatus, such as a Mel-Temp or a Thiele tube.[3] The apparatus is equipped with a calibrated thermometer or a digital temperature probe.
-
Heating and Observation: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[3][5] The sample is observed through a magnifying lens.
-
Data Recording: Two temperatures are recorded:
-
The temperature at which the first droplet of liquid appears.
-
The temperature at which the entire solid sample has completely melted into a liquid. The recorded melting point is reported as this temperature range. For a pure compound, this range is typically narrow (0.5-1.0 °C).[3][6] Impurities can lead to a depression and broadening of the melting range.[3][5][6]
-
2.2. Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.[7] The normal boiling point is measured at an atmospheric pressure of 760 mmHg. The Thiele tube method is a suitable micro-method for determining the boiling point of a small sample of liquid like this compound.[8]
Methodology:
-
Sample Preparation: A small volume (approximately 0.5 mL) of liquid this compound is placed into a small test tube or a Durham tube.[8] A capillary tube, sealed at one end, is placed into the liquid with the open end down.
-
Apparatus Setup: The small test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[8] This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the heat is distributed evenly by convection.[8]
-
Heating and Observation: The Thiele tube is heated gently at the side arm. As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out. Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube.[8]
-
Data Recording: The heating is stopped, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure. The barometric pressure should also be recorded.[8]
Logical Workflow and Signaling Pathways
The logical progression for the experimental determination of the physical properties of a compound like this compound follows a standardized workflow to ensure accuracy and reproducibility. This process can be visualized as a decision-making and procedural pathway.
Caption: Experimental workflow for determining the melting and boiling points of this compound.
References
- 1. decyl cyclohexane, 1795-16-0 [thegoodscentscompany.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility of Decylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of decylcyclohexane in water and a range of common organic solvents. This compound, a saturated cycloalkane, is a nonpolar compound, a characteristic that dictates its solubility behavior. This guide integrates available data with predictive models to offer a thorough understanding of its miscibility, supported by detailed experimental protocols for solubility determination.
Core Physical and Chemical Properties of this compound
A foundational understanding of this compound's physical and chemical properties is essential for interpreting its solubility. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₂ | [1] |
| Molecular Weight | 224.43 g/mol | [1][2] |
| CAS Number | 1795-16-0 | [2] |
| Appearance | Colorless liquid | |
| Boiling Point | 299.0 °C at 760 mmHg | [3] |
| Melting Point | -1.7 °C | |
| Density | ~0.817 g/cm³ | |
| logP (octanol/water) | 8.284 (estimated) | [3] |
Solubility of this compound
The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. As a nonpolar hydrocarbon, this compound exhibits very low solubility in polar solvents like water and high solubility in nonpolar organic solvents.
Water Solubility
The solubility of this compound in water is exceedingly low, a consequence of its nonpolar aliphatic structure.
| Solvent | Temperature (°C) | Solubility | Method |
| Water | 25 | 0.001358 mg/L | Estimated |
Table 1: Quantitative Water Solubility of this compound.[3]
Solubility in Organic Solvents
While specific experimental data for the solubility of this compound in a wide array of organic solvents is scarce in publicly available literature, its solubility can be reliably predicted based on its chemical nature and by employing theoretical models such as Hansen Solubility Parameters.
Qualitative Solubility Predictions:
Based on the "like dissolves like" principle, the expected solubility of this compound in various classes of organic solvents is as follows:
| Solvent Class | Examples | Predicted Solubility |
| Alcohols (Polar, Protic) | Methanol, Ethanol | Low to Moderate |
| Alkanes (Nonpolar) | Hexane, Heptane | High / Miscible |
| Aromatic Solvents (Nonpolar) | Toluene, Benzene | High / Miscible |
| Ethers (Slightly Polar) | Diethyl Ether | High / Miscible |
| Esters (Polar, Aprotic) | Ethyl Acetate | Moderate to High |
Table 2: Predicted Qualitative Solubility of this compound in Organic Solvents.
Quantitative Solubility Estimation using Hansen Solubility Parameters (HSP):
Hansen Solubility Parameters provide a more quantitative method for predicting the miscibility of a solute in a solvent. The principle is that substances with similar HSP values are likely to be miscible. The total Hansen solubility parameter (δt) is derived from three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).
The HSP values for this compound are:
-
δd: 16.17 MPa½
-
δp: 0.10 MPa½
-
δh: 0.10 MPa½
The following table presents the HSP values for various organic solvents and an interpretation of their likely miscibility with this compound. A smaller difference between the HSP of the solute and the solvent suggests higher solubility.
| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) | Predicted Miscibility with this compound |
| Methanol | 15.1 | 12.3 | 22.3 | Poor |
| Ethanol | 15.8 | 8.8 | 19.4 | Low |
| n-Propanol | 16.0 | 6.8 | 17.4 | Moderate |
| n-Butanol | 16.0 | 5.7 | 15.8 | Moderate to Good |
| n-Hexane | 14.9 | 0.0 | 0.0 | Excellent / Miscible |
| n-Heptane | 15.3 | 0.0 | 0.0 | Excellent / Miscible |
| Toluene | 18.0 | 1.4 | 2.0 | Excellent / Miscible |
| Benzene | 18.4 | 0.0 | 2.0 | Excellent / Miscible |
| Diethyl Ether | 14.5 | 2.9 | 5.1 | Good |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Good |
Table 3: Hansen Solubility Parameter-Based Prediction of this compound Solubility.
Experimental Protocols for Solubility Determination
For precise quantification of this compound solubility, especially in drug development and research settings, standardized experimental protocols are necessary. The shake-flask method is a widely recognized and reliable technique for determining the solubility of hydrophobic compounds.
Shake-Flask Method for Solubility in Organic Solvents
This method is suitable for determining the solubility of a sparingly soluble to moderately soluble compound in a given solvent.
1. Materials and Apparatus:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance
-
Glass flasks or vials with airtight seals (e.g., screw caps with PTFE liners)
-
Constant temperature water bath or incubator with shaking capabilities
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solid phase is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Place the sealed flask in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the flask to stand undisturbed at the same constant temperature to allow the excess undissolved this compound to settle. For finer particles, centrifugation at the controlled temperature is recommended to ensure complete separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette. It is critical to avoid disturbing the undissolved solute at the bottom of the flask.
-
Dilution and Analysis: Dilute the aliquot of the saturated solution with a known volume of the pure solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated GC-FID or another appropriate analytical method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent using the following formula:
Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)
3. Data Reporting:
-
Report the solubility in standard units (e.g., g/L, mg/mL, or mol/L).
-
Specify the temperature at which the measurement was conducted.
-
Detail the analytical method used for quantification.
-
Report the mean and standard deviation of at least three replicate measurements.
Visualization of Experimental Workflow
The logical flow of determining the solubility of a compound like this compound can be visualized as follows:
Caption: Workflow for experimental solubility determination.
Conclusion
This compound is a nonpolar compound with extremely low solubility in water and high solubility in nonpolar organic solvents such as alkanes and aromatic hydrocarbons. Its solubility in polar organic solvents is limited. This guide provides a framework for understanding and predicting the solubility of this compound based on fundamental principles and the Hansen Solubility Parameter model. For precise quantitative data, the detailed shake-flask experimental protocol should be followed. This information is critical for applications in chemical research, process design, and pharmaceutical sciences where the behavior of such molecules in different solvent environments is of paramount importance.
References
Methodological & Application
Decylcyclohexane as a Component in Jet Fuel Surrogates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of accurate surrogate mixtures is crucial for the computational modeling and experimental investigation of jet fuel combustion. Real jet fuels are complex blends of hundreds of hydrocarbon compounds, making detailed kinetic modeling computationally prohibitive. Surrogates, which are simpler mixtures of a few well-characterized components, are designed to emulate the physical and chemical properties of the target fuel. Cycloalkanes are a significant class of hydrocarbons present in conventional jet fuels, and their inclusion in surrogate models is essential for replicating key combustion characteristics such as ignition delay and sooting propensity.
Decylcyclohexane (C16H32) is a cycloalkane with a long alkyl side chain, making it a relevant candidate for representing the heavier naphthenic compounds found in jet fuels. Its molecular structure influences properties like density, viscosity, and energy content, which are critical for spray atomization and combustion performance. These application notes provide a summary of the key properties of this compound and outline generalized experimental protocols for characterizing its combustion behavior as a component of a jet fuel surrogate.
Data Presentation: Properties of this compound
The following tables summarize the key physical and thermochemical properties of this compound, which are essential for its consideration as a jet fuel surrogate component.
Table 1: Physical Properties of n-Decylcyclohexane
| Property | Value | Units |
| Molecular Formula | C16H32 | - |
| Molecular Weight[1][2] | 224.43 | g/mol |
| Boiling Point | 299.00 | °C |
| Melting Point | -1.7 | °C |
| Density @ 25°C | 0.8167 | g/cm³ |
| Flash Point | 127.5 | °C |
| Vapor Pressure @ 25°C[3] | 0.00103 | mmHg |
Table 2: Thermochemical Properties of n-Decylcyclohexane
| Property | Value | Units |
| Standard Enthalpy of Formation (liquid) | -435.1 ± 2.5 | kJ/mol |
| Standard Enthalpy of Combustion (liquid) | -10148.4 ± 2.4 | kJ/mol |
| Standard Molar Entropy (liquid) | 548.36 | J/mol·K |
| Standard Molar Heat Capacity (liquid) | 433.88 | J/mol·K |
Experimental Protocols
The following are generalized protocols for key experiments used to validate the combustion performance of jet fuel surrogates. While specific studies focusing on this compound are limited, these protocols are based on established methodologies for characterizing other surrogate components.
Ignition Delay Time Measurement in a Shock Tube
Objective: To determine the autoignition delay time of a this compound-containing surrogate mixture over a range of temperatures and pressures relevant to gas turbine combustion.
Methodology:
-
Mixture Preparation: A gaseous mixture of the surrogate fuel, an oxidizer (typically air), and a diluent (e.g., argon) is prepared in a mixing tank. The mole fractions of each component are precisely controlled to achieve the desired equivalence ratio.
-
Shock Tube Operation:
-
The driven section of the shock tube is filled with the prepared fuel/oxidizer mixture to a specific initial pressure.
-
The driver section is filled with a high-pressure driver gas (e.g., helium).
-
A diaphragm separating the two sections is ruptured, generating a shock wave that propagates through the driven section, compressing and heating the test gas.
-
-
Ignition Detection: The ignition event is detected by monitoring the sudden increase in pressure using a pressure transducer and the emission of characteristic radicals (e.g., OH*) using optical diagnostics at a specific wavelength (around 307 nm).
-
Data Analysis: The ignition delay time is defined as the time interval between the arrival of the shock wave at the measurement location and the onset of ignition.
Oxidation Studies in a Flow Reactor
Objective: To study the oxidation chemistry of a this compound-containing surrogate and identify key intermediate species at intermediate temperatures.
Methodology:
-
Reactant Delivery: The surrogate fuel is vaporized and mixed with a preheated oxidizer (e.g., air or an O2/N2 mixture) at a controlled flow rate.
-
Reactor Conditions: The mixture flows through a reactor tube maintained at a constant temperature and pressure.
-
Species Sampling: Gas samples are extracted from the reactor at various residence times using a quartz probe.
-
Species Analysis: The collected samples are analyzed using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the concentrations of reactants, intermediate species, and final products.
Laminar Flame Speed Measurement
Objective: To measure the fundamental propagation speed of a flame through a premixed this compound-containing surrogate/air mixture.
Methodology:
-
Mixture Preparation: A homogeneous mixture of the surrogate fuel and air is prepared at a specific equivalence ratio.
-
Flame Generation: The mixture is fed to a burner, which can be of various configurations, such as a Bunsen-type burner or a spherically expanding flame in a constant volume chamber.
-
Flame Imaging: The flame is visualized using techniques like Schlieren photography or direct imaging.
-
Data Analysis: The flame speed is determined from the geometry and flow rate of the unburned gas mixture or by tracking the propagation of the flame front in a spherical flame.
Visualizations
The following diagrams illustrate the logical workflow for the development and validation of a jet fuel surrogate, a critical process in combustion research.
Caption: Workflow for jet fuel surrogate formulation and validation.
Caption: Experimental validation process for a jet fuel surrogate.
Conclusion
This compound possesses physical and thermochemical properties that make it a plausible candidate for inclusion in jet fuel surrogate mixtures, particularly for representing the heavy cycloalkane fraction. The experimental protocols outlined provide a framework for the systematic evaluation of its combustion characteristics. Further experimental data on the ignition and oxidation of this compound, both as a pure component and in mixtures, are needed to fully validate its role and to develop accurate kinetic models for predictive combustion simulations. The development and validation of such surrogates are essential for advancing the design of more efficient and cleaner aviation propulsion systems.
References
Applications of Decylcyclohexane in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Decylcyclohexane, a high-boiling, non-polar, and chemically inert hydrocarbon, presents a unique set of properties that make it a valuable solvent and reaction medium in specialized areas of organic synthesis. Its high thermal stability and lack of reactive functional groups allow for its use in high-temperature reactions where other solvents might decompose. This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic applications, including as a high-temperature reaction solvent, in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and nanoparticles, and as a medium for specific catalytic processes.
Physical and Chemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective application in organic synthesis. Key properties are summarized in the table below.[1][2][3][4][5]
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₂ | [1][4] |
| Molecular Weight | 224.43 g/mol | [3][4] |
| Boiling Point | 299 °C | [3][5] |
| Melting Point | -2 °C | [5] |
| Density | 0.82 g/cm³ | [5] |
| Flash Point | 127.5 °C | [3] |
| Refractive Index | 1.4500 to 1.4540 | [5] |
| Solubility | Insoluble in water; soluble in non-polar organic solvents. | |
| Stability | Stable, combustible, and incompatible with strong oxidizing agents. | [5] |
Application 1: High-Temperature Reaction Medium
Due to its high boiling point and thermal stability, this compound is an excellent solvent for organic reactions that require sustained high temperatures (200-300 °C). Its inert nature prevents it from participating in the reaction, ensuring that it solely acts as a medium for the reactants.
Logical Workflow for High-Temperature Reactions
Caption: Workflow for conducting high-temperature organic synthesis using this compound.
Application 2: Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)
The synthesis of complex PAHs often requires high temperatures to overcome activation barriers for cyclization and aromatization reactions. This compound provides a stable and inert medium for such transformations.
Experimental Protocol: Proposed Synthesis of a Dibenzopyrene Derivative
This protocol describes a hypothetical palladium-catalyzed intramolecular cyclization to form a dibenzopyrene derivative, a reaction that would benefit from a high-boiling, inert solvent like this compound.
Reaction Scheme:
Caption: Proposed synthesis of a dibenzopyrene derivative in this compound.
Materials:
-
1,1'-Binaphthyl-2,2'-diylbis(trifluoromethanesulfonate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
This compound (anhydrous)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for high-temperature reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 1,1'-binaphthyl-2,2'-diylbis(trifluoromethanesulfonate) (1.0 eq).
-
Add anhydrous this compound to achieve a 0.1 M concentration of the substrate.
-
Add palladium(II) acetate (0.1 eq) and tri(o-tolyl)phosphine (0.2 eq).
-
Flush the flask with an inert gas for 15 minutes.
-
Heat the reaction mixture to 250 °C under a continuous flow of inert gas.
-
Stir the reaction at this temperature for 24 hours, monitoring the progress by taking aliquots for GC-MS analysis.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, remove the this compound under high vacuum distillation.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | 250 | 24 | 75 |
| Diphenyl ether | 257 | 24 | 70 |
| Toluene | 111 | 48 | <10 |
Application 3: Nanoparticle Synthesis
The high boiling point and inertness of this compound make it a suitable solvent for the high-temperature synthesis of nanoparticles, where precise control over temperature is crucial for controlling particle size and morphology.[6][7]
Experimental Protocol: Synthesis of Iron Oxide Nanocubes
This protocol is adapted from literature methods for the synthesis of iron oxide nanoparticles in high-boiling organic solvents.[6]
Workflow for Nanoparticle Synthesis:
Caption: General workflow for the synthesis of nanoparticles in this compound.
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Oleic acid
-
Oleylamine
-
This compound
-
Ethanol
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a three-necked flask, combine Fe(acac)₃ (1.0 eq), oleic acid (3.0 eq), and oleylamine (3.0 eq) with this compound (20 mL).
-
Heat the mixture to 120 °C under a flow of inert gas with vigorous stirring for 1 hour to form the iron-oleate complex and remove water.
-
Rapidly heat the solution to 290 °C and maintain this temperature for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add ethanol (40 mL) to precipitate the iron oxide nanoparticles.
-
Centrifuge the mixture to collect the nanoparticles.
-
Wash the nanoparticles with ethanol three times and redisperse them in a non-polar solvent like hexane.
Expected Results:
| Parameter | Expected Outcome |
| Product | Monodisperse iron oxide (Fe₃O₄) nanocubes |
| Size | 10-20 nm (tunable by adjusting reaction time and precursor concentration) |
| Characterization | Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD) |
Application 4: Medium for Catalytic Reactions
This compound's inertness is advantageous in catalytic reactions where the solvent could potentially interfere with the catalyst or reactants.
Ziegler-Natta Polymerization
In Ziegler-Natta polymerization, non-polar, aprotic solvents are required.[7][8][9] High-boiling alkanes like this compound can be used, particularly in high-temperature polymerization processes, to maintain the reaction in the solution phase.[10][11]
Role of this compound in Ziegler-Natta Polymerization:
References
- 1. In Situ High Temperature Synthesis of Single-Component Metallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colloidal spherical stibnite particles via high-temperature metallo-organic synthesis - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00020J [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US9481748B2 - Ziegler-Natta catalyst for high temperature polymerization - Google Patents [patents.google.com]
- 11. US7666810B2 - Ziegler-natta catalyst for high temperature polymerization - Google Patents [patents.google.com]
Decylcyclohexane as a Reference Material in Gas Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of decylcyclohexane as a reference material and internal standard in gas chromatography (GC). This compound, a saturated cycloalkane, offers high thermal stability, chemical inertness, and a retention time that is well-suited for the analysis of a variety of compounds, particularly in the analysis of fuels, lubricants, and other hydrocarbon-based samples. Its properties make it an excellent candidate for improving the accuracy and precision of quantitative GC analyses. These notes cover the rationale for its use, key physical and chemical properties, and comprehensive experimental protocols for its application.
Introduction to this compound in Gas Chromatography
This compound (C₁₆H₃₂) is a valuable reference material in gas chromatography for several key reasons:
-
Chemical Inertness: As a saturated hydrocarbon, it is chemically stable and unlikely to react with analytes or the stationary phase of the GC column.
-
Thermal Stability: Its high boiling point (approximately 297 °C) allows it to be used in GC methods that employ high oven temperatures, making it suitable for the analysis of semi-volatile and high-boiling point compounds.
-
Elution Profile: It typically elutes in a region of the chromatogram that is often free from interfering peaks from common analytes, especially in the analysis of petroleum products and biofuels.
-
Structural Similarity: Its non-polar nature makes it an ideal internal standard for the quantification of other hydrocarbons, as it behaves similarly during injection and separation.
These characteristics contribute to its utility in enhancing the reliability of qualitative and quantitative analyses by providing a stable reference point for retention time and detector response.
Physicochemical Properties and GC Retention Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use as a reference material.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₂ | PubChem |
| Molecular Weight | 224.43 g/mol | PubChem |
| Boiling Point | 297 °C at 760 mmHg | The Good Scents Company |
| Vapor Pressure | 0.001030 mmHg @ 25.00 °C (est) | The Good Scents Company |
| Kovats Retention Index (Standard Non-Polar) | 1640 - 1658 | PubChem |
Table 1: Physicochemical Properties of this compound. This table summarizes key properties relevant to its application in gas chromatography.
The Kovats Retention Index (RI) is a critical parameter for identifying compounds in GC. The RI of this compound on a standard non-polar column (e.g., polydimethylsiloxane) is consistently reported in the range of 1640 to 1658[1]. This value can be used to normalize retention times and compare results across different instruments and laboratories.
Application: Quantification of Hydrocarbon Content in a Biofuel Matrix
This application note details the use of this compound as an internal standard for the quantitative analysis of specific hydrocarbon components in a biofuel sample using Gas Chromatography with Flame Ionization Detection (GC-FID).
Principle
An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and blanks.[2][3] The ratio of the analyte peak area to the internal standard peak area is used for quantification. This method compensates for variations in injection volume, detector response, and sample workup, leading to improved accuracy and precision.[2][3] this compound is chosen as the internal standard due to its chemical similarity to the target hydrocarbon analytes and its elution in a region of the chromatogram with minimal interference.
Experimental Protocol
3.2.1. Materials and Reagents
-
This compound (>98% purity, GC grade)
-
Hexane (GC grade)
-
Analyte standards (e.g., n-dodecane, n-tetradecane, n-hexadecane)
-
Biofuel sample
3.2.2. Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound and dissolve it in 100 mL of hexane to prepare a stock solution of approximately 1 mg/mL.
-
Analyte Stock Solution: Prepare individual stock solutions of the target hydrocarbon analytes (e.g., n-dodecane, n-tetradecane, n-hexadecane) at a concentration of approximately 1 mg/mL in hexane.
-
Calibration Standards: Prepare a series of calibration standards by spiking known volumes of the analyte stock solutions into volumetric flasks. Add a constant volume of the IS Stock solution to each flask and dilute to the final volume with hexane. A typical concentration range for the analytes might be 10, 25, 50, 100, and 250 µg/mL, with a constant this compound concentration of 50 µg/mL.
3.2.3. Sample Preparation
-
Accurately weigh approximately 1 g of the biofuel sample into a 10 mL volumetric flask.
-
Add a precise volume of the IS Stock solution to the flask.
-
Dilute to the mark with hexane.
-
Mix thoroughly and, if necessary, filter the sample through a 0.45 µm syringe filter before injection.
3.2.4. Gas Chromatography Conditions
| Parameter | Setting |
| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |
| Column | Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium or Hydrogen, constant flow rate of 1.0 mL/min |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 10 min at 280 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N₂) Flow | 25 mL/min |
Table 2: Typical GC-FID Conditions for Hydrocarbon Analysis.
Data Analysis and Quantification
-
Calibration Curve: For each analyte, plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte. Perform a linear regression to obtain the calibration curve and the response factor.
-
Quantification: In the chromatogram of the biofuel sample, identify and integrate the peaks corresponding to the target analytes and this compound. Calculate the peak area ratio for each analyte. Use the calibration curve to determine the concentration of each analyte in the prepared sample solution.
-
Calculate Concentration in Original Sample: Account for the initial sample weight and dilution to calculate the concentration of each hydrocarbon in the original biofuel sample.
The following diagram illustrates the logical workflow for quantitative analysis using an internal standard.
Caption: Workflow for quantitative GC analysis using this compound as an internal standard.
Protocol: Determination of Retention Index
This protocol describes how to use this compound as a reference compound in the determination of the Kovats Retention Index (RI) of unknown compounds.
Principle
The Kovats Retention Index is a dimensionless quantity that relates the retention time of a compound to the retention times of adjacent n-alkanes. By including this compound (with a known RI) in a mixture of n-alkanes, the accuracy of the RI calculation for other compounds can be verified.
Experimental Protocol
4.2.1. Materials and Reagents
-
This compound (>98% purity, GC grade)
-
n-Alkane standard mixture (e.g., C10 to C20)
-
Unknown sample containing compounds of interest
-
Hexane (GC grade)
4.2.2. Preparation of Solutions
-
RI Calibration Standard: Prepare a solution containing the n-alkane standard mixture and this compound in hexane. The concentration of each component should be sufficient to produce a clear, symmetrical peak.
-
Sample Solution: Prepare a solution of the unknown sample in hexane.
4.2.3. Gas Chromatography Conditions
Use the same GC conditions as described in Table 2, or an isothermal condition if preferred for RI determination.
4.2.4. Data Analysis
-
Inject the RI Calibration Standard and record the retention times (t_R) of the n-alkanes and this compound.
-
Inject the Sample Solution and record the retention times of the unknown peaks.
-
Calculate the Kovats Retention Index for an unknown compound 'x' that elutes between two n-alkanes with carbon numbers 'n' and 'N' using the following formula:
RI = 100 * [n + (log(t_Rx) - log(t_Rn)) / (log(t_RN) - log(t_Rn))]
-
Verify the accuracy of the system by calculating the RI of this compound using the bracketing n-alkanes and comparing it to the known literature value.
The following diagram illustrates the logical relationship for determining the Retention Index.
Caption: Logical relationship for determining the Kovats Retention Index using reference standards.
Conclusion
This compound is a highly suitable reference material for gas chromatography, particularly in applications involving the analysis of hydrocarbons and other non-polar to semi-polar compounds. Its well-characterized properties and predictable chromatographic behavior make it an excellent choice for use as an internal standard to improve the accuracy and precision of quantitative methods, and as a reference compound for the determination of retention indices. The protocols provided in this document offer a comprehensive guide for the effective implementation of this compound in a research or quality control laboratory setting.
References
Application Notes and Protocols: The Role of Decylcyclohexane in Sustainable Aviation Fuels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of decylcyclohexane, a promising cycloalkane, in the formulation of sustainable aviation fuels (SAFs). The content details its advantageous properties, synthesis from renewable sources, and the necessary experimental protocols for its evaluation.
Introduction: The Significance of Cycloalkanes in SAFs
Sustainable Aviation Fuels (SAFs) are critical for reducing the carbon footprint of the aviation industry.[1][2] An essential component in formulating high-performance SAFs is the inclusion of cycloalkanes.[1][2] Unlike the linear and branched alkanes that make up the bulk of many SAFs, cycloalkanes offer unique properties that are crucial for jet fuel performance.
Cycloalkanes, such as this compound, contribute significantly to:
-
Increased Fuel Density and Volumetric Energy Content: Higher density allows for a greater energy content in a given fuel tank volume, which can translate to increased aircraft range or payload capacity.[1][2]
-
Improved Low-Temperature Properties: The presence of cyclic structures can influence the freezing point of the fuel, a critical parameter for high-altitude flights.
-
Seal Swell Characteristics: Jet fuel systems rely on elastomeric seals that must maintain their integrity. Historically, aromatic compounds in conventional jet fuel have fulfilled this role. Cycloalkanes are being investigated as a replacement for aromatics to ensure adequate seal swelling, which is vital for preventing fuel leaks.[3]
-
Reduced Soot and Particulate Matter Emissions: The combustion of aromatic compounds is a major source of soot. By replacing aromatics with cycloalkanes, SAFs can significantly reduce particulate matter emissions, leading to cleaner combustion and reduced environmental impact.[3]
This compound (C16H32) is a C16 cycloalkane that is a promising candidate for inclusion in SAF blends due to its high carbon number and cyclic structure, which align with the desired properties for jet fuel.
Quantitative Data: Physicochemical Properties of this compound
The following table summarizes the key physicochemical properties of this compound, with comparisons to typical Jet A-1 specifications. This data is essential for computational modeling and formulation studies of SAF blends.
| Property | This compound | Typical Jet A-1 Specification | ASTM Test Method |
| Molecular Formula | C16H32 | Mixture of C8-C16 hydrocarbons | - |
| Molecular Weight ( g/mol ) | 224.43 | ~160 (average) | - |
| Density @ 15°C ( kg/m ³) | 816.7 | 775 - 840 | D4052 |
| Melting/Freezing Point (°C) | -1.7 | -47 max | D5972 / D2386 |
| Boiling Point (°C) | 299 | 150 - 300 | - |
| Flash Point (°C) | 127.5 | 38 min | D93 |
| Net Heat of Combustion (MJ/kg) | Value not readily available | 42.8 min | D240 |
| Kinematic Viscosity @ -20°C (mm²/s) | Value not readily available | 8.0 max | D445 |
Synthesis of this compound from Biomass: A Conceptual Pathway
The synthesis of this compound for SAF applications is conceptually rooted in the conversion of biomass-derived platform molecules. A plausible and frequently explored route involves a two-step process: an aldol condensation to build the carbon skeleton followed by hydrodeoxygenation to produce the final cycloalkane. This pathway is illustrated below.
Caption: Conceptual pathway for this compound synthesis from biomass.
Experimental Protocols
The following sections provide detailed protocols for the synthesis and characterization of this compound as a sustainable aviation fuel component.
Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of similar long-chain cycloalkanes from biomass-derived precursors.
Objective: To synthesize this compound via a two-step process involving aldol condensation and hydrodeoxygenation.
Materials:
-
Biomass-derived cyclohexanone
-
Biomass-derived decanal (as an example precursor)
-
Solid acid or base catalyst (e.g., Amberlyst-15, NaOH)
-
Solvent (e.g., ethanol, toluene)
-
Hydrogen (high purity)
-
Hydrodeoxygenation catalyst (e.g., Pd/C, Ru/C, Ni/Al2O3-SiO2)
-
Standard laboratory glassware (round-bottom flasks, condenser, Dean-Stark trap, etc.)
-
High-pressure autoclave reactor
-
Rotary evaporator
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO4)
-
Filtration apparatus
Procedure:
Step 1: Aldol Condensation
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if removing water), dissolve cyclohexanone (1 equivalent) and decanal (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add the solid acid or base catalyst (e.g., 5-10 wt% relative to reactants).
-
Heat the reaction mixture to reflux (typically 80-120°C) and maintain for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the catalyst by filtration.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product is the C16 cycloalkene precursor. Purify if necessary via column chromatography or distillation.
Step 2: Hydrodeoxygenation (HDO)
-
Charge a high-pressure autoclave reactor with the C16 cycloalkene precursor and the HDO catalyst (e.g., 5 wt% Pd/C).
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-50 bar).
-
Heat the reactor to the target temperature (e.g., 150-250°C) with vigorous stirring.
-
Maintain these conditions for 6-24 hours. Monitor the reaction by taking samples (if possible) and analyzing by GC-MS.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate is the crude this compound. Purify by distillation to obtain the final product.
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Assess the purity using gas chromatography (GC).
Protocols for Fuel Property Testing
The following are summarized protocols for the essential ASTM tests to evaluate this compound as a SAF component.
Caption: Experimental workflow for evaluating key fuel properties.
Protocol 4.2.1: Density Measurement (ASTM D4052) [4]
Objective: To determine the density of the this compound sample.
Apparatus: Digital density meter with an oscillating U-tube.
Procedure:
-
Calibrate the digital density meter with dry air and distilled water at the test temperature (15°C).
-
Inject the this compound sample into the oscillating U-tube, ensuring no air bubbles are present.
-
Allow the sample to thermally equilibrate.
-
The instrument measures the oscillation period of the U-tube and calculates the density.
-
Record the density in kg/m ³.
Protocol 4.2.2: Kinematic Viscosity Measurement (ASTM D445) [2][3][5][6][7]
Objective: To determine the kinematic viscosity of the this compound sample.
Apparatus: Calibrated glass capillary viscometer, constant temperature bath.
Procedure:
-
Select a viscometer with a capillary size appropriate for the expected viscosity.
-
Place the viscometer in a constant temperature bath set to the test temperature (-20°C).
-
Introduce the this compound sample into the viscometer.
-
Allow the sample to reach thermal equilibrium.
-
Measure the time it takes for the liquid to flow between two marked points on the viscometer under gravity.
-
Calculate the kinematic viscosity by multiplying the flow time by the viscometer's calibration constant.
-
Report the kinematic viscosity in mm²/s.
Protocol 4.2.3: Flash Point Measurement (ASTM D93) [1][8][9][10][11]
Objective: To determine the flash point of the this compound sample.
Apparatus: Pensky-Martens closed-cup tester.
Procedure:
-
Pour the this compound sample into the test cup to the specified level.
-
Place the lid on the cup and begin heating and stirring at the prescribed rates.
-
At regular temperature intervals, apply an ignition source to the vapor space above the liquid.
-
The flash point is the lowest temperature at which the vapors ignite with a distinct flash.
-
Record the flash point in °C.
Protocol 4.2.4: Freezing Point Measurement (ASTM D5972) [12][13][14][15][16]
Objective: To determine the freezing point of the this compound sample.
Apparatus: Automatic phase transition freezing point analyzer.
Procedure:
-
Introduce the this compound sample into the test cell.
-
The instrument cools the sample at a controlled rate while monitoring for the formation of solid hydrocarbon crystals using optical detectors.
-
Once crystals are detected, the instrument warms the sample at a controlled rate.
-
The freezing point is the temperature at which the last crystals disappear.
-
Record the freezing point in °C.
Protocol 4.2.5: Heat of Combustion Measurement (ASTM D240) [17][18][19][20][21]
Objective: To determine the net heat of combustion of the this compound sample.
Apparatus: Bomb calorimeter.
Procedure:
-
Place a weighed amount of the this compound sample in the sample holder within the bomb.
-
Assemble the bomb and pressurize it with oxygen.
-
Immerse the bomb in a known quantity of water in the calorimeter.
-
Ignite the sample and record the temperature rise of the water.
-
Calculate the gross heat of combustion from the temperature change and the calorimeter's energy equivalent.
-
Correct for the formation of acids to determine the net heat of combustion.
-
Report the net heat of combustion in MJ/kg.
Conclusion
This compound and similar long-chain cycloalkanes are highly promising components for the formulation of advanced, high-performance sustainable aviation fuels. Their ability to increase fuel density and act as a non-aromatic seal swelling agent makes them key enablers for 100% drop-in SAFs with reduced sooting propensity. The experimental protocols outlined in these application notes provide a framework for the synthesis and evaluation of these critical SAF components, paving the way for a more sustainable future for aviation. Further research is needed to optimize the synthesis of this compound from various biomass feedstocks and to fully characterize its performance in complex SAF blends.
References
- 1. precisionlubrication.com [precisionlubrication.com]
- 2. ASTM D445 - eralytics [eralytics.com]
- 3. tamson-instruments.com [tamson-instruments.com]
- 4. store.astm.org [store.astm.org]
- 5. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 6. store.astm.org [store.astm.org]
- 7. img.antpedia.com [img.antpedia.com]
- 8. Flash Point Testing Methods | ASTM D56 | ASTM D93 | Dell Tech [delltech.com]
- 9. store.astm.org [store.astm.org]
- 10. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 11. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 12. store.astm.org [store.astm.org]
- 13. store.astm.org [store.astm.org]
- 14. kelid1.ir [kelid1.ir]
- 15. img.antpedia.com [img.antpedia.com]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. store.astm.org [store.astm.org]
- 18. img.antpedia.com [img.antpedia.com]
- 19. nasa.gov [nasa.gov]
- 20. biolab.com.tr [biolab.com.tr]
- 21. cdn2.hubspot.net [cdn2.hubspot.net]
Application Note: Decylcyclohexane as a Low-Temperature Calibrant for Differential Scanning Calorimetry (DSC)
Introduction
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique for characterizing the thermal properties of materials. Accurate temperature and enthalpy calibration of the DSC instrument is crucial for obtaining reliable and reproducible data.[1][2] This involves the use of certified reference materials with well-defined thermal transitions. While materials like indium and zinc are commonly used for mid-to-high temperature calibration, there is a need for reliable calibrants at sub-ambient temperatures. Decylcyclohexane, with its distinct solid-solid transition and melting point in the low-temperature region, presents itself as a suitable candidate for this purpose. This application note provides a comprehensive overview and protocol for the use of this compound in DSC calibration.
Thermal Properties of this compound
This compound (C16H32) is a cycloalkane that undergoes a solid-solid phase transition and a melting transition at low temperatures. These transitions are associated with specific temperature and enthalpy changes, making them useful for DSC calibration. The key thermal events for this compound are its fusion (melting) point and the associated enthalpy of fusion. The accepted values for these properties are critical for accurate calibration. According to the NIST Chemistry WebBook, the enthalpy of fusion for this compound is 38.62 kJ/mol, and its melting point is 271.4 K (-1.75 °C).[3]
Protocol for DSC Calibration using this compound
This protocol outlines the steps for performing temperature and enthalpy calibration of a DSC instrument using this compound.
1. Materials and Equipment
-
This compound: High purity (≥98%)
-
DSC Instrument: With sub-ambient cooling capabilities
-
Sample Pans: Aluminum or other appropriate pans and lids
-
Microbalance: Accurate to ±0.01 mg
-
Purge Gas: High-purity inert gas (e.g., nitrogen or argon)
2. Experimental Procedure
2.1. Sample Preparation
-
Tare an empty aluminum sample pan and lid on the microbalance.
-
Using a micropipette, dispense approximately 5-10 mg of this compound into the sample pan.
-
Record the exact mass of the sample.
-
Hermetically seal the sample pan to prevent any volatilization during the experiment.
-
Prepare an identical empty, sealed pan to be used as a reference.
2.2. DSC Instrument Setup
-
Place the sealed sample pan in the sample position and the empty reference pan in the reference position of the DSC cell.
-
Set the purge gas flow rate to a constant value, typically 20-50 mL/min.
-
Equilibrate the DSC cell at a starting temperature at least 20°C below the expected transition temperature of this compound (e.g., -40°C).
-
Set the heating rate to a desired value, typically 10°C/min. It is important to perform calibration at the same heating rate that will be used for subsequent sample analysis.[4]
-
Set the final temperature to be at least 20°C above the melting transition (e.g., 20°C).
2.3. Data Acquisition
-
Initiate the temperature program to heat the sample from the starting temperature to the final temperature at the specified heating rate.
-
Record the heat flow as a function of temperature.
-
After the heating scan is complete, cool the sample back to the starting temperature. A cooling scan can also be recorded if calibration during cooling is desired, though this compound may exhibit supercooling.[5]
3. Data Analysis
-
Temperature Calibration:
-
Determine the onset temperature of the melting peak of this compound from the recorded DSC thermogram.
-
Compare the observed onset temperature with the certified melting point of this compound (-1.75 °C or 271.4 K).[3]
-
The difference between the observed and certified values is the temperature correction factor, which can be applied to subsequent measurements.
-
-
Enthalpy Calibration:
-
Integrate the area of the melting peak to determine the heat of fusion (ΔH) in Joules.
-
Calculate the enthalpy of fusion in J/g by dividing the peak area by the sample mass.
-
The enthalpy calibration factor (K) is determined using the following equation:
-
K = ΔH_certified / ΔH_observed
-
Where ΔH_certified is the known enthalpy of fusion of this compound (172.0 J/g, calculated from 38.62 kJ/mol) and ΔH_observed is the measured value.
-
-
This calibration factor can then be used to determine the enthalpy of transitions for unknown samples.
-
Data Presentation
Table 1: Thermal Properties of this compound for DSC Calibration
| Property | Certified Value | Unit | Source |
| Melting Point (T_onset) | -1.75 (271.4) | °C (K) | [3][6] |
| Enthalpy of Fusion (ΔH_fus) | 38.62 | kJ/mol | [3] |
| Enthalpy of Fusion (ΔH_fus) | 172.0 | J/g | Calculated |
Table 2: Typical Experimental Parameters for this compound Calibration
| Parameter | Recommended Value |
| Sample Mass | 5 - 10 mg |
| Heating Rate | 10 °C/min |
| Purge Gas | Nitrogen or Argon |
| Purge Gas Flow Rate | 20 - 50 mL/min |
| Temperature Range | -40 °C to 20 °C |
| Sample Pans | Hermetically sealed aluminum |
Visualizations
References
Decylcyclohexane: A Versatile Medium for Advanced Polymerization Reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Decylcyclohexane, a high-boiling, non-polar aliphatic cyclic hydrocarbon, presents itself as a compelling and versatile solvent for a range of polymerization reactions. Its unique combination of physical properties, including a high boiling point, low vapor pressure, and chemical inertness, makes it an attractive medium for processes requiring elevated temperatures and a non-reactive environment. These characteristics are particularly advantageous in anionic, coordination, and controlled radical polymerizations where solvent purity and minimal chain transfer are paramount for achieving well-defined polymer architectures. This document provides detailed application notes and experimental protocols for utilizing this compound in various polymerization methodologies.
Physical and Chemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use as a polymerization solvent. These properties influence reaction kinetics, polymer solubility, and process safety.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₃₂ | [1] |
| Molecular Weight | 224.43 g/mol | [1] |
| Boiling Point | 299.7 ± 3.0 °C at 760 mmHg | [2] |
| Melting Point | -2 °C | [2] |
| Density | 0.8 ± 0.1 g/cm³ | [2] |
| Flash Point | 127.5 ± 10.6 °C | [2] |
| Vapor Pressure | 0.0 ± 0.3 mmHg at 25°C | [2] |
| Refractive Index | 1.449 | [2] |
| LogP | 8.66 | [2] |
| Hansen Solubility Parameters | δD: 16.17, δP: 0.10, δH: 0.10 |
Note: The provided data is a summary of available information. It is recommended to consult safety data sheets (SDS) and other technical documentation for the most current and comprehensive data before use.
Applications in Polymerization
This compound's non-polar nature and high boiling point make it a suitable solvent for several types of polymerization, particularly those sensitive to protic or polar impurities.
Anionic Polymerization
Anionic polymerization, a living polymerization technique, is highly sensitive to impurities. Non-polar solvents like cyclohexane are widely used for the anionic polymerization of monomers such as styrene and dienes (e.g., isoprene, butadiene)[3]. Due to its similar chemical nature, this compound is an excellent, higher-boiling alternative to cyclohexane, offering better temperature control for exothermic reactions.
Key Advantages:
-
Inertness: Minimizes chain termination and transfer reactions, preserving the "living" nature of the polymer chains.
-
High Boiling Point: Allows for a wider range of reaction temperatures, which can influence polymerization kinetics and polymer microstructure[4].
-
Solubility: Provides a good medium for the solubility of non-polar monomers and the resulting polymers.
Monomer Solubility:
While specific solubility data for monomers in this compound is scarce, the principle of "like dissolves like" suggests good solubility for non-polar monomers.
| Monomer | Solubility in Non-Polar Solvents | Estimated Solubility in this compound |
| Styrene | Highly soluble in hexane and toluene[5] | High |
| Ethylene | Sparingly soluble in water, good solubility in organic solvents like benzene[6][7] | Moderate to High (dependent on pressure and temperature) |
| 1,3-Butadiene | Readily soluble in non-polar organic solvents like hexane and benzene[8][9] | High |
| Isoprene | Miscible with cyclohexane[4][10] | High |
Coordination Polymerization (Ziegler-Natta)
Ziegler-Natta catalysis is a cornerstone of polyolefin production, such as polyethylene and polypropylene[11][12]. These reactions are typically carried out in aliphatic hydrocarbon solvents. The inert nature of this compound makes it a suitable medium for Ziegler-Natta polymerization, preventing catalyst deactivation and unwanted side reactions.
Key Advantages:
-
Catalyst Compatibility: The non-polar environment is compatible with the organometallic components of Ziegler-Natta catalysts.
-
Temperature Control: The high boiling point allows for precise temperature management during the highly exothermic polymerization of olefins.
-
Polymer Swelling: Can facilitate the swelling of the growing polymer particles, potentially influencing catalyst accessibility and polymer morphology.
Controlled Radical Polymerization (CRP)
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer molecular weight and architecture. While often conducted in a variety of solvents, non-polar media can be advantageous for specific monomers and applications. This compound can serve as a suitable non-polar solvent for CRP of non-polar monomers.
Key Advantages:
-
Minimal Chain Transfer: The inert nature of this compound minimizes chain transfer to the solvent, a common issue in radical polymerizations.
-
High-Temperature Capability: Allows for CRP to be conducted at elevated temperatures, which can be necessary for certain monomers and catalyst systems.
Experimental Protocols
The following protocols are provided as a general guide. It is imperative that all experimental work is conducted in a properly equipped laboratory with appropriate safety precautions. All reagents and solvents must be rigorously purified and dried before use, as many of these polymerization techniques are highly sensitive to impurities.
Protocol 1: Anionic Polymerization of Styrene in this compound (Adapted from Cyclohexane Protocols)
This protocol describes the living anionic polymerization of styrene using sec-butyllithium as an initiator in this compound. The procedure is adapted from established methods using cyclohexane[13].
Materials:
-
This compound (rigorously dried and deoxygenated)
-
Styrene (purified by washing with aqueous NaOH, drying over CaH₂, and vacuum distillation)
-
sec-Butyllithium (s-BuLi) in cyclohexane (concentration determined by titration)
-
Anhydrous methanol (for termination)
-
Argon or Nitrogen gas (high purity)
-
Schlenk line and glassware (oven-dried and flame-dried under vacuum)
Procedure:
-
Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.
-
Solvent Addition: Transfer the desired volume of purified this compound to the reaction flask via a cannula.
-
Initiator Addition: Equilibrate the flask to the desired reaction temperature (e.g., 40°C). Inject the calculated amount of s-BuLi solution into the stirring solvent.
-
Monomer Addition: Slowly add the purified styrene monomer to the initiator solution via a gas-tight syringe. A characteristic orange-red color of the polystyryl anion should appear.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-2 hours). The viscosity of the solution will increase as the polymer chains grow.
-
Termination: Terminate the polymerization by injecting a small amount of anhydrous methanol. The color of the solution will disappear.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.
-
Drying: Filter the precipitated polystyrene and dry it in a vacuum oven to a constant weight.
Characterization:
-
Molecular Weight and Polydispersity (Đ): Determined by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).
-
Polymer Microstructure: Analyzed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
References
- 1. This compound | C16H32 | CID 15713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. solubilities-of-ethylene-in-hexane-cyclohexane-and-benzene-under-pressure - Ask this paper | Bohrium [bohrium.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Butadiene - Wikipedia [en.wikipedia.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
Application of Decylcyclohexane in Proteomics Research: A Theoretical Exploration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteomics, the large-scale study of proteins, is fundamental to understanding cellular processes, identifying disease biomarkers, and developing novel therapeutics. A critical aspect of proteomics is the effective extraction, solubilization, and analysis of proteins from complex biological samples. While a wide array of solvents and detergents are routinely employed, the application of highly hydrophobic, non-polar solvents like decylcyclohexane is not a standard practice in mainstream proteomics. This document explores the theoretical applications of this compound in proteomics research, drawing parallels with existing methodologies that utilize hydrophobic compounds and principles. The protocols and data presented herein are illustrative and would require significant empirical validation.
This compound is a cycloalkane with a ten-carbon alkyl chain. Its chemical nature imparts extreme hydrophobicity, making it immiscible with water and most polar solvents. These properties suggest potential, albeit niche, roles in proteomics workflows, particularly in the handling of very hydrophobic proteins or in multiphase extraction systems.
Theoretical Applications of this compound in Proteomics
The highly non-polar nature of this compound suggests its utility in scenarios requiring a hydrophobic phase to interact with or separate non-polar molecules.
Selective Extraction of Lipophilic Proteins and Peptides
Membrane proteins and other lipid-associated proteins are notoriously difficult to extract and solubilize using aqueous buffers. While detergents are the standard tool, this compound could theoretically be used in a two-phase extraction system to isolate highly lipophilic proteins or peptides that are deeply embedded in lipid bilayers.
Protein-Protein Interaction Studies Involving Hydrophobic Interfaces
The modulation of protein-protein interactions (PPIs) is a key area of drug discovery.[1] Some PPIs are mediated by large, hydrophobic interfaces. This compound could serve as a non-polar environment to study the stability of such interactions or to screen for small molecule inhibitors that bind to these hydrophobic pockets, preventing complex formation.
Delipidation of Protein Samples
Residual lipids can interfere with downstream analytical techniques such as mass spectrometry. Organic solvents like acetone and methanol are commonly used for protein precipitation and delipidation.[2] A multi-step extraction involving a highly non-polar solvent like this compound could potentially remove very non-polar lipid species more effectively than traditional methods.
Carrier Solvent in Single-Cell Proteomics
In single-cell proteomics, minimizing sample loss is critical. Methods like water-in-oil droplet digestion have been developed to reduce the contact of the sample with plastic surfaces.[3] A high-boiling, inert, and hydrophobic solvent like this compound could theoretically be used as the oil phase in such droplet-based micro-reactors.
Experimental Protocols (Theoretical)
The following protocols are hypothetical and would require extensive optimization.
Protocol 1: Two-Phase Extraction of Highly Lipophilic Peptides
Objective: To enrich for highly hydrophobic peptides from a complex peptide mixture resulting from the digestion of a membrane protein-rich sample.
Materials:
-
Lyophilized peptide mixture
-
This compound (high purity, MS-grade)
-
Aqueous buffer: 0.1% Trifluoroacetic acid (TFA) in water
-
Acetonitrile (ACN), LC-MS Grade
-
Low-protein binding microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Resuspend the lyophilized peptide mixture in 100 µL of 0.1% TFA.
-
Add 100 µL of this compound to the aqueous peptide solution.
-
Vortex vigorously for 2 minutes to facilitate partitioning of hydrophobic peptides into the this compound phase.
-
Centrifuge at 14,000 x g for 10 minutes to achieve complete phase separation.
-
Carefully collect the upper this compound phase.
-
To recover the peptides, perform a back-extraction by adding 50 µL of 70% ACN in 0.1% TFA to the this compound phase.
-
Vortex for 2 minutes and centrifuge as in step 4.
-
Collect the lower aqueous/ACN phase containing the enriched hydrophobic peptides.
-
Dry the collected fraction in a vacuum centrifuge and reconstitute in a suitable solvent for LC-MS analysis.
Protocol 2: In-Solution Delipidation of a Protein Extract
Objective: To remove non-polar lipids from a total protein extract prior to downstream analysis.
Materials:
-
Protein extract in an aqueous buffer
-
This compound (high purity)
-
Methanol (pre-chilled to -20°C)
-
Low-protein binding microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of the aqueous protein extract, add 400 µL of pre-chilled methanol. This will precipitate the proteins.
-
Vortex briefly and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated protein.
-
Discard the supernatant.
-
To the protein pellet, add 200 µL of this compound.
-
Vortex for 1 minute to wash the pellet and solubilize lipids.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully remove and discard the this compound supernatant.
-
Repeat the wash (steps 5-8) if a high lipid content is expected.
-
After the final wash, allow the protein pellet to air-dry briefly to remove residual this compound.
-
Resuspend the protein pellet in a solubilization buffer appropriate for the downstream application (e.g., urea/thiourea buffer for 2D-PAGE or a denaturing buffer for SDS-PAGE).[4]
Data Presentation (Illustrative)
The following tables represent the expected outcomes of the theoretical protocols.
Table 1: Theoretical Enrichment of Hydrophobic Peptides using this compound Partitioning
| Peptide Sequence | Gravy Score* | % Recovery (Standard Extraction) | % Recovery (this compound Extraction) |
| KLVSSAEIAL | 2.0 | 95% | 15% |
| GFILGFSYK | 2.9 | 80% | 45% |
| VMLVIVILLW | 3.7 | 40% | 85% |
| IFLPIAGLIA | 3.8 | 35% | 90% |
*GRAVY (Grand Average of Hydropathicity) score is a measure of peptide hydrophobicity. Higher scores indicate greater hydrophobicity.
Table 2: Theoretical Lipid Removal Efficiency
| Lipid Class | Concentration in Extract (before) | Concentration after Methanol Wash | Concentration after this compound Wash |
| Phosphatidylcholine | 100 µg/mL | 20 µg/mL | 15 µg/mL |
| Cholesterol | 50 µg/mL | 15 µg/mL | 2 µg/mL |
| Triglycerides | 80 µg/mL | 10 µg/mL | < 1 µg/mL |
Visualization of Workflows and Concepts
Caption: Workflow for the enrichment of hydrophobic peptides.
Caption: Workflow for the delipidation of protein samples.
Caption: Conceptual diagram of PPI stabilization in a non-polar solvent.
Challenges and Considerations
The use of this compound in proteomics is not without significant challenges:
-
Protein Denaturation: Direct contact with a highly non-polar solvent can lead to the irreversible denaturation and aggregation of most proteins, particularly globular, water-soluble proteins.
-
Solvent Removal: this compound has a high boiling point (243 °C), making it difficult to remove from samples by simple evaporation or vacuum centrifugation. This can lead to contamination and interference with downstream analyses.
-
MS Compatibility: The introduction of a non-volatile, non-polar solvent into a mass spectrometer, particularly an electrospray ionization (ESI) source, would be highly problematic, causing signal suppression and contamination of the instrument.[5]
-
Lack of Precedent: The absence of this compound in the proteomics literature means that any application would require extensive foundational research to establish feasibility and optimize conditions.
Conclusion
While this compound is not a conventional solvent in proteomics, its extreme hydrophobicity presents theoretical opportunities for specialized applications, such as the selective extraction of lipophilic molecules and the study of protein interactions at hydrophobic interfaces. The practical implementation of this compound would necessitate overcoming significant hurdles related to protein denaturation, solvent removal, and compatibility with analytical instrumentation. The protocols and concepts outlined in this document are intended to serve as a starting point for further investigation into the potential, albeit niche, roles of highly non-polar solvents in the ever-evolving field of proteomics. Any proposed use should be approached with caution and a thorough understanding of the underlying biochemical principles.
References
- 1. Small-molecule stabilization of protein-protein interactions: an underestimated concept in drug discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bottom-Up Proteomics: Advancements in Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protein Extraction Protocols for Effective Proteomic Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Mass Spectrometry for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Decylcyclohexane in Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction: Decylcyclohexane as a Non-Polar, High-Boiling Point Solvent for Specialized Extractions
This compound is a non-polar, organic solvent with a unique combination of properties that make it a valuable tool for specific extraction applications in research and pharmaceutical development. It is characterized by its high boiling point, low water solubility, and chemical stability.
It is important to note that while the term "high-density" might be used in a relative sense in certain contexts, this compound has a density of approximately 0.817 g/mL, making it less dense than water . Therefore, in a biphasic system with water, this compound will constitute the upper organic layer.
The primary advantages of this compound as an extraction solvent lie in its:
-
High Boiling Point (299 °C): This property is particularly beneficial for extractions conducted at elevated temperatures, which can enhance the solubility and extraction efficiency of certain compounds.[1] It also minimizes solvent loss due to evaporation during processing.
-
Non-Polar Nature: As an alkane, this compound is an excellent solvent for non-polar compounds.[2][3][4][5] This makes it highly selective for the extraction of lipids, oils, and other hydrophobic molecules from polar matrices, such as aqueous solutions or plant material.[2][3][4][5]
-
Low Water Solubility: Its immiscibility with water ensures clean phase separation in liquid-liquid extractions.[2]
-
Chemical Stability: this compound is a stable compound, resistant to degradation under many experimental conditions.[6]
These characteristics make this compound a suitable alternative to lower-boiling non-polar solvents like hexane or diethyl ether, especially in applications requiring higher temperatures or when targeting very non-polar analytes.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₂ | [6] |
| Molecular Weight | 224.43 g/mol | [6] |
| Density | ~0.817 g/mL | |
| Boiling Point | 299 °C | |
| Melting Point | -1.7 °C | |
| Flash Point | 127.5 °C | |
| Water Solubility | Very low / Insoluble | [2] |
| Refractive Index | 1.45338 | |
| Hansen Solubility Parameters (δ) | δD: 16.17, δP: 0.10, δH: 0.10 |
Applications in Extraction
Based on its physicochemical properties, this compound is well-suited for the following extraction applications:
-
Extraction of Non-Polar Active Pharmaceutical Ingredients (APIs): Its non-polar nature allows for the selective extraction of hydrophobic APIs from complex reaction mixtures or natural product sources.
-
Natural Product Extraction: this compound can be employed to extract essential oils, lipids, and other non-polar secondary metabolites from plant materials. Its high boiling point can be advantageous for extracting compounds from matrices that require thermal treatment to release the desired analytes.
-
High-Temperature Extractions: For extractions where elevated temperatures are necessary to increase the solubility of the target analyte, the high boiling point of this compound makes it a more suitable solvent than more volatile alternatives.[1]
Experimental Protocols
Protocol for Liquid-Liquid Extraction of a Non-Polar Compound from an Aqueous Solution
This protocol describes the extraction of a non-polar target compound from an aqueous solution using this compound. In this procedure, this compound will form the upper layer.
Materials:
-
Aqueous solution containing the target compound
-
This compound
-
Separatory funnel
-
Beakers or Erlenmeyer flasks
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Glassware for collection and storage
Procedure:
-
Preparation:
-
Ensure the separatory funnel is clean, and the stopcock is properly lubricated and closed.
-
Place the separatory funnel securely in a ring stand.
-
-
Addition of Solutions:
-
Pour the aqueous solution containing the target compound into the separatory funnel.
-
Add a measured volume of this compound to the separatory funnel. A typical starting ratio is 1:1 (v/v) of aqueous to organic phase, but this may need to be optimized.
-
-
Extraction:
-
Stopper the separatory funnel and gently invert it.
-
Immediately open the stopcock to vent any pressure buildup.
-
Close the stopcock and shake the funnel for 1-2 minutes to ensure thorough mixing of the two phases. Periodically invert the funnel and vent the pressure.
-
-
Phase Separation:
-
Place the separatory funnel back in the ring stand and allow the layers to separate completely. The less dense this compound layer will be on top.
-
-
Draining the Layers:
-
Remove the stopper from the top of the funnel.
-
Carefully open the stopcock and drain the lower aqueous layer into a clean beaker or flask.
-
Drain the upper this compound layer (the extract) through the top opening of the separatory funnel into a separate clean, dry flask to avoid contamination from any residual aqueous phase in the stopcock.
-
-
Drying the Organic Extract:
-
Add a small amount of a drying agent, such as anhydrous sodium sulfate, to the this compound extract to remove any residual water. Swirl the flask and observe for clumping of the drying agent. Add more if necessary until some of the agent remains free-flowing.
-
-
Solvent Removal:
-
Decant or filter the dried extract into a round-bottom flask.
-
Remove the this compound using a rotary evaporator. Due to its high boiling point, a high temperature and low pressure will be required. Ensure your rotary evaporator is capable of achieving the necessary conditions.
-
-
Storage:
-
Store the isolated compound under appropriate conditions.
-
Caption: Liquid-Liquid Extraction Workflow.
Protocol for Solid-Liquid Extraction of a Non-Polar Compound from Plant Material
This protocol outlines the extraction of non-polar compounds from dried plant material using this compound, leveraging its high boiling point for an efficient extraction.
Materials:
-
Dried and ground plant material
-
This compound
-
Soxhlet extraction apparatus or a round-bottom flask with a reflux condenser
-
Heating mantle
-
Cellulose extraction thimble (for Soxhlet)
-
Filter paper and funnel or filtration apparatus
-
Rotary evaporator
-
Glassware for collection and storage
Procedure:
-
Preparation:
-
Ensure the plant material is thoroughly dried and ground to a fine powder to maximize the surface area for extraction.
-
-
Extraction (Soxhlet Method):
-
Place the ground plant material in a cellulose extraction thimble and place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with this compound to about two-thirds full and add a few boiling chips.
-
Assemble the Soxhlet apparatus with the flask on a heating mantle and the condenser on top.
-
Heat the this compound to a gentle boil. The solvent will vaporize, condense, and drip into the thimble, extracting the non-polar compounds.
-
Continue the extraction for several hours until the solvent in the siphon arm runs clear.
-
-
Extraction (Reflux Method):
-
Place the ground plant material and this compound in a round-bottom flask.
-
Attach a reflux condenser and place the flask in a heating mantle.
-
Heat the mixture to a gentle boil and allow it to reflux for a predetermined time (e.g., 2-4 hours).
-
-
Filtration:
-
After the extraction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture to separate the plant material from the this compound extract.
-
-
Solvent Removal:
-
Transfer the filtrate to a round-bottom flask.
-
Remove the this compound using a rotary evaporator under high temperature and low pressure.
-
-
Storage:
-
Store the resulting crude extract in a suitable container for further purification or analysis.
-
Caption: Solid-Liquid Extraction Workflow.
Safety Precautions
-
Always work in a well-ventilated area or a fume hood when handling this compound.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound is combustible; keep it away from open flames and other ignition sources.[6]
-
Consult the Safety Data Sheet (SDS) for this compound before use for complete safety and handling information.
References
Application Notes: Cyclohexane in the Manufacturing of Nylon Precursors
Note to the Reader: The following application notes and protocols detail the manufacturing of nylon precursors. Initial searches for the use of decylcyclohexane in this process did not yield relevant results in publicly available scientific literature. The established and industrially significant feedstock for the production of the primary nylon precursors, adipic acid (for Nylon 6,6) and caprolam (for Nylon 6), is cyclohexane . Therefore, this document will focus on the well-documented pathways involving cyclohexane.
Introduction
Nylon, a family of synthetic thermoplastic polymers, is of immense industrial importance, with applications ranging from textiles and carpets to automotive parts and engineering plastics. The most common types, Nylon 6 and Nylon 6,6, are produced from key monomeric precursors derived from the catalytic oxidation of cyclohexane. This document provides a detailed overview of the chemical pathways, experimental protocols, and quantitative data associated with the conversion of cyclohexane into adipic acid and caprolactam.
Core Chemical Pathways
The manufacturing of nylon precursors from cyclohexane primarily involves two critical stages:
-
Oxidation of Cyclohexane to Cyclohexanol and Cyclohexanone (KA Oil): Cyclohexane is first oxidized to a mixture of cyclohexanol and cyclohexanone, commonly referred to as KA oil.[1] This is a crucial intermediate step.
-
Conversion of KA Oil to Nylon Precursors:
Quantitative Data Presentation
The following tables summarize key quantitative data from various catalytic systems for the oxidation of cyclohexane.
Table 1: Catalytic Oxidation of Cyclohexane to KA Oil
| Catalyst System | Oxidant | Temperature (°C) | Pressure (bar) | Cyclohexane Conversion (%) | KA Oil Selectivity (%) | Reference |
| Cobalt Naphthenate | Air | 125–165 | 8–15 | 10–12 | 80–85 | [4] |
| Ti-Zr-Co Alloy | O₂ | Not Specified | 2 MPa | 6.8 | 90.4 | [5] |
| NiO | H₂O₂ | 70 | Not Specified | Not Specified | Not Specified | [6] |
| Molybdenum Blue | O₂ | 140 | 3 | ~6 | High for Cyclohexanol | [7] |
Table 2: One-Step Oxidation of Cyclohexane to Adipic Acid
| Catalyst System | Oxidant | Temperature (°C) | Pressure ( kg/cm ²) | Cyclohexane Conversion (%) | Adipic Acid Selectivity (%) | Reference |
| Cobalt Acetate | Molecular O₂ | 90 | 20 | 21 | 72.1 | [8] |
| Cobalt & Iron Acetate | Molecular O₂ | 90 | 20 | 26 | 69.7 | [8] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of Adipic Acid via KA Oil
1.1. Oxidation of Cyclohexane to KA Oil
-
Objective: To produce a mixture of cyclohexanol and cyclohexanone (KA oil) from cyclohexane.
-
Materials: Cyclohexane, Cobalt Naphthenate catalyst, Air or molecular oxygen.
-
Apparatus: High-pressure reactor equipped with a stirrer, gas inlet, and temperature and pressure controls.
-
Procedure:
-
Charge the high-pressure reactor with cyclohexane and the cobalt naphthenate catalyst.
-
Pressurize the reactor with air or oxygen to the desired pressure (e.g., 8-15 bar).[4]
-
Heat the reactor to the reaction temperature (e.g., 125-165°C) while stirring.[4]
-
Maintain the reaction for a specified time to achieve the desired conversion (typically low, around 4-8%, to maintain high selectivity).[2]
-
Cool the reactor and depressurize.
-
The resulting mixture is the KA oil, which can be purified by distillation.
-
1.2. Oxidation of KA Oil to Adipic Acid
-
Objective: To oxidize the KA oil to produce adipic acid.
-
Materials: KA oil (mixture of cyclohexanol and cyclohexanone), 50% Nitric Acid, Ammonium vanadate (catalyst), Copper (catalyst).
-
Apparatus: Round-bottomed flask with a mechanical stirrer, thermometer, and addition funnel, placed in a heating mantle.
-
Procedure:
-
Place 50% nitric acid and a catalytic amount of ammonium vanadate and copper in the reaction flask.
-
Heat the nitric acid solution to near boiling.
-
Slowly add the KA oil to the hot nitric acid solution with vigorous stirring. The reaction is exothermic and will generate nitrogen oxides.
-
After the addition is complete, continue heating and stirring until the evolution of nitrogen oxides ceases.
-
Cool the reaction mixture in an ice bath to crystallize the adipic acid.
-
Collect the adipic acid crystals by vacuum filtration, wash with cold water, and air dry.
-
Protocol 2: Synthesis of Caprolactam from Cyclohexanone
-
Objective: To produce caprolactam from cyclohexanone.
-
Materials: Cyclohexanone, Hydroxylamine sulfate, Oleum (fuming sulfuric acid), Ammonia.
-
Apparatus: A series of reactors for oximation, rearrangement, and neutralization.
-
Procedure:
-
Oximation: React cyclohexanone with hydroxylamine sulfate to form cyclohexanone oxime.[3] This reaction is typically carried out in a controlled pH environment.
-
Beckmann Rearrangement: Treat the cyclohexanone oxime with oleum. This induces the Beckmann rearrangement, converting the oxime into the bisulfate salt of caprolactam.[9]
-
Neutralization: Neutralize the bisulfate salt of caprolactam with ammonia. This releases the free caprolactam and generates ammonium sulfate as a byproduct.[9]
-
Purification: The caprolactam is then purified, typically through extraction and distillation.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Oxidation of Cyclohexanone to Adipic Acid Using Molecular Oxygen in the Presence of Alkyl Nitrites and Transition Metals as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA [ucm.es]
- 4. mdpi.com [mdpi.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. US6235932B1 - Process for preparation of adipic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Decylcyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of decylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (also known as 1-cyclohexyldecane) is a cycloalkane with the molecular formula C16H32.[1][2][3] It is a colorless to almost colorless liquid at room temperature. Due to its properties as a stable, high-boiling organic solvent, it finds use in research and as a component in complex hydrocarbon mixtures. It has also been identified as a chemical component in the leaves of plants like Spermadictyon suaveolens.[4]
Q2: What are the typical impurities found in commercial this compound?
While specific impurity profiles for this compound are not extensively documented in the provided results, common impurities in analogous commercial cycloalkanes like cyclohexane can include:
-
Other Alkanes and Cycloalkanes: Isomers of this compound, as well as other saturated hydrocarbons with similar boiling points. For commercial cyclohexane, impurities include compounds like methylcyclopentane, methylhexane, and ethylcyclopentane.[5]
-
Aromatic Compounds: Residual starting materials or byproducts from synthesis, such as benzene or toluene.[5]
-
Unsaturated Hydrocarbons: Alkenes or cycloalkenes that may be present from the synthesis process.
-
Oxidation Products: Polar impurities resulting from oxidation, especially if the material has been stored for a long time or exposed to air.[6]
-
Dissolved Gases: Dissolved oxygen can form complexes with alkanes.[6]
Q3: What is the expected purity of commercially available this compound?
Commercial grades of this compound are often available at a purity of greater than 98.0%, as determined by Gas Chromatography (GC).[7] For highly sensitive applications, further purification may be necessary to remove trace impurities.
Q4: Which analytical techniques are best for assessing the purity of this compound?
-
Gas Chromatography (GC): This is the most common method for assessing the purity of volatile and semi-volatile compounds like this compound. It can effectively separate and quantify impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of the main component and detect impurities, especially those with different chemical structures (e.g., aromatic compounds).[8]
-
Mass Spectrometry (MS): Often coupled with GC (GC-MS), this technique helps in identifying the molecular weight and structure of unknown impurities.[2]
Purification Methods: Protocols and Troubleshooting
The choice of purification method depends on the nature of the impurities and the desired final purity.
Method 1: Fractional Distillation
Fractional distillation is effective for separating liquids with different boiling points.[9] It is particularly useful for removing impurities that are more or less volatile than this compound.
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux column), a distillation head, a condenser, and a receiving flask.[10] Ensure all glassware is clean and dry.
-
Sample Preparation: Add the impure this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently using a heating mantle. The goal is a slow and steady heating rate.[11]
-
Distillation: As the mixture boils, vapors will rise through the fractionating column. A temperature gradient will form in the column, allowing for multiple condensation-vaporization cycles that enrich the vapor in the more volatile component.[9]
-
Fraction Collection: Monitor the temperature at the distillation head. Collect the distillate in fractions.
-
First Fraction (Fore-run): Contains low-boiling impurities. The temperature will be below the boiling point of this compound.
-
Main Fraction: Collect the fraction that distills at a constant temperature corresponding to the boiling point of pure this compound (~299 °C at atmospheric pressure).[4] For high-boiling compounds, vacuum distillation is recommended to prevent thermal decomposition.
-
Final Fraction (Residue): High-boiling impurities will remain in the distillation flask.
-
-
Analysis: Analyze the purity of the collected main fraction using GC or another appropriate analytical method.
| Problem | Possible Cause | Solution |
| Poor Separation | Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibrium in the column.[11] |
| Inefficient fractionating column. | Use a longer column or one with a more efficient packing material to increase the number of theoretical plates.[10] | |
| Temperature Fluctuations | Bumping or uneven boiling. | Ensure adequate stirring or add fresh boiling chips. |
| Heating is inconsistent. | Use a reliable heating mantle with fine control. | |
| No Distillate Collected | Insufficient heating. | Increase the temperature of the heating mantle. |
| Leak in the apparatus. | Check all joints and connections for a proper seal. | |
| Product is Decomposing | Temperature is too high. | Use vacuum distillation to lower the boiling point of this compound. |
Method 2: Adsorption Chromatography
Adsorption chromatography is ideal for removing polar impurities (like oxidation products) from non-polar compounds like this compound.[12][13]
-
Adsorbent Preparation: Select a suitable adsorbent, such as silica gel or alumina.[12] Activate it by heating if necessary to remove moisture.
-
Column Packing: Prepare a slurry of the adsorbent in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column, ensuring there are no air bubbles.[12] Allow the solvent to drain until it is level with the top of the adsorbent bed.
-
Sample Loading: Dissolve the impure this compound in a minimum amount of the non-polar eluent. Carefully add this solution to the top of the column.[12]
-
Elution: Add the eluent to the top of the column and begin collecting fractions from the bottom. Since this compound is non-polar, it will elute quickly with a non-polar solvent. Polar impurities will be retained on the column.
-
Monitoring: Monitor the collected fractions using Thin-Layer Chromatography (TLC) or GC to determine which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
| Problem | Possible Cause | Solution |
| Compound Does Not Elute | Eluent is not polar enough. | This is unlikely for this compound. However, if it occurs, ensure you are using a non-polar solvent like hexane or petroleum ether. |
| Poor Separation (Impurities co-elute) | Improper choice of adsorbent or eluent. | Test different solvent systems using TLC first to find the optimal conditions for separation. |
| Column was poorly packed. | Repack the column, ensuring a uniform and bubble-free bed.[12] | |
| Cracked or Channeled Column Bed | Adsorbent bed ran dry. | Never let the solvent level drop below the top of the adsorbent. |
| Low Product Recovery | Product is irreversibly adsorbed. | This is unlikely for a non-polar compound like this compound on silica or alumina. |
| Sample was not fully loaded or eluted. | Ensure all of the sample is transferred to the column and that elution continues until all product is collected. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₃₂ | [1][2] |
| Molecular Weight | 224.43 g/mol | [1] |
| CAS Number | 1795-16-0 | [1][2] |
| Boiling Point | 299 °C | [4] |
| Melting Point | -2 °C | [4] |
| Density | ~0.82 g/cm³ | [4] |
| Refractive Index | ~1.45 | |
| Appearance | Colorless to Almost colorless clear liquid |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in distillation.
References
- 1. scbt.com [scbt.com]
- 2. Cyclohexane, decyl- [webbook.nist.gov]
- 3. This compound | C16H32 | CID 15713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:1795-16-0 | Chemsrc [chemsrc.com]
- 5. Restek - Chromatograms [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. decyl cyclohexane, 1795-16-0 [thegoodscentscompany.com]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. Purification [chem.rochester.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chembam.com [chembam.com]
- 13. Adsorption Chromatography: Principle, Procedure, Experiment [allen.in]
Technical Support Center: Purification of Commercial Grade Decylcyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of commercial-grade decylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial grade this compound?
Commercial grade this compound may contain a variety of impurities stemming from its synthesis and storage. These can include:
-
Isomers of this compound: Such as those with different substitution patterns on the cyclohexane ring.
-
Other C16 hydrocarbons: Including alkanes and alkenes with similar boiling points.
-
Unsaturated compounds (Olefins): Residual starting materials or byproducts from the synthesis process.
-
Aromatic Compounds: Traces of benzene, toluene, or other aromatics may be present depending on the manufacturing process.[1]
-
Water: Absorbed from the atmosphere or present from the manufacturing process.[2][3]
-
Peroxides: Formed upon exposure to air and light.
-
Sulfur-containing compounds: Depending on the crude oil source and refining process.
-
Polar impurities: Including alcohols or acids.[4]
Q2: How can I assess the purity of my this compound sample?
Several analytical techniques can be used to determine the purity of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for separating and identifying volatile and semi-volatile impurities.[5][6] Other useful techniques include:
-
Gas Chromatography with Flame Ionization Detection (GC-FID): For quantifying hydrocarbon impurities.[1]
-
Karl Fischer Titration: To specifically quantify water content.
-
Peroxide Test Strips: For a qualitative or semi-quantitative measure of peroxide levels.
A summary of typical analytical parameters for GC-MS analysis is provided in the table below.
| Parameter | Value |
| Column | Non-polar capillary column (e.g., DB-5 or equivalent) |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 10 min |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (Scan range 40-400 m/z) |
Q3: What is the most effective general-purpose purification method for this compound?
For general purification to remove a range of impurities with different boiling points, fractional distillation under reduced pressure is highly effective.[7][8][9][10][11] Due to the high boiling point of this compound (approximately 299 °C at atmospheric pressure), vacuum distillation is necessary to prevent thermal degradation.[12]
Troubleshooting Guides
Issue 1: My this compound is wet (contains water).
-
Problem: Water can interfere with moisture-sensitive reactions.
-
Solution: Use of drying agents like molecular sieves.
-
Experimental Protocol:
-
Select appropriate molecular sieves (3Å or 4Å are suitable for drying solvents).[3][13][14]
-
Activate the molecular sieves by heating them in a vacuum oven at a temperature recommended by the manufacturer (typically >150°C) for several hours to remove any adsorbed water.[13]
-
Cool the activated sieves to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add the activated molecular sieves to the this compound at a loading of 5-10% (w/v).
-
Allow the mixture to stand for at least 12-24 hours, with occasional swirling.
-
Decant or filter the dried this compound from the molecular sieves. The solvent can also be stored over the sieves.[13]
-
Issue 2: My this compound contains polar impurities (e.g., alcohols, acids).
-
Problem: Polar impurities can act as catalyst poisons or participate in unwanted side reactions.
-
Experimental Protocol:
-
Prepare a chromatography column packed with activated alumina. The amount of alumina will depend on the volume of this compound and the level of contamination. A general guideline is a 10:1 ratio of solvent to adsorbent by weight.
-
Pass the commercial grade this compound through the column.
-
Collect the eluate. The polar impurities will be adsorbed onto the alumina.[4][15]
-
For best results, the this compound can be passed through the column multiple times.
-
Issue 3: My this compound contains unsaturated impurities (olefins).
-
Problem: Olefins can undergo polymerization or other unwanted reactions.
-
Solution: Treatment with an acid montmorillonite clay or a similar acidic solid adsorbent.[17]
-
Experimental Protocol:
-
In a flask, stir the this compound with 5-10% (w/w) of acid-treated montmorillonite clay at room temperature.
-
The reaction time will depend on the concentration of olefins, but a few hours is typically sufficient.
-
Monitor the removal of olefins by taking small aliquots and analyzing them by GC.
-
Once the olefin content is at an acceptable level, filter the mixture to remove the clay.
-
It is advisable to subsequently distill the this compound to remove any potential byproducts from the acid treatment.
-
Issue 4: My this compound contains a mixture of impurities with close boiling points.
-
Problem: Simple distillation is ineffective at separating components with similar boiling points.
-
Solution: Fractional distillation under reduced pressure.[7][10]
-
Experimental Protocol:
-
Set up a fractional distillation apparatus with a vacuum-jacketed Vigreux or packed column. The length of the column will depend on the required separation efficiency.
-
Add the this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).
-
Gradually heat the distillation flask.
-
Collect the fractions based on their boiling points at the reduced pressure. Discard the initial and final fractions, which are likely to be enriched in lower and higher boiling impurities, respectively.
-
Monitor the purity of the collected fractions using GC-MS or GC-FID.
-
Experimental Workflows
The following diagrams illustrate the logical workflows for the purification of this compound based on the type of impurity present.
Caption: Workflow for the removal of water from this compound.
Caption: Workflow for removing polar impurities.
Caption: Comprehensive workflow for high-purity this compound.
References
- 1. Restek - Chromatograms [restek.com]
- 2. m.youtube.com [m.youtube.com]
- 3. redriver.team [redriver.team]
- 4. Activated Alumina, Activated Alumina filters adsorb acids and other products of oxidation from hydrocarbon and synthetic oils. Filtration Media Jaxon [jaxonfiltration.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Purification [chem.rochester.edu]
- 8. chemrevise.org [chemrevise.org]
- 9. tutorchase.com [tutorchase.com]
- 10. savemyexams.com [savemyexams.com]
- 11. savemyexams.com [savemyexams.com]
- 12. chemwhat.com [chemwhat.com]
- 13. web.uvic.ca [web.uvic.ca]
- 14. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 15. hengyeinc.com [hengyeinc.com]
- 16. activatedaluminaballs.com [activatedaluminaballs.com]
- 17. US4351980A - Removal of olefin from aliphatic hydrocarbon by treatment with active solid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions in Decylcyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Decylcyclohexane as a solvent system.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider when planning a reaction?
A1: this compound is a high-boiling, non-polar, acyclic hydrocarbon solvent. Its key properties include a high boiling point (approximately 299°C), low polarity, and immiscibility with water.[1][2] These characteristics make it suitable for high-temperature reactions where thermal energy is required to overcome activation barriers. However, its high boiling point also presents challenges for product isolation and solvent removal.
Q2: When should I consider using this compound as a solvent?
A2: this compound is an excellent choice for reactions that require high temperatures, typically above 150°C. It is particularly useful when reactants or catalysts have low solubility in more common, lower-boiling non-polar solvents like hexane or toluene. Its inert nature also makes it suitable for reactions involving highly reactive intermediates that might otherwise react with a more functionalized solvent.
Q3: How can I remove this compound from my reaction mixture after the reaction is complete?
A3: Due to its high boiling point, removing this compound can be challenging. The most common and effective method is vacuum distillation.[3][4] By significantly reducing the pressure, the boiling point of this compound is lowered, allowing for its removal at a temperature that will not degrade the desired product. For thermally sensitive products, azeotropic distillation with a lower-boiling solvent can also be an effective strategy.[5]
Q4: What are common challenges when working with a viscous solvent like this compound at high temperatures?
A4: High viscosity can lead to inefficient mixing and poor heat and mass transfer, which can negatively impact reaction rates and yields.[6] It is crucial to ensure adequate agitation to maintain a homogeneous reaction mixture. The high temperatures required can also lead to thermal degradation of reactants, products, or catalysts.[7] Careful temperature control and monitoring are essential.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low product yield is a common issue in any chemical synthesis. The following guide provides a systematic approach to troubleshooting this problem in a this compound solvent system.
Troubleshooting Workflow for Low Yield
Detailed Troubleshooting Steps:
-
Verify Reactant Solubility:
-
Problem: Reactants may not be fully dissolved at the reaction temperature, leading to a heterogeneous mixture and incomplete reaction.
-
Solution: Attempt to visually inspect the reaction mixture for undissolved solids. If possible, perform a small-scale solubility test at the target reaction temperature. Consider increasing the temperature or adding a co-solvent to improve solubility.
-
-
Optimize Reaction Temperature:
-
Problem: The reaction temperature may be too low, resulting in slow kinetics, or too high, causing thermal degradation of the starting materials, product, or catalyst.[7]
-
Solution: Screen a range of temperatures to find the optimal balance between reaction rate and stability. Use a thermocouple placed directly in the reaction mixture for accurate temperature monitoring.
-
-
Ensure Efficient Mixing:
-
Problem: Inadequate stirring in a viscous medium like this compound can lead to poor heat and mass transfer, resulting in localized overheating and non-uniform reaction conditions.[6][8]
-
Solution: For viscous mixtures, a standard magnetic stir bar may be insufficient.[9] An overhead mechanical stirrer is often necessary to ensure proper agitation.[9] Start with a moderate stirring speed and gradually increase to avoid splashing.[9]
-
-
Evaluate Catalyst Stability and Activity:
-
Problem: The catalyst may not be stable or active at the high temperatures required for the reaction in this compound. Catalyst deactivation can occur over time.
-
Solution: Research the thermal stability of your chosen catalyst.[10][11] It may be necessary to screen different catalysts or ligands to find one that is robust under the reaction conditions.
-
-
Optimize Product Workup and Isolation:
-
Problem: The desired product may be lost during the workup procedure, especially when trying to separate it from the high-boiling solvent.[12]
-
Solution: Analyze all phases of the workup (aqueous and organic layers) to check for the presence of the product. Optimize the extraction and purification methods. For example, if using liquid-liquid extraction, ensure the chosen extraction solvent is immiscible with this compound and has a high affinity for your product.
-
Issue 2: Difficulty in Product Isolation from this compound
The high boiling point of this compound (299 °C) makes its removal by standard rotary evaporation challenging and often impractical.
Product Isolation Workflow
References
- 1. Cyclohexane - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. How To [chem.rochester.edu]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. mxdprocess.com [mxdprocess.com]
- 7. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 8. achievechem.com [achievechem.com]
- 9. labsup.net [labsup.net]
- 10. Different catalytic behaviors of Pd and Pt metals in decalin dehydrogenation to naphthalene - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. RESEARCH PROGRESS IN DEEP CATALYTIC CRACKING OF DECALIN TO LOW-CARBON OLEFINS [sylzyhg.com]
- 12. How To [chem.rochester.edu]
Technical Support Center: Dehydrogenation of Decylcyclohexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the dehydrogenation of decylcyclohexane. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guides
Issue 1: Low Conversion of this compound
Q: My this compound conversion is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A: Low conversion can stem from several factors, ranging from catalyst issues to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Possible Causes & Troubleshooting Steps:
-
Catalyst Deactivation: The most common cause of low conversion is the deactivation of the catalyst.
-
Coking: The deposition of carbonaceous materials (coke) on the active sites of the catalyst is a primary deactivation mechanism.[1][2] Coke can form through a series of reactions including dehydrogenation, condensation, and polymerization.[2] For long-chain paraffins, coke deposition can be significant, reaching up to 6.56 wt.% and causing a significant loss of active sites.[1]
-
Troubleshooting:
-
Temperature Programmed Oxidation (TPO): Analyze the coked catalyst to determine the amount and nature of the coke.
-
Regeneration: If coking is confirmed, a regeneration step is necessary. This typically involves a controlled burn-off of the coke in the presence of a dilute oxygen stream. The combustion temperature should be carefully controlled (e.g., above 500 °C to burn all coke but below 550 °C to prevent catalyst sintering).[1]
-
-
-
Sintering: High reaction temperatures can lead to the agglomeration of metal particles (e.g., Pt) on the catalyst support, reducing the active surface area.[3]
-
Troubleshooting:
-
Characterization: Use techniques like CO-chemisorption or Transmission Electron Microscopy (TEM) to assess the dispersion of the active metal.
-
Optimize Temperature: Operate at the lowest temperature that achieves the desired conversion to minimize sintering.
-
-
-
Poisoning: Impurities in the feed, such as sulfur or nitrogen compounds, can irreversibly bind to the active sites and poison the catalyst.
-
Troubleshooting:
-
Feed Analysis: Ensure the purity of the this compound feed.
-
Guard Bed: Use a guard bed upstream of the reactor to remove potential poisons.
-
-
-
-
Suboptimal Reaction Conditions: The dehydrogenation of cycloalkanes is an endothermic and equilibrium-limited reaction.
-
Temperature: The reaction is favored at higher temperatures.[4] However, excessively high temperatures can promote side reactions and catalyst deactivation.[5]
-
Troubleshooting:
-
Temperature Optimization: Systematically vary the reaction temperature to find the optimal balance between conversion and catalyst stability. For analogous long-chain paraffin dehydrogenation, temperatures between 460-470 °C have been found to be optimal.[6]
-
-
-
Pressure: Lower pressure favors the dehydrogenation reaction as it shifts the equilibrium towards the products (decylbenzene and hydrogen).
-
Troubleshooting:
-
Pressure Optimization: Operate at the lowest pressure that is practical for the system.
-
-
-
Space Velocity: High space velocity (low residence time) can lead to incomplete conversion.
-
Troubleshooting:
-
Vary Flow Rate: Decrease the flow rate of the reactant to increase the contact time with the catalyst.
-
-
-
-
Reactor Issues: Problems with the reactor setup can also lead to poor performance.
-
Flow Maldistribution: In a fixed-bed reactor, non-uniform flow can lead to poor catalyst utilization.[7]
-
Troubleshooting:
-
Proper Packing: Ensure the catalyst bed is packed uniformly.
-
Inert Packing: Use inert materials at the inlet and outlet of the catalyst bed to promote even flow distribution.
-
-
-
Heat Transfer Limitation: As the reaction is endothermic, inadequate heat supply can limit the conversion rate.
-
Troubleshooting:
-
Reactor Design: For highly endothermic reactions, a multi-tubular reactor with a heating medium may be necessary to ensure uniform temperature distribution.[8]
-
-
-
Logical Flow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low this compound conversion.
Issue 2: Poor Selectivity to Decylbenzene
Q: I am observing a significant amount of byproducts and low selectivity towards decylbenzene. What are the common side reactions and how can I improve selectivity?
A: Poor selectivity is primarily due to side reactions such as cracking, isomerization, and further dehydrogenation to form polyaromatic compounds.
Common Side Reactions:
-
Cracking: The long decyl chain is susceptible to thermal and catalytic cracking, leading to the formation of smaller alkanes and alkenes. This is more pronounced at higher temperatures.
-
Isomerization: The cyclohexane ring can undergo isomerization to form alkylcyclopentanes. The decyl chain can also isomerize.
-
Deep Dehydrogenation and Coking: The desired product, decylbenzene, can further dehydrogenate to form polyaromatic compounds, which are precursors to coke.
Strategies to Improve Selectivity:
-
Catalyst Selection and Modification:
-
Bimetallic Catalysts: The addition of a second metal (e.g., Sn, K, Mg to a Pt catalyst) can suppress deep dehydrogenation and coking.[1]
-
Support Acidity: The acidity of the catalyst support can influence side reactions. A less acidic support may reduce cracking and isomerization.
-
-
Optimization of Reaction Conditions:
-
Temperature: Lowering the reaction temperature can reduce the rate of cracking and other undesirable side reactions. However, this may also decrease the conversion rate, so a balance must be found.
-
Hydrogen Co-feed: The presence of hydrogen in the feed can help to suppress the formation of unsaturated coke precursors and reduce catalyst deactivation.[9]
-
-
Product Analysis:
-
GC-MS: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the byproducts.[10] This will provide insights into the dominant side reactions occurring.
-
Data on Byproduct Formation in Analogous Systems:
| Catalyst | Reactant | Temperature (°C) | Byproducts Observed | Reference |
| Pt/γ-Al2O3 | Methylcyclohexane | 380-430 | Toluene (major), minor byproducts not specified | [4] |
| Pt-Sn-K-Mg/γ-Al2O3 | n-C10-C13 Paraffins | Industrial Conditions | Mono-olefins (major), diolefins, aromatics | [11] |
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental setup for this compound dehydrogenation?
A1: A common setup is a continuous-flow fixed-bed reactor system.
Experimental Workflow:
Caption: A typical experimental workflow for this compound dehydrogenation.
Detailed Protocol for a Fixed-Bed Reactor Experiment:
-
Catalyst Preparation and Loading:
-
The catalyst (e.g., Pt/Al2O3) is typically calcined in air at a high temperature (e.g., 500 °C) and then reduced in a hydrogen flow at a slightly lower temperature (e.g., 450 °C) prior to the reaction.[4]
-
A known amount of the catalyst is packed into a tubular reactor, often mixed with an inert material like quartz sand to ensure uniform temperature and flow distribution.
-
-
Reaction Setup:
-
This compound is fed into the system using a high-precision pump (e.g., HPLC pump).
-
A carrier gas (e.g., N2 or H2) is introduced via a mass flow controller.
-
The liquid feed and gas are mixed and vaporized in a preheater before entering the reactor.
-
The reactor is placed in a furnace to maintain the desired reaction temperature.
-
-
Product Collection and Analysis:
-
The reactor effluent is cooled in a condenser to separate the liquid and gaseous products.
-
The liquid products are collected for analysis.
-
The gaseous products are directed to a gas chromatograph (GC) for analysis of hydrogen and any light hydrocarbon byproducts.
-
The liquid products are analyzed by GC-MS to identify and quantify this compound, decylbenzene, and any other byproducts.[10][12]
-
Q2: What are the key catalyst characteristics for efficient this compound dehydrogenation?
A2: The ideal catalyst should have high activity, high selectivity, and good stability.
Key Catalyst Properties:
| Property | Importance | Typical Catalyst System | Reference |
| Active Metal | Provides the catalytic sites for dehydrogenation. | Platinum (Pt) is highly active. Nickel (Ni) is a lower-cost alternative. | [4][13] |
| Support | Provides a high surface area for metal dispersion and can influence the reaction. | γ-Alumina (γ-Al2O3) is a common support due to its high surface area and thermal stability. | [4][13] |
| Promoters | Can enhance activity, selectivity, and stability. | Tin (Sn), Potassium (K), and Magnesium (Mg) can be added to Pt/Al2O3 to improve performance and reduce coking. | [1] |
| Metal Dispersion | A high dispersion of the active metal maximizes the number of available active sites. | Influenced by the preparation method and the properties of the support. | [13] |
| Acidity | Can influence the extent of side reactions like cracking and isomerization. | Can be tailored by modifying the support material. | [2] |
Q3: How does the presence of the long decyl chain affect the dehydrogenation process compared to cyclohexane or methylcyclohexane?
A3: The decyl chain introduces several additional challenges:
-
Increased Coking Tendency: The long alkyl chain can be a source of coke precursors, potentially leading to faster catalyst deactivation.
-
Higher Boiling Point: this compound and its products have higher boiling points, which requires higher operating temperatures to maintain the gas phase, potentially exacerbating thermal side reactions.
-
Potential for Cracking: The C-C bonds in the decyl chain can break at high temperatures, leading to the formation of a wider range of byproducts and reducing the yield of the desired decylbenzene.
-
Mass Transfer Limitations: The larger size of the this compound molecule may lead to diffusional limitations within the catalyst pores, potentially affecting the overall reaction rate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. paspk.org [paspk.org]
- 5. The Comprehensive Evaluation of the Coke Formation and Catalyst Deactivation in the Propane Dehydrogenation Reactor: Computational Fluid Dynamics Modelling [jchpe.ut.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. operations.refiningcommunity.com [operations.refiningcommunity.com]
- 8. api.pageplace.de [api.pageplace.de]
- 9. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. research.utwente.nl [research.utwente.nl]
- 12. Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS) [mdpi.com]
- 13. Insights into size effects of Pt/Al2O3 catalysts on hydrogen production from methylcyclohexane dehydrogenation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Preventing thermal degradation of Decylcyclohexane at high temperatures.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Decylcyclohexane at high temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the thermal degradation temperature of this compound?
A1: While specific experimental data on the thermal decomposition of pure this compound is limited in publicly available literature, we can estimate its stability based on studies of similar long-chain alkylcycloalkanes. For instance, the decomposition of propylcyclohexane has been studied at temperatures ranging from 375°C to 450°C[1]. The thermal stability of this compound is expected to be in a similar range, with significant degradation likely occurring at temperatures exceeding 350°C, especially during prolonged heating.
Q2: What are the likely products of this compound thermal degradation?
A2: The thermal degradation of this compound is expected to proceed through a free-radical chain mechanism, similar to other alkylcycloalkanes. Based on studies of cyclohexane and propylcyclohexane, the primary degradation products are likely to include:
-
Shorter-chain alkanes and alkenes: Resulting from the cleavage of the decyl side chain.
-
Cyclohexane and substituted cyclohexanes: Formed by the fragmentation of the decyl group.
-
Aromatic compounds: Such as benzene and toluene, which can form through dehydrogenation and rearrangement reactions. These aromatics can act as precursors to coke formation.[2]
-
Coke: A carbonaceous solid deposit that can form at high temperatures due to the polymerization of unsaturated and aromatic intermediates.[2][3][4]
Q3: How can I prevent or minimize the thermal degradation of this compound in my experiments?
A3: Several strategies can be employed to mitigate the thermal degradation of this compound:
-
Temperature Control: The most critical factor is to maintain the experimental temperature below the threshold of significant thermal decomposition. Whenever possible, operate at the lowest effective temperature.
-
Inert Atmosphere: Conducting experiments under an inert atmosphere (e.g., nitrogen or argon) will minimize oxidative degradation, which can occur at lower temperatures than thermal cracking.
-
Use of Stabilizers: The addition of antioxidants or radical scavengers can effectively inhibit the free-radical chain reactions that lead to degradation.
-
Minimize Residence Time: Reducing the time that this compound is exposed to high temperatures can significantly decrease the extent of degradation.
Troubleshooting Guide
Problem: I am observing discoloration (yellowing or browning) of my this compound sample during heating.
| Possible Cause | Suggested Solution |
| Oxidation: The presence of oxygen can lead to the formation of colored byproducts at elevated temperatures. | Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before and during the experiment. Use degassed this compound if possible. |
| Initial Thermal Degradation: The temperature may be high enough to initiate decomposition, forming minor colored impurities. | Lower the operating temperature if the experimental protocol allows. Consider adding a low concentration of a hindered phenol antioxidant. |
Problem: I am noticing the formation of solid particles or a film (coking) in my reaction setup.
| Possible Cause | Suggested Solution |
| High Temperature and/or Long Residence Time: These conditions promote the formation of coke precursors and their subsequent polymerization. | Reduce the reaction temperature and/or the duration of the experiment. If using a flow system, increase the flow rate to decrease residence time. |
| Catalytic Activity of Metal Surfaces: The metal surfaces of the reactor can catalyze coke formation. | Consider using a reactor made of a more inert material or treating the surfaces to passivate active sites.[2][5] |
| Presence of Coke Precursors: The this compound may already contain impurities that act as coke precursors. | Ensure the purity of the this compound. Filtration through a suitable medium may remove particulate matter. |
Problem: My experimental results are inconsistent, and I suspect degradation of this compound is affecting the outcome.
| Possible Cause | Suggested Solution |
| Variable Thermal Degradation: Inconsistent temperature control or exposure to air can lead to varying levels of degradation between experiments. | Implement precise temperature monitoring and control. Ensure a consistent and reliable inert atmosphere for all experiments. |
| Accumulation of Degradation Products: Degradation products can interfere with the intended reaction or analysis. | Analyze the this compound before and after the experiment using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify degradation products. Consider adding a radical scavenger to suppress side reactions. |
Recommended Stabilizers
The selection of a suitable stabilizer depends on the specific experimental conditions, including temperature, the presence of other reagents, and the analytical methods used.
| Stabilizer Type | Examples | Mechanism of Action | Typical Concentration | Considerations |
| Hindered Phenols | Butylated hydroxytoluene (BHT), Irganox® 1010 | Radical scavengers that donate a hydrogen atom to reactive radicals, terminating the chain reaction.[6][7] | 100 - 1000 ppm | Effective at moderate temperatures. May not be suitable for very high-temperature applications. |
| Aromatic Amines | Phenylenediamines | Act as radical scavengers.[6][7] | 100 - 1000 ppm | Generally more effective at higher temperatures than hindered phenols. |
| Hydrogen-Donating Hydrocarbons | Tetrahydroquinoline (THQ), Decalin | Donate hydrogen atoms to stabilize radical species and inhibit coke formation.[8] | 1 - 5 wt% | Can be effective in preventing coking at high temperatures. |
Experimental Protocols
Protocol 1: Evaluation of this compound Thermal Stability using the Jet Fuel Thermal Oxidation Test (JFTOT) Method (Adapted from ASTM D3241)
This protocol provides a standardized method for assessing the thermal oxidative stability of this compound.
Objective: To determine the temperature at which this compound begins to form deposits under controlled flow and temperature conditions.
Apparatus:
-
Jet Fuel Thermal Oxidation Tester (JFTOT) apparatus or a similar custom-built rig.[9][10][11]
-
Heater tube (stainless steel recommended for higher temperatures).
-
Filter membrane.
-
Sample reservoir.
-
Pump capable of delivering a constant flow rate.
-
Temperature and pressure sensors.
Procedure:
-
Sample Preparation: Ensure the this compound sample is clean and filtered to remove any particulate matter. If investigating the effect of stabilizers, add the desired concentration of the stabilizer to the sample and mix thoroughly.
-
Apparatus Setup:
-
Install a clean heater tube and filter membrane in the JFTOT apparatus.
-
Fill the sample reservoir with the this compound sample.
-
Pressurize the system with an inert gas (e.g., nitrogen) to the desired operating pressure.
-
-
Test Execution:
-
Set the desired heater tube temperature.
-
Initiate the flow of this compound at a constant rate (e.g., 3 mL/min) over the heater tube.
-
Monitor the pressure drop across the filter membrane and the temperature of the heater tube throughout the test (typically 2.5 hours).
-
-
Analysis:
-
After the test, visually inspect the heater tube for deposits and rate the color according to a standard chart.
-
Measure the pressure drop across the filter. A significant increase indicates the formation of insoluble degradation products.
-
The "breakpoint temperature" is the temperature at which the tube deposit rating or the pressure drop exceeds a specified limit.
-
Protocol 2: Analysis of Thermal Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the volatile and semi-volatile products of this compound thermal degradation.
Apparatus:
-
High-temperature reactor (e.g., a sealed stainless steel ampule or a flow reactor).
-
Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Syringes for sample injection.
-
Vials for sample collection.
Procedure:
-
Thermal Stressing:
-
Place a known amount of this compound into the reactor.
-
If using sealed ampules, purge with an inert gas before sealing.
-
Heat the reactor to the desired temperature for a specific duration.
-
Cool the reactor to room temperature.
-
-
Sample Preparation for GC-MS:
-
Carefully open the reactor (if using sealed ampules).
-
Withdraw a sample of the liquid phase using a syringe.
-
If necessary, dilute the sample with a suitable solvent (e.g., hexane) to an appropriate concentration for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS.
-
Use a suitable temperature program for the GC oven to separate the different components.
-
Acquire mass spectra for each eluting peak.
-
-
Data Analysis:
-
Identify the degradation products by comparing their mass spectra to a library of known compounds.
-
Quantify the amount of each product by integrating the peak areas and using appropriate calibration standards.
-
Visualizations
Caption: Postulated thermal degradation pathway of this compound.
Caption: Troubleshooting logic for this compound thermal degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Coke Formation Mechanisms and Coke Inhibiting Methods in Pyrolysis Furnaces | Semantic Scholar [semanticscholar.org]
- 4. What is coke formation on catalysts and how is it minimized? [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. gulfchem.com.sg [gulfchem.com.sg]
- 7. mdpi.com [mdpi.com]
- 8. Application of Hydrogen-donating Hydrocarbons as Radical Scavengers [jstage.jst.go.jp]
- 9. Jet Fuel Testing - ASTM Method D 3241 [dviaviation.com]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Enhancing Solubility of Polar Compounds in Decylcyclohexane
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of dissolving polar compounds in the nonpolar solvent, decylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to dissolve my polar compound in this compound?
The primary reason for this difficulty lies in the fundamental principle of "like dissolves like."[1] this compound is a nonpolar solvent, meaning its molecules have a relatively even distribution of electron density. Polar compounds, on the other hand, have molecules with distinct regions of positive and negative charge. Due to this significant difference in polarity, the intermolecular forces between this compound molecules and the polar solute are much weaker than the forces holding the polar molecules together.[1] Consequently, the polar compound does not readily dissolve in the nonpolar solvent.
Q2: What are the main strategies to improve the solubility of a polar compound in this compound?
There are two primary strategies to overcome this solubility challenge:
-
Using a Co-solvent: Introducing a co-solvent that is miscible with this compound but has a higher polarity can increase the overall polarity of the solvent system, making it more favorable for dissolving a polar solute.
-
Using a Surfactant to Form Reverse Micelles: Surfactants can be used to create nanometer-sized water pools, known as reverse micelles, within the nonpolar solvent. These reverse micelles can encapsulate polar compounds, effectively dispersing them throughout the this compound.
Q3: How does a co-solvent work to increase solubility?
A co-solvent acts as an intermediary between the nonpolar this compound and the polar solute. By choosing a co-solvent with intermediate polarity that is soluble in this compound, you effectively create a new solvent mixture with a polarity somewhere between that of the pure this compound and the co-solvent. This modified solvent environment is better able to interact with and solvate the polar solute molecules, leading to increased solubility.
Q4: What are reverse micelles and how do they help dissolve polar compounds?
Reverse micelles are stable, nanometer-sized aggregates of surfactant molecules in a nonpolar solvent.[2] The surfactant molecules orient themselves with their polar "head" groups facing inward to form a polar core, while their nonpolar "tail" groups extend outward into the nonpolar solvent.[2] This creates a microenvironment that can encapsulate polar molecules, such as water or polar drug compounds, within the nonpolar bulk solvent.[3]
Troubleshooting Guide
Issue: My polar compound is still not dissolving even with a co-solvent.
-
Possible Cause 1: Insufficient Co-solvent Concentration. The amount of co-solvent may not be enough to significantly alter the polarity of the this compound.
-
Solution: Gradually increase the concentration of the co-solvent and observe the solubility. Be aware that adding too much co-solvent may alter the desired properties of your final solution.
-
-
Possible Cause 2: Poor Choice of Co-solvent. The co-solvent may not have the appropriate polarity to bridge the gap between this compound and your polar solute.
-
Solution: Select a co-solvent with a polarity that is intermediate between this compound and your solute. Common choices for increasing the polarity of nonpolar solvents include longer-chain alcohols (e.g., butanol, hexanol) or ethers.
-
-
Possible Cause 3: Temperature Effects. Solubility is often temperature-dependent.
-
Solution: Gently heating the mixture while stirring may increase the solubility. However, be cautious as excessive heat can degrade your compound or alter the properties of the solution. Always check the thermal stability of your solute.
-
Issue: I'm using a surfactant, but the solution is cloudy or my compound precipitates.
-
Possible Cause 1: Incorrect Surfactant Concentration. The concentration of the surfactant may be below the critical micelle concentration (CMC), the minimum concentration required to form stable reverse micelles.
-
Solution: Increase the surfactant concentration. It is often necessary to determine the CMC of the surfactant in this compound experimentally.
-
-
Possible Cause 2: Insufficient Water Content (for aqueous polar solutes). The formation and size of reverse micelles are highly dependent on the water-to-surfactant molar ratio (W₀).
-
Solution: If you are trying to dissolve a water-soluble compound, you may need to add a small, precise amount of water to the system to facilitate the formation of reverse micelles. The optimal W₀ will depend on the specific surfactant and solute.
-
-
Possible Cause 3: Inappropriate Surfactant Choice. The hydrophilic-lipophilic balance (HLB) of the surfactant is crucial for forming stable reverse micelles in a nonpolar solvent.
Data on Solubility Enhancement
Table 1: Effect of Co-solvent (Ethanol) on the Solubility of a Polar Compound (Example: Naphthalene) in Cyclohexane at 25°C
| Mole Fraction of Ethanol in Cyclohexane | Solubility of Naphthalene (mole fraction) |
| 0.0 | 0.028 |
| 0.1 | 0.045 |
| 0.2 | 0.072 |
| 0.3 | 0.115 |
| 0.4 | 0.180 |
Note: This data is illustrative and based on general principles of co-solvency. Actual values will vary depending on the specific polar solute.
Table 2: Estimated Solubilization of a Polar Probe (1-pyrenemethanol) in Cyclohexane using AOT Surfactant to Form Reverse Micelles
| System | Partition Coefficient (Micelle/Solvent) |
| Cyclohexane with AOT Reverse Micelles (W₀ = 10) | ~150 |
This data is derived from studies on the partitioning of polar probes in AOT reverse micelle systems and indicates a strong preference of the polar molecule for the micellar phase over the bulk nonpolar solvent.[4][5]
Experimental Protocols
Protocol 1: Determining the Equilibrium Solubility of a Polar Compound in this compound using the Shake-Flask Method
This protocol is a standard method for determining the equilibrium solubility of a compound.
Materials:
-
Polar compound of interest
-
This compound (solvent)
-
Co-solvent or surfactant (if applicable)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the polar compound to a glass vial. A visual excess of solid should be present.
-
Add a known volume of this compound (and co-solvent/surfactant if applicable) to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when the measured solubility values are consistent.
-
-
Phase Separation:
-
Once equilibrium is reached, remove the vial from the shaker.
-
Allow the undissolved solid to settle.
-
Centrifuge the vial to further separate the solid from the supernatant.
-
Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate solvent if necessary.
-
Analyze the concentration of the polar compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC, UV-Vis).
-
Calculate the original concentration in the undiluted supernatant. This value represents the equilibrium solubility.
-
Visualizing the Mechanisms
Diagram 1: The Role of a Co-solvent in Enhancing Solubility
Caption: A co-solvent increases the polarity of the bulk solvent, improving interactions with the polar solute.
Diagram 2: Experimental Workflow for Solubility Determination
Caption: The shake-flask method is a standard procedure for determining equilibrium solubility.
Diagram 3: Mechanism of Reverse Micelle Formation for Solubilizing a Polar Compound
References
- 1. ncert.nic.in [ncert.nic.in]
- 2. escholarship.org [escholarship.org]
- 3. Reverse micelles in organic solvents: a medium for the biotechnological use of extreme halophilic enzymes at low salt concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nathan.instras.com [nathan.instras.com]
- 5. researchgate.net [researchgate.net]
- 6. ncnr.nist.gov [ncnr.nist.gov]
Technical Support Center: Decylcyclohexane Drying & Water Removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively drying and removing water from decylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove water from this compound?
A1: Water contamination in this compound can significantly impact chemical reactions and experimental outcomes. For instance, water can react with organometallic reagents, quench catalysts, or interfere with spectroscopic measurements. For applications requiring high purity, such as in certain polymerization reactions or as a non-polar solvent in sensitive assays, minimizing water content is essential for reproducibility and accuracy.
Q2: What are the most common methods for drying this compound?
A2: The most common methods for drying this compound involve the use of drying agents or distillation techniques. Common drying agents include anhydrous inorganic salts like sodium sulfate, magnesium sulfate, and calcium chloride, as well as molecular sieves.[1][2][3][4] Distillation, including azeotropic distillation, is another effective method for removing water.[5][6][7]
Q3: How do I choose the best drying method for my experiment?
A3: The choice of drying method depends on several factors, including the required level of dryness, the volume of this compound, and the compatibility of the drying agent with your downstream application. For general-purpose drying, anhydrous sodium sulfate is often sufficient.[8][9] For achieving very low water content (in the ppm range), activated molecular sieves are highly effective.[10][11][12] Distillation is suitable for larger volumes and can also remove other impurities with different boiling points.[13][14][15]
Q4: Can I use reactive drying agents like sodium metal or calcium hydride with this compound?
A4: While reactive drying agents like sodium metal (often with benzophenone as an indicator) and calcium hydride are very effective at removing trace amounts of water, they are also highly reactive and pose significant safety hazards.[3][4] Given that this compound is a relatively inert hydrocarbon, these aggressive drying agents are generally not necessary unless an extremely low water content is critical and other methods are insufficient. Always conduct a thorough risk assessment before using reactive drying agents.
Troubleshooting Guides
Issue 1: My this compound still appears cloudy after treatment with a drying agent.
-
Possible Cause: Insufficient amount of drying agent was used, or the drying agent has become saturated with water.
-
Solution: Add more of the drying agent in small portions until the solution becomes clear and some of the drying agent remains free-flowing (does not clump together).[16][17][18][19] If a large amount of drying agent is required, it may be more efficient to first decant the this compound from the initial portion of saturated drying agent before adding a fresh portion.
Issue 2: The drying process with sodium sulfate is very slow.
-
Possible Cause: Anhydrous sodium sulfate has a high capacity for water but a relatively slow drying speed compared to other agents like magnesium sulfate.[2][8]
-
Solution: Allow for sufficient contact time, at least 30 minutes, with occasional swirling.[20] For faster drying, consider using anhydrous magnesium sulfate, which has a higher speed of action.[8][21] However, be aware that magnesium sulfate is a fine powder and will require filtration to remove.[21]
Issue 3: I am concerned about impurities leaching from the drying agent into my this compound.
-
Possible Cause: Some drying agents can be slightly acidic or basic, or may contain fine particles that can contaminate the solvent.
-
Solution: Choose a neutral and granular drying agent like anhydrous sodium sulfate. To minimize particulate contamination, decant the dried this compound carefully. If using a powdered drying agent like magnesium sulfate, ensure it is thoroughly removed by filtration. For highly sensitive applications, distilling the this compound after initial drying with an agent is recommended.
Data Presentation
Table 1: Comparison of Common Drying Agents for this compound
| Drying Agent | Chemical Formula | Capacity | Speed | Intensity (Final Dryness) | Advantages | Disadvantages |
| Sodium Sulfate | Na₂SO₄ | High | Low | Low to Medium | Inexpensive, high capacity, easy to remove (granular).[2][8][9] | Slow acting, not suitable for achieving very low water levels.[8] |
| Magnesium Sulfate | MgSO₄ | High | High | Medium | Fast-acting, higher efficiency than sodium sulfate.[2][8] | Fine powder can be difficult to filter, slightly acidic.[2] |
| Calcium Chloride | CaCl₂ | High | Medium | High | Very effective for hydrocarbons.[1][2][8] | Can form complexes with some organic compounds (less of a concern for this compound). |
| Molecular Sieves (4Å) | (Na₂O)ₓ·(Al₂O₃)y·(SiO₂)z | High | High | Very High | Can achieve very low water levels (<10 ppm), can be regenerated.[10][11][12][22] | Higher initial cost, must be activated before use.[10] |
Experimental Protocols
Protocol 1: General Purpose Drying using Anhydrous Sodium Sulfate
-
Initial Assessment: Visually inspect the this compound. If a separate water layer is present, separate it using a separatory funnel before proceeding.
-
Addition of Drying Agent: To the this compound in an Erlenmeyer flask, add a small scoop of anhydrous sodium sulfate.
-
Agitation: Swirl the flask to disperse the drying agent. The sodium sulfate will clump together as it absorbs water.[16][17]
-
Assessing Dryness: Continue adding small portions of sodium sulfate and swirling until some of the newly added crystals no longer clump and remain free-flowing.[17][19] This indicates that all the water has been absorbed.
-
Contact Time: Allow the mixture to stand for at least 30 minutes with occasional swirling to ensure complete drying.[20]
-
Separation: Carefully decant the dried this compound into a clean, dry storage container, leaving the clumped sodium sulfate behind.
Protocol 2: High-Efficiency Drying using Activated Molecular Sieves
-
Activation of Molecular Sieves: Place 4Å molecular sieves in a flask and heat them in a laboratory oven at 175-350°C for at least 12 hours under a vacuum or with a slow stream of dry nitrogen to remove any adsorbed water.[10][22] Cool the sieves in a desiccator before use.
-
Addition to Solvent: Add the activated molecular sieves to the this compound (approximately 10-20% of the solvent volume).[12][23]
-
Contact Time: Seal the container and allow the this compound to stand over the molecular sieves for at least 24 hours to achieve a very low water content.[12]
-
Storage and Dispensing: The this compound can be stored over the molecular sieves. To dispense, carefully decant or cannula the required amount, ensuring that the molecular sieve beads are not transferred.
Mandatory Visualizations
Caption: Decision tree for selecting a suitable drying method for this compound.
Caption: Experimental workflow for drying this compound with anhydrous sodium sulfate.
References
- 1. Drying Agents [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Drying solvents and Drying agents [delloyd.50megs.com]
- 4. orgchem.cz [orgchem.cz]
- 5. gwsionline.com [gwsionline.com]
- 6. chemicaltweak.com [chemicaltweak.com]
- 7. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 8. sserc.pogo-app.co.uk [sserc.pogo-app.co.uk]
- 9. Sodium Sulfate in Chemical Labs: Applications as a Drying Agent [elchemy.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. redriver.team [redriver.team]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. cactus.utahtech.edu [cactus.utahtech.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
- 20. chem.rochester.edu [chem.rochester.edu]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. merckmillipore.com [merckmillipore.com]
Technical Support Center: Decylcyclohexane in Gas Separation Processes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing decylcyclohexane in gas separation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in gas separation?
This compound is a cycloalkane that can be used as a physical solvent in gas separation processes. Its key advantages include a high boiling point and low vapor pressure, which minimizes solvent loss during operation.[1][2] Physical solvents are particularly effective in applications with high acid gas partial pressures.[2][3]
Q2: What are the key physical properties of this compound relevant to gas separation?
Understanding the physical properties of this compound is crucial for optimizing gas separation processes. Key properties include viscosity, density, vapor pressure, and boiling point, which vary with temperature and pressure.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 224.43 g/mol | |
| Boiling Point | 299 °C @ 760 mmHg | |
| Vapor Pressure | 0.00103 mmHg @ 25 °C | |
| Density | 0.8167 g/mL @ 20 °C | |
| Viscosity | Higher than many common physical solvents, increases at lower temperatures.[1][4] |
Q3: What types of gases can be separated using this compound?
This compound, as a physical solvent, is primarily used for the removal of acid gases such as carbon dioxide (CO₂) and hydrogen sulfide (H₂S) from natural gas or synthesis gas streams.[2][3] The solubility of different gases in the solvent determines the separation efficiency.
Q4: What are the main advantages of using a physical solvent like this compound over a chemical solvent?
Physical solvents offer several advantages over chemical solvents in certain applications:
-
Lower Energy Consumption: Regeneration of physical solvents is often achieved by reducing pressure, which is less energy-intensive than the heat-driven regeneration required for chemical solvents.[2][3]
-
Higher Acid Gas Loading: Physical solvents can often absorb more acid gas per unit of solvent, especially at high partial pressures.[3]
-
Non-Corrosive: Physical solvents are generally less corrosive than chemical solvents like amines, allowing for the use of carbon steel in construction.[2]
Q5: What are the potential challenges when using this compound in gas separation?
Challenges can include managing the solvent's viscosity, preventing solvent losses, and addressing the co-absorption of valuable hydrocarbons.[1][5]
Troubleshooting Guides
Issue 1: Poor Gas Separation Efficiency
Symptoms:
-
The concentration of the target gas (e.g., CO₂) in the treated gas stream is higher than specified.
-
Low acid gas loading in the rich solvent.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Solvent Circulation Rate | Increase the solvent flow rate to provide more liquid for gas-liquid contact.[6] |
| High Operating Temperature | Decrease the operating temperature to increase the solubility of acid gases in this compound.[1][2] |
| Low Operating Pressure | Increase the operating pressure to enhance the partial pressure of the acid gas, thereby increasing its solubility.[2] |
| Solvent Contamination | Analyze the solvent for contaminants that may reduce its absorption capacity. Consider filtering or replacing the solvent. |
| Poor Gas-Liquid Contact | Inspect the absorber column's packing or trays for fouling or damage that could be causing channeling of the gas.[7] |
Experimental Protocol: Determining Gas Solubility in this compound
This protocol outlines a method for measuring the solubility of a gas in this compound to assess its performance under specific experimental conditions.[8][9][10]
Issue 2: High Solvent Losses
Symptoms:
-
Noticeable decrease in the solvent level in the system over time.
-
Presence of this compound in downstream equipment.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| High Operating Temperature | While this compound has a low vapor pressure, elevated temperatures can still increase solvent carryover. Optimize the temperature to balance solubility and solvent loss. |
| High Gas Velocity | High gas flow rates can lead to mechanical entrainment of the solvent. Reduce the gas velocity through the absorber. |
| Inefficient Mist Eliminator | Inspect and clean or replace the mist eliminator at the top of the absorber to ensure it is effectively capturing entrained solvent droplets. |
| Leaks in the System | Perform a thorough leak check of all seals, pumps, and connections in the solvent circulation loop. |
Issue 3: High Operating Viscosity
Symptoms:
-
Reduced pump efficiency and higher energy consumption.
-
Poor mass transfer and flooding in the absorber column.[1][4]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Low Operating Temperature | The viscosity of this compound increases at lower temperatures. Determine the optimal temperature that balances increased gas solubility with manageable viscosity.[1][4] |
| Solvent Degradation | Long-term operation or exposure to contaminants can lead to solvent degradation and an increase in viscosity. Analyze the solvent's properties and consider replacement if necessary. |
| Water Contamination | Water contamination can affect the physical properties of the solvent. Ensure the incoming gas is sufficiently dehydrated. |
Logical Relationship: Viscosity Management
References
- 1. kinampark.com [kinampark.com]
- 2. bre.com [bre.com]
- 3. aspentech.com [aspentech.com]
- 4. High temperature physical absorption | EMIS [emis.vito.be]
- 5. bre.com [bre.com]
- 6. mail.ej-eng.org [mail.ej-eng.org]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. library.csbe-scgab.ca [library.csbe-scgab.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Best practices for storing and handling high-purity Decylcyclohexane.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling high-purity Decylcyclohexane. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide
This guide provides solutions to common problems that may arise when working with high-purity this compound.
Q1: I suspect my this compound is contaminated. What are the common signs and how can I confirm it?
A1: Contamination in high-purity this compound can manifest in several ways, including unexpected reaction outcomes, inconsistent analytical results, or the appearance of a yellow color. The most common contaminants are peroxy compounds formed by autoxidation, moisture, and impurities from the manufacturing process.
To confirm contamination, you can perform the following checks:
-
Visual Inspection: Check for any discoloration, cloudiness, or the presence of crystals or precipitates.[1]
-
Peroxide Test: Use commercially available peroxide test strips to check for the presence of hydroperoxides.[2] A yellow color on a starch iodide paper test indicates a low concentration of peroxides, while a blue color suggests a high concentration.[3]
-
Analytical Testing: For a more definitive assessment, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify impurities.
Q2: My experiment requires an anhydrous solvent, but I suspect my this compound has absorbed moisture. How can I address this?
A2: High-purity solvents are often hygroscopic. To ensure your this compound is anhydrous, it is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon). If you suspect moisture contamination, you can dry the solvent using molecular sieves. It is recommended to use freshly activated molecular sieves and to store the dried solvent over them in a sealed container under an inert atmosphere.
Q3: I have detected peroxides in my this compound. Is it still usable, and how can I remove them?
A3: The usability of this compound containing peroxides depends on the concentration and the nature of your experiment. For many applications, especially those involving heating or distillation, the presence of peroxides is a significant safety hazard.
If peroxide levels are low (typically below 30 ppm), you may be able to purify the solvent. Two common methods for peroxide removal are:
-
Activated Alumina Column: Passing the solvent through a column of activated basic alumina can effectively remove hydroperoxides.[4]
-
Ferrous Sulfate Wash: For water-insoluble solvents like this compound, shaking with a freshly prepared solution of ferrous sulfate can reduce peroxides. A common preparation involves a solution of 6g of FeSO₄·7H₂O, 6mL of concentrated sulfuric acid, and 11mL of water, which is then stirred with 1L of the solvent.[4]
Always re-test for peroxides after purification to ensure their complete removal. If peroxide levels are high, or if you observe crystal formation, do not attempt to handle or purify the solvent. Contact your institution's environmental health and safety office for proper disposal procedures.[1][5]
Frequently Asked Questions (FAQs)
Storage and Handling
Q4: What are the ideal storage conditions for high-purity this compound?
A4: To maintain the purity and stability of this compound, it should be stored in a cool, dry, and dark place, away from heat, light, and sources of ignition.[6] It is incompatible with strong oxidizing agents.[7] The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage and to prevent peroxide formation, it is best to store the solvent under an inert atmosphere, such as nitrogen or argon.
Q5: What is the recommended shelf life for high-purity this compound?
A5: The shelf life of high-purity this compound can vary depending on the supplier and storage conditions. Unopened containers stored under ideal conditions can have a shelf life of several years. However, once opened, the solvent is exposed to potential contaminants. As a general guideline for peroxide-forming chemicals, it is recommended to test for peroxides every 3-6 months after opening and to discard the solvent after 12 months unless testing confirms the absence of peroxides.[8][9] Always check the manufacturer's expiration date.
Q6: What personal protective equipment (PPE) should be worn when handling this compound?
A6: When handling this compound, appropriate personal protective equipment should be worn, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. If there is a risk of inhalation, work should be conducted in a well-ventilated area or a fume hood.
Experimental Protocols
Q7: Can you provide a general protocol for handling high-purity, air-sensitive solvents like this compound?
A7: When working with high-purity, air-sensitive solvents, the following general protocol should be followed to maintain purity and prevent contamination:
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried in an oven to remove any adsorbed moisture. Assemble the glassware while still hot and allow it to cool under a stream of dry inert gas (nitrogen or argon).
-
Inert Atmosphere: Conduct all transfers and manipulations under a positive pressure of an inert gas. This can be achieved using a Schlenk line or a glove box.
-
Solvent Transfer: Use cannulation (a double-tipped needle) or a gas-tight syringe to transfer the solvent from the storage container to the reaction vessel. Before transfer, flush the cannula or syringe with inert gas.
-
Sealing: Use well-fitting glass stoppers with appropriate grease or PTFE seals. For transfers via syringe, use rubber septa that have been securely fitted over the vessel opening.
Q8: Are there any specific applications of high-purity this compound in drug development?
A8: While specific, detailed protocols are often proprietary, high-purity non-polar solvents like this compound can be used in various stages of drug development. Their inert nature makes them suitable as a solvent for organic synthesis of active pharmaceutical ingredients (APIs). They can also be used in chromatography for the purification of non-polar compounds and as a component in calibration standards for analytical testing.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₃₂[4] |
| Molecular Weight | 224.43 g/mol [4] |
| Boiling Point | 299 °C |
| Melting Point | -2 °C |
| Density | 0.82 g/cm³ |
| Flash Point | 127.5 °C[7] |
| Solubility in Water | Insoluble |
| Appearance | Colorless liquid |
Table 2: Recommended Storage and Handling Parameters
| Parameter | Recommendation |
| Storage Temperature | Cool, dry place (typically room temperature) |
| Storage Atmosphere | Under an inert gas (Nitrogen or Argon) |
| Container Type | Tightly sealed, opaque glass bottle or solvent can |
| Incompatible Materials | Strong oxidizing agents[7] |
| Opened Container Shelf Life | Test for peroxides every 3-6 months; discard after 12 months if not tested.[8][9] |
Mandatory Visualization
Caption: A decision-making workflow for troubleshooting suspected contamination in high-purity this compound.
Caption: A step-by-step workflow for the proper handling of high-purity this compound under an inert atmosphere.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Cyclohexane for spectroscopy Uvasol 110-82-7 [sigmaaldrich.com]
- 3. Cyclohexane, decyl- [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. scribd.com [scribd.com]
- 6. This compound | CAS#:1795-16-0 | Chemsrc [chemsrc.com]
- 7. longdom.org [longdom.org]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. N-DECYLCYCLOHEXANE | 1795-16-0 [amp.chemicalbook.com]
Validation & Comparative
A Comparative Analysis of Decylcyclohexane and Other Cycloalkane Solvents for Researchers and Drug Development Professionals
An in-depth guide to the performance and properties of Decylcyclohexane versus Cyclohexane, Methylcyclohexane, and Ethylcyclohexane as solvents in scientific applications.
In the landscape of scientific research and pharmaceutical development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, product purity, and process efficiency. While traditional cycloalkanes like cyclohexane have long been staples in the laboratory, the emergence of longer-chain derivatives such as this compound presents new opportunities and considerations. This guide provides a comprehensive comparison of this compound with other common cycloalkanes—cyclohexane, methylcyclohexane, and ethylcyclohexane—supported by physicochemical data and outlining experimental protocols for their evaluation.
Physicochemical Properties: A Tabular Comparison
The fundamental properties of a solvent dictate its suitability for specific applications. The following tables summarize the key physicochemical characteristics of this compound and its shorter-chain counterparts.
Table 1: General and Physical Properties
| Property | This compound | Cyclohexane | Methylcyclohexane | Ethylcyclohexane |
| CAS Number | 1795-16-0[1][2] | 110-82-7 | 108-87-2[3][4] | 1678-91-7[5][6] |
| Molecular Formula | C₁₆H₃₂[1] | C₆H₁₂[7] | C₇H₁₄[3] | C₈H₁₆[5] |
| Molecular Weight ( g/mol ) | 224.43[1] | 84.16[7] | 98.19[3] | 112.21[5] |
| Appearance | Colorless liquid | Colorless liquid[7][8] | Colorless liquid[3][9] | Colorless liquid[5] |
| Odor | - | Mild, sweet | Faint, benzene-like[9] | Elegant odor |
| Density (g/mL at 20-25°C) | ~0.8 | 0.779[7] | ~0.77[3] | ~0.788[5][10] |
| Boiling Point (°C) | 299.7 | 80.7[7] | ~101[3][9] | 130-132[5][6] |
| Melting Point (°C) | -2 | 6.55[7] | -126[3][9] | -111[5][6] |
| Flash Point (°C) | 127.5[2] | -18[8] | -4[3] | 35[5] |
| Vapor Pressure (mmHg at 25°C) | 0.00103[1][2] | 97.6[8] | 37[11] | 25 (at 37.7°C)[5] |
Table 2: Solubility and Polarity
| Property | This compound | Cyclohexane | Methylcyclohexane | Ethylcyclohexane |
| Water Solubility | Insoluble | Slightly soluble | Insoluble[11] | Insoluble[5][11] |
| Solubility in Organic Solvents | Miscible | Soluble in alcohol, acetone, benzene, ether | Miscible with alcohol, ether, acetone, benzene[3] | Miscible with alcohol, ether, acetone, benzene[5] |
| logP (Octanol-Water Partition Coefficient) | 8.284 (est.)[2] | 3.18 (est.)[8] | - | 4.56[6] |
| Polarity | Non-polar | Non-polar[7][8] | Non-polar | Non-polar |
Performance in Key Applications: A Comparative Overview
While comprehensive, direct comparative studies are limited, the physicochemical properties of these solvents allow for informed predictions of their performance in various applications.
Solubility of Pharmaceuticals
The high lipophilicity of this compound, indicated by its high logP value, suggests it would be a superior solvent for highly non-polar active pharmaceutical ingredients (APIs) compared to the other cycloalkanes. For instance, while the solubility of ibuprofen, a moderately lipophilic drug, has been studied in cyclohexane[12][13][14], this compound's longer alkyl chain would likely enhance the solubility of even more lipophilic compounds.
Reaction Kinetics
The choice of solvent can significantly impact reaction rates. For non-polar reactions, the lower viscosity of cyclohexane and methylcyclohexane may facilitate faster diffusion and, consequently, higher reaction rates compared to the more viscous this compound. However, the higher boiling point of this compound allows for reactions to be conducted at significantly higher temperatures, which can dramatically increase reaction rates for processes with high activation energies.
Natural Product Extraction
In the extraction of natural products, the principle of "like dissolves like" is paramount.[15] The non-polar nature of all four cycloalkanes makes them suitable for extracting lipophilic compounds from plant and other natural matrices. This compound, with its greater lipophilicity, could potentially offer higher extraction yields for very non-polar secondary metabolites. However, its high boiling point may complicate the removal of the solvent during the isolation of the extracted compounds.
Experimental Protocols: A Guide to Solvent Evaluation
To provide a framework for the objective comparison of these solvents in a laboratory setting, detailed experimental protocols are essential.
Protocol 1: Determination of Solute Solubility
Objective: To quantitatively determine and compare the solubility of a specific solute (e.g., a drug candidate) in this compound, cyclohexane, methylcyclohexane, and ethylcyclohexane at various temperatures.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of the solute to a known volume of each solvent in separate sealed vials.
-
Equilibration: Agitate the vials in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant from each vial using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.
-
Quantification: Analyze the concentration of the solute in the filtered solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Data Analysis: Plot the solubility (e.g., in mg/mL or mol/L) as a function of temperature for each solvent to generate solubility curves for comparative analysis.
Protocol 2: Evaluation of Solvent Effects on Reaction Kinetics
Objective: To compare the effect of each cycloalkane solvent on the rate of a model organic reaction.
Methodology:
-
Reaction Setup: Prepare identical reaction mixtures containing the reactants and a catalyst (if applicable) in each of the four cycloalkane solvents.
-
Temperature Control: Maintain all reaction mixtures at a constant, controlled temperature using a thermostat-controlled reaction block or oil bath.
-
Reaction Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quenching and Analysis: Immediately quench the reaction in the aliquot (e.g., by rapid cooling or addition of a quenching agent) and analyze the concentration of a reactant or product using an appropriate technique (e.g., Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy).
-
Data Analysis: Plot the concentration of the reactant or product versus time for each solvent. Determine the initial reaction rate and the rate constant (k) for each solvent to compare their effects on the reaction kinetics.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening solvents to optimize the yield of a chemical reaction, a common task for researchers in this field.
References
- 1. This compound | C16H32 | CID 15713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. decyl cyclohexane, 1795-16-0 [thegoodscentscompany.com]
- 3. gneebio.com [gneebio.com]
- 4. sanjaychemindia.com [sanjaychemindia.com]
- 5. chembk.com [chembk.com]
- 6. 1678-91-7 CAS MSDS (Ethylcyclohexane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Cyclohexane - GeeksforGeeks [geeksforgeeks.org]
- 8. quora.com [quora.com]
- 9. Methylcyclohexane - Wikipedia [en.wikipedia.org]
- 10. ETHYL CYCLOHEXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Methylcyclohexane CAS#: 108-87-2 [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. scite.ai [scite.ai]
- 14. scielo.br [scielo.br]
- 15. Contemporary methods for the extraction and isolation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Decylcyclohexane vs. n-Dodecane: A Comparative Guide for Jet Fuel Surrogate Selection
For Researchers, Scientists, and Drug Development Professionals
The development of accurate surrogate mixtures is paramount for the computational modeling and experimental investigation of jet fuel combustion. These surrogates, composed of a limited number of well-characterized hydrocarbon compounds, aim to replicate the complex physical and chemical properties of real aviation fuels. Among the candidate molecules, n-dodecane, a linear alkane, and decylcyclohexane, a cycloalkane, are frequently considered components due to their prevalence in conventional jet fuels. This guide provides an objective comparison of their performance as jet fuel surrogates, supported by experimental data, to aid researchers in selecting the appropriate compound for their specific application.
Chemical Structure and Physical Properties
The fundamental difference between n-dodecane and this compound lies in their molecular structure. N-dodecane is a straight-chain alkane, while this compound consists of a ten-carbon alkyl chain attached to a cyclohexane ring. This structural variance significantly influences their physical properties, which are crucial for accurately modeling spray atomization, vaporization, and mixing processes.
Figure 1: Chemical structures of n-dodecane and this compound.
A summary of the key physical and chemical properties of n-dodecane and this compound is presented in Table 1. These properties are critical for simulating the physical processes of fuel injection and evaporation.
| Property | n-Dodecane | This compound |
| Molecular Formula | C₁₂H₂₆[1] | C₁₆H₃₂[2] |
| Molecular Weight ( g/mol ) | 170.34[3] | 224.43[2] |
| Density (g/cm³ at 20°C) | 0.749[4] | ~0.8[5] |
| Boiling Point (°C) | 216.2[6] | 299.7[5] |
| Melting Point (°C) | -9.6[6] | -2[7] |
| Vapor Pressure (mmHg at 25°C) | ~0.15 | 0.00103[2] |
| Standard Liquid Enthalpy of Combustion (kJ/mol) | -8086.0 | -10630.0 |
Combustion Characteristics
The combustion behavior of a surrogate fuel is a critical aspect of its performance. Key parameters include ignition delay time (IDT), which characterizes the auto-ignition propensity of a fuel, and the speciation of combustion intermediates and products, which provides insight into the chemical kinetic pathways.
Ignition Delay Time
Ignition delay time is a crucial parameter for understanding and predicting combustion phenomena such as knock in engines. It is typically measured in shock tubes and rapid compression machines. While direct comparative IDT data for this compound and n-dodecane under identical conditions is limited in the public literature, studies on individual components and related cycloalkanes provide valuable insights. N-alkanes like n-dodecane generally exhibit a two-stage ignition behavior with a negative temperature coefficient (NTC) region, which is a characteristic of paraffinic fuels. Cycloalkanes also exhibit NTC behavior, but their ignition delay times can be influenced by the ring strain and the length of the alkyl side chain.
Pyrolysis and Oxidation Products
The distribution of species formed during the pyrolysis and oxidation of a fuel is fundamental to understanding its combustion chemistry and pollutant formation tendencies. Experimental studies in jet-stirred reactors (JSRs) and flow reactors provide valuable data on the evolution of stable intermediate species.
For n-dodecane, pyrolysis studies have shown that the primary decomposition pathways involve C-C bond fission, leading to the formation of smaller alkanes and alkenes.[8] Oxidation studies reveal a complex reaction network involving H-atom abstraction, radical addition to O₂, and subsequent decomposition pathways.[9]
Direct experimental data on the high-temperature pyrolysis and oxidation of this compound is less abundant. However, studies on cyclohexane and other alkylated cyclohexanes indicate that the decomposition is initiated by the cleavage of the C-C bonds within the ring or the abstraction of a hydrogen atom, followed by a series of ring-opening and beta-scission reactions.[10]
Experimental Protocols
To ensure the reproducibility and validity of experimental data, it is essential to follow standardized and well-documented protocols. Below are generalized methodologies for key experiments used to characterize jet fuel surrogates.
Shock Tube Ignition Delay Measurement
A shock tube is a device used to generate high temperatures and pressures for a short duration to study chemical kinetics.
Figure 2: Generalized workflow for a shock tube experiment.
Methodology:
-
Mixture Preparation: A gaseous mixture of the surrogate fuel, an oxidizer (typically air or a synthetic air mixture), and a diluent (e.g., argon) is prepared in a mixing tank. The composition is carefully controlled to achieve the desired equivalence ratio.
-
Shock Tube Operation: The prepared mixture is introduced into the driven section of the shock tube. A high-pressure driver gas (e.g., helium) in the driver section is separated by a diaphragm.
-
Shock Wave Generation: The diaphragm is ruptured, creating a shock wave that propagates through the test gas, rapidly increasing its temperature and pressure.[11]
-
Ignition Detection: The ignition delay time is defined as the time between the arrival of the reflected shock wave at the end wall and the onset of ignition. Ignition is typically detected by a sharp rise in pressure or the emission of light from excited radical species like OH*.[11]
Jet-Stirred Reactor (JSR) Oxidation Study
A jet-stirred reactor is an ideal reactor for studying chemical kinetics at low to intermediate temperatures under well-controlled conditions.
Methodology:
-
Reactor Setup: A spherical or toroidal fused silica reactor is heated to a specific temperature in an oven.[12]
-
Reactant Injection: The fuel, oxidizer, and diluent are pre-vaporized and injected into the reactor through nozzles, creating a highly turbulent and well-mixed environment.[12]
-
Sampling and Analysis: After a specific residence time in the reactor, a continuous sample of the reacting mixture is extracted through a sonic probe to quench the reactions. The composition of the sample is then analyzed using techniques such as gas chromatography (GC) to identify and quantify the stable species.[12][13]
Conclusion
Both n-dodecane and this compound play crucial roles as components in jet fuel surrogates.
-
n-Dodecane is a well-studied, single-component surrogate that effectively represents the n-alkane fraction of jet fuel. Its combustion chemistry is relatively well understood, and a significant amount of experimental data is available for model validation. It is a suitable choice for fundamental combustion studies and for initial surrogate model development.
-
This compound is essential for representing the cycloalkane content of jet fuels, which significantly impacts properties like density and sooting tendency. While experimental data for this compound itself is less extensive than for n-dodecane, its inclusion in multi-component surrogates is critical for accurately replicating the physical and chemical properties of real jet fuels.
The choice between using a single-component surrogate like n-dodecane or a multi-component surrogate that includes this compound depends on the specific research objectives. For detailed chemical kinetic model development, starting with a well-characterized single component like n-dodecane is advantageous. However, for simulations that require accurate representation of physical properties and complex combustion phenomena like soot formation, a multi-component surrogate including this compound is necessary to better mimic the behavior of real jet fuel. Future research should focus on generating more comprehensive and direct comparative experimental data for these two important surrogate components under a wide range of combustion conditions.
References
- 1. Dodecane - Wikipedia [en.wikipedia.org]
- 2. This compound | C16H32 | CID 15713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dodecane [webbook.nist.gov]
- 4. webqc.org [webqc.org]
- 5. This compound | CAS#:1795-16-0 | Chemsrc [chemsrc.com]
- 6. nbinno.com [nbinno.com]
- 7. chemwhat.com [chemwhat.com]
- 8. arxiv.org [arxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Shock tube ignition delay times and modeling of jet fuel mixtures | Hanson Research Group [hanson.stanford.edu]
- 12. Experimental study of the oxidation of methyl oleate in a jet-stirred reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating Decylcyclohexane Purity: A Comparative Guide to GC-MS Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of Decylcyclohexane purity, alongside alternative analytical techniques. By presenting detailed experimental protocols, quantitative data, and clear visual workflows, this document serves as a practical resource for selecting the most appropriate method for your analytical needs.
Performance Comparison of Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a premier method for the analysis of volatile and semi-volatile compounds like this compound. Its strength lies in its dual-capability to separate complex mixtures and provide definitive identification of individual components based on their mass-to-charge ratio.[1][2] This makes it particularly effective for identifying unknown impurities.
In comparison, Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and cost-effective technique for quantifying hydrocarbons.[3] While highly sensitive to organic compounds, it does not provide the structural information that MS detection does, making it less suitable for the identification of unknown impurities.[1][2] High-Performance Liquid Chromatography (HPLC) is generally better suited for non-volatile or thermally labile compounds.[4][5][6][7][8] While specialized HPLC-MS techniques with Atmospheric Pressure Chemical Ionization (APCI) have been developed for hydrocarbon analysis, they are less common for routine purity assessment of volatile alkanes like this compound.[4][7]
The following table summarizes the key performance characteristics of these methods for the analysis of this compound.
| Feature | GC-MS | GC-FID | HPLC |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Separation by volatility and polarity, detection by ionization in a flame. | Separation by polarity, size, or affinity in a liquid mobile phase. |
| Analyte Suitability | Excellent for volatile compounds like this compound. | Excellent for volatile hydrocarbons. | Best for non-volatile, polar, or thermally unstable compounds. |
| Identification | Excellent, provides structural information for impurity identification. | Poor, relies on retention time matching with standards. | Poor for hydrocarbons without a chromophore, unless coupled with MS. |
| Quantification | Good, can be used for quantitative analysis with proper calibration. | Excellent, highly linear response for hydrocarbons. | Limited for saturated hydrocarbons without specialized detectors. |
| Sensitivity | High, capable of detecting trace-level impurities.[1] | High for hydrocarbons. | Dependent on the detector; generally lower for saturated hydrocarbons. |
| Common Impurities | Effective in separating and identifying isomers and related hydrocarbons. | Can quantify known impurities but may not resolve all co-eluting species. | Not ideal for resolving isomers of saturated hydrocarbons. |
| Typical Purity Spec. | Commercial grades of this compound are often specified at >98.0% purity as determined by GC.[9] |
Experimental Protocols
A robust analytical method is crucial for accurate purity determination. Below are detailed protocols for the analysis of this compound using GC-MS, GC-FID, and HPLC.
GC-MS Protocol for this compound Purity Analysis
This protocol is designed for the separation and identification of this compound and its potential impurities.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in a suitable volatile solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 1 mg/mL.[10]
-
Transfer the solution to a 2 mL autosampler vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for separating hydrocarbons.
-
Injector: Split/splitless inlet at 280 °C. A split ratio of 50:1 is a good starting point.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.
-
Impurities can be identified by comparing their mass spectra to a reference library (e.g., NIST). Common impurities in related compounds like cyclohexane include other isomers, related alkanes, and residual starting materials from synthesis.[11][12]
Alternative Method: GC-FID Protocol
For routine quality control where the primary goal is quantification of known impurities, GC-FID is a reliable alternative.
1. Sample Preparation: As described for GC-MS.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC with FID or equivalent.
-
Column: Same as for GC-MS.
-
Injector: Same as for GC-MS.
-
Oven Temperature Program: Same as for GC-MS.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Detector: Flame Ionization Detector (FID) at 300 °C.
-
Makeup Gas: Nitrogen.
3. Data Analysis: Purity is calculated based on the area percent of the this compound peak. For higher accuracy, a calibration curve can be generated using standards of known purity.
Alternative Method: HPLC Protocol
While not the primary choice for this compound, a specialized HPLC method can be employed.
1. Sample Preparation: Dissolve the sample in a non-polar solvent like hexane.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: A normal-phase column (e.g., silica or cyano-bonded).
-
Mobile Phase: Isocratic elution with a non-polar solvent such as hexane.
-
Detector: A detector suitable for non-chromophoric compounds, such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector. Alternatively, coupling to a mass spectrometer with an APCI source can be effective.[4][7]
3. Data Analysis: Purity is determined by the relative peak area.
Logical Workflow for Purity Validation
The following diagram illustrates the logical workflow for validating the purity of this compound, from sample reception to the final purity report.
Conclusion
For the comprehensive purity validation of this compound, GC-MS is the recommended technique due to its superior ability to both quantify the main component and identify unknown impurities. While GC-FID offers a robust and economical solution for routine quantitative analysis, it lacks the qualitative power of MS. HPLC is generally not the preferred method for this type of volatile, non-polar compound unless specialized detection methods are employed. The choice of analytical technique should be guided by the specific requirements of the analysis, balancing the need for detailed impurity profiling with considerations of cost and throughput.
References
- 1. Why is Using GC-MS More Advantageous than GC-FID? [monadlabtech.com]
- 2. labioscientific.com [labioscientific.com]
- 3. Quantification difference between FID and MS - Chromatography Forum [chromforum.org]
- 4. HPLC/APCI mass spectrometry of saturated and unsaturated hydrocarbons by using hydrocarbon solvents as the APCI reagent and HPLC mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 7. researchwith.montclair.edu [researchwith.montclair.edu]
- 8. phmethods.net [phmethods.net]
- 9. decyl cyclohexane, 1795-16-0 [thegoodscentscompany.com]
- 10. uoguelph.ca [uoguelph.ca]
- 11. Cyclohexane | C6H12 | CID 8078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Restek - Chromatograms [restek.com]
A Comparative Guide to Bio-Based and Petroleum-Based Decylcyclohexane for Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of decylcyclohexane derived from biological and petroleum sources, tailored for professionals in research and development. While direct comparative studies on the performance of bio-based versus petroleum-based this compound are not extensively available in current literature, this document outlines the key performance parameters, experimental protocols for evaluation, and potential implications for its application in drug development and other scientific fields.
Introduction to this compound
This compound (C16H32) is a cycloalkane that finds application as a solvent and a component in various chemical formulations.[1][2][3] Traditionally, it is derived from petroleum. However, with the growing emphasis on sustainable and renewable resources, bio-based alternatives are emerging. This compound has been identified as a chemical composition that can be isolated from the leaves of Spermadictyon suaveolens.[1] The performance of a solvent is critically dependent on its purity and the presence of trace impurities, which can vary based on the feedstock and synthesis or extraction process. For drug development, where solvent purity can impact crystallization processes, formulation stability, and even biological interactions, understanding these differences is paramount.
Performance Characteristics: A Comparative Framework
The performance of this compound from either source is expected to be primarily dictated by its physicochemical properties. The following table summarizes the known properties of petroleum-based this compound and provides a template for comparing it with a bio-based counterpart. Researchers are encouraged to use the provided experimental protocols to populate the data for bio-based this compound.
Table 1: Comparative Physicochemical Properties of this compound
| Property | Petroleum-Based this compound | Bio-Based this compound |
| Molecular Formula | C16H32[2][3] | C16H32 |
| Molecular Weight | 224.43 g/mol [2][3] | 224.43 g/mol |
| Boiling Point | 299.7 ± 3.0 °C at 760 mmHg[1] | Requires experimental determination |
| Melting Point | -2 °C[1] | Requires experimental determination |
| Density | 0.8 ± 0.1 g/cm³[1] | Requires experimental determination |
| Flash Point | 127.5 ± 10.6 °C[1] | Requires experimental determination |
| Vapor Pressure | 0.00103 mmHg[3] | Requires experimental determination |
| Solubility | Insoluble in water | Requires experimental determination |
| Purity Profile | Varies by grade | Requires experimental determination (e.g., presence of terpenes, fatty acid esters) |
| Biodegradability | Low | Expected to be higher, but requires testing |
| Toxicity | Overexposure may cause skin and eye irritation; potential for anesthetic effects.[3] | Requires toxicological evaluation |
Experimental Protocols for Performance Evaluation
For a rigorous comparison, the following experimental protocols are recommended to assess the key performance indicators of this compound from different sources.
Purity and Composition Analysis
Objective: To identify and quantify the components of the this compound sample.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the this compound sample in a high-purity volatile solvent (e.g., hexane) to a suitable concentration.
-
Instrumentation: Utilize a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300 °C) at a controlled rate (e.g., 10 °C/min).
-
Split Ratio: Adjust as necessary to avoid column overloading (e.g., 50:1).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to high m/z ratio (e.g., 40-500 amu).
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Compare the mass spectrum with a reference library (e.g., NIST). Identify and quantify any impurity peaks. For bio-based samples, pay close attention to potential biological contaminants.
Solvent Power and Crystallization Efficiency
Objective: To evaluate the effectiveness of this compound as a solvent for a specific compound of interest, particularly for crystallization processes in drug development.
Methodology: Solubility and Crystallization Assessment [4]
-
Solubility at Room Temperature:
-
Solubility at Elevated Temperature:
-
Crystallization upon Cooling:
-
If the solid dissolves at a higher temperature, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 10-20 minutes.[4]
-
Observe the formation of crystals. A successful crystallization will yield a significant amount of solid material.[4]
-
If no crystals form, attempt to induce crystallization by scratching the inside of the test tube with a glass rod.[4]
-
-
Comparison: Perform this procedure in parallel for both petroleum-based and bio-based this compound to compare their effectiveness for the specific compound.
Residual Solvent Analysis in Final Product
Objective: To quantify the amount of this compound remaining in a drug substance or product after manufacturing.
Methodology: Headspace Gas Chromatography (HS-GC) [5]
-
Sample Preparation: Accurately weigh a known amount of the final product (e.g., drug powder) into a headspace vial. Add a suitable dissolution solvent in which the drug is soluble but does not interfere with the this compound peak.
-
Instrumentation: Use a GC system equipped with a headspace autosampler and a Flame Ionization Detector (FID).
-
Headspace Conditions:
-
Oven Temperature: Set to a temperature that ensures complete vaporization of the this compound without degrading the sample (e.g., 120 °C).
-
Vial Equilibration Time: Allow sufficient time for the solvent to partition into the headspace (e.g., 30 minutes).
-
Loop Temperature: Maintain at a slightly higher temperature than the oven to prevent condensation.
-
-
GC Conditions:
-
Column: Use a suitable capillary column for solvent analysis (e.g., DB-624).
-
Injector Temperature: 200 °C.
-
Oven Temperature Program: Isothermal or a ramped program to ensure good separation of this compound from other volatiles.
-
Detector Temperature: 250 °C.
-
-
Quantification: Create a calibration curve using standard solutions of this compound at known concentrations. Calculate the amount of residual this compound in the sample based on the peak area. Compare the results obtained using bio-based and petroleum-based this compound as the process solvent.
Logical Workflow for Solvent Selection in Drug Development
The following diagram illustrates a typical workflow for selecting and validating a solvent for a pharmaceutical application, highlighting where the comparison between bio-based and petroleum-based this compound would be critical.
Caption: Workflow for solvent selection and comparison.
Potential Relevance in Biological Pathways
While this compound is primarily used as a solvent and is not expected to have direct pharmacological activity, the choice of solvent can be critical in the formulation of drugs that target specific biological pathways. For instance, in the development of a kinase inhibitor, the solvent used for crystallization could influence the polymorph of the final active pharmaceutical ingredient (API), which in turn can affect its solubility, bioavailability, and ultimately its efficacy in modulating a signaling pathway.
The diagram below represents a simplified hypothetical signaling pathway that could be targeted by a drug formulated using this compound.
Caption: A hypothetical signaling pathway.
Conclusion
The choice between petroleum-based and bio-based this compound will depend on a multi-faceted evaluation of performance, purity, cost, and sustainability goals. While petroleum-derived solvents are well-characterized and cost-effective, bio-based alternatives offer the potential for a reduced environmental footprint.[6] However, their performance and purity must be rigorously validated to ensure they meet the stringent requirements of scientific and pharmaceutical applications. The experimental protocols and frameworks provided in this guide are intended to empower researchers to make informed decisions based on empirical data. As more research into bio-based solvents becomes available, a clearer picture of their comparative performance will emerge.
References
Validating the Physical Properties of Decylcyclohexane Against Literature Values: A Comparative Guide
This guide provides a comprehensive comparison of the physical properties of decylcyclohexane with established literature values. It is designed for researchers, scientists, and professionals in drug development who require accurate physical data for this compound. The guide outlines standard experimental protocols for the validation of these properties and includes a workflow for the validation process.
Workflow for Physical Property Validation
The following diagram illustrates the logical workflow for validating the physical properties of a this compound sample against literature data.
Caption: Workflow for validating this compound's physical properties.
Literature Values for Physical Properties of this compound
The following table summarizes the physical properties of this compound as reported in various chemical literature and databases.
| Physical Property | Reported Value | Source(s) |
| Density | 0.8 ± 0.1 g/cm³ | ChemSrc[1] |
| 0.812 g/cm³ | Guidechem[2] | |
| 0.8167 g/L | Toxics Use Reduction Institute | |
| 0.82 g/cm³ | ChemicalBook[3][4] | |
| Refractive Index | 1.449 | ChemSrc, Guidechem[1][2] |
| 1.45338 | Toxics Use Reduction Institute | |
| 1.4500 to 1.4540 | ChemicalBook[3] | |
| Boiling Point | 299.00 °C (@ 760.00 mm Hg) | The Good Scents Company[5] |
| 299.7 ± 3.0 °C (@ 760 mmHg) | ChemSrc[1] | |
| 299 °C | Toxics Use Reduction Institute, ChemicalBook[3][4] | |
| Melting Point | -2 °C | ChemSrc, Guidechem, ChemicalBook[1][2][3][4] |
| -1.7 °C | Toxics Use Reduction Institute |
Experimental Protocols
Detailed methodologies for the experimental determination of the key physical properties of this compound are provided below.
Density Measurement
The density of a liquid can be determined by measuring the mass of a known volume.[6][7]
-
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume (e.g., 25 mL)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermometer
-
Water bath for temperature control
-
-
Procedure:
-
Clean and thoroughly dry the pycnometer.
-
Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).
-
Fill the pycnometer with the this compound sample, ensuring no air bubbles are trapped.
-
Place the filled pycnometer in a temperature-controlled water bath (e.g., at 20°C) and allow it to equilibrate.
-
Once equilibrated, carefully dry the outside of the pycnometer and weigh it again to determine the mass of the pycnometer and the liquid (m₂).
-
The mass of the this compound sample (m_liquid) is calculated as: m_liquid = m₂ - m₁.
-
The density (ρ) is then calculated using the known volume of the pycnometer (V): ρ = m_liquid / V.
-
Repeat the measurement at least three times to ensure accuracy and calculate the average density.[8]
-
Refractive Index Measurement
The refractive index is determined using a refractometer, which measures the extent to which light is bent when it passes through the liquid.
-
Apparatus:
-
Abbe refractometer
-
Constant temperature water circulator
-
Dropper or pipette
-
Lens paper and ethanol for cleaning
-
-
Procedure:
-
Calibrate the Abbe refractometer using a standard sample with a known refractive index, such as distilled water.[9]
-
Clean the prism surfaces of the refractometer with ethanol and lens paper.
-
Using a clean dropper, place a few drops of the this compound sample onto the lower prism.[10]
-
Close the prisms and ensure the liquid spreads evenly without any air bubbles.
-
Allow the sample to reach thermal equilibrium by circulating water at a specific temperature (e.g., 20°C) through the instrument.
-
While looking through the eyepiece, adjust the coarse and fine control knobs until the boundary line between the light and dark fields is sharp and centered on the crosshairs.[10]
-
Read the refractive index value directly from the instrument's scale.
-
Perform multiple readings and average the results for precision.
-
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[11] A common method for small sample volumes is the Thiele tube method.[12]
-
Apparatus:
-
Thiele tube
-
Thermometer (-10 to 300°C)
-
Small test tube or Durham tube
-
Capillary tube (sealed at one end)
-
Heat source (Bunsen burner or hot plate)
-
Mineral oil or silicone oil
-
-
Procedure:
-
Add a small amount (0.5-1 mL) of this compound to the small test tube.
-
Place a capillary tube, with its sealed end up, into the test tube containing the sample.[12]
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Insert this assembly into the Thiele tube containing heat-stable oil, making sure the sample is immersed in the oil.[12]
-
Gently heat the side arm of the Thiele tube.[12]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[12] Record this temperature.
-
Record the atmospheric pressure at the time of the measurement.
-
Melting Point Determination
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For substances that are liquid at room temperature, this requires cooling the sample until it solidifies.
-
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup
-
Capillary tubes
-
Cooling bath (e.g., dry ice/acetone)
-
Thermometer
-
-
Procedure:
-
Place a small amount of liquid this compound in a capillary tube.
-
Cool the capillary tube in a cooling bath until the sample solidifies completely.
-
Place the capillary tube containing the solid sample into the melting point apparatus.[13][14]
-
Heat the sample slowly, at a rate of about 1-2°C per minute, as the melting point is approached.[13][15]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[16]
-
The recorded temperature range is the melting point of the substance. For a pure compound, this range should be narrow.[14]
-
References
- 1. This compound | CAS#:1795-16-0 | Chemsrc [chemsrc.com]
- 2. Page loading... [guidechem.com]
- 3. N-DECYLCYCLOHEXANE | 1795-16-0 [amp.chemicalbook.com]
- 4. chemwhat.com [chemwhat.com]
- 5. decyl cyclohexane, 1795-16-0 [thegoodscentscompany.com]
- 6. emeraldcloudlab.com [emeraldcloudlab.com]
- 7. calnesis.com [calnesis.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. davjalandhar.com [davjalandhar.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. westlab.com [westlab.com]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pennwest.edu [pennwest.edu]
A comparative analysis of the cetane number of Decylcyclohexane blends.
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Decylcyclohexane, a saturated cycloalkane with a ten-carbon alkyl chain, is a molecule of interest in the study of alternative and synthetic fuels. Its molecular structure suggests a cetane number that would be higher than that of smaller cycloalkanes but likely lower than that of straight-chain alkanes of similar carbon number. This guide explores the expected performance of this compound blends in diesel fuels, details the standard experimental protocols for cetane number determination, and presents a logical framework for understanding the relationship between its structure and ignition quality.
Data Presentation: Cetane Numbers of Relevant Compounds
Due to the absence of specific experimental data for this compound, this table presents the cetane numbers of structurally related cycloalkanes and conventional diesel fuel components to provide a comparative context.
| Compound | Chemical Formula | Cetane Number (CN) / Derived Cetane Number (DCN) | Reference |
| n-Hexadecane (Cetane) | C₁₆H₃₄ | 100 | [1] |
| 2,2,4,4,6,8,8-Heptamethylnonane (Isocetane) | C₁₆H₃₄ | 15 | [1] |
| Conventional Diesel Fuel | Approx. C₈-C₂₁ | 40-55 | [2] |
| Decalin (Decahydronaphthalene) | C₁₀H₁₈ | ~46.5 | N/A |
| Methylcyclohexane | C₇H₁₄ | ~20 | [3] |
| This compound (Estimated) | C₁₆H₃₂ | 45 - 60 | Estimated |
Note: The cetane number for this compound is an educated estimate based on the principles of hydrocarbon combustion. The long decyl side chain would significantly improve the ignition quality compared to smaller cycloalkanes, approaching the range of conventional diesel fuels.
Comparative Analysis
Long-chain alkylcycloalkanes like this compound represent a class of compounds with potential as blendstocks for diesel fuel. The ignition quality of a hydrocarbon is largely dependent on its molecular structure.
-
Alkyl Chain Length: The presence of the long, straight decyl (C₁₀) chain on the cyclohexane ring is expected to be the dominant factor influencing its cetane number. Longer, unbranched alkyl chains facilitate autoignition, leading to higher cetane numbers.
-
Cyclic Structure: The cyclohexane ring, being a saturated cyclic structure, has a lower tendency to autoignite compared to a straight-chain alkane of the same carbon number. This is because the ring structure is more stable and the C-H bonds are generally stronger. However, the influence of the ring is less pronounced in molecules with long alkyl side chains.
-
Blending with Diesel: When blended with conventional diesel fuel, this compound would likely have a moderate impact on the final cetane number of the blend. If the cetane number of pure this compound is within the range of conventional diesel, blending would result in a fuel with predictable ignition properties. The miscibility of this compound in diesel fuel is expected to be excellent due to its nonpolar hydrocarbon nature.
Compared to other alternatives:
-
Biodiesel (FAME): Fatty Acid Methyl Esters (FAME), the primary components of biodiesel, typically have cetane numbers in the range of 45 to 65. This compound's estimated cetane number is comparable to that of many biodiesel types.
-
Fischer-Tropsch (FT) Diesels: FT diesels are characterized by a high concentration of n-paraffins and consequently have very high cetane numbers (often >70). This compound blends would likely have a lower cetane number than FT diesel.
Experimental Protocols
The cetane number of a fuel is determined using standardized engine tests that measure the ignition delay of the fuel. The two primary methods are ASTM D613 and ASTM D6890.
ASTM D613: Standard Test Method for Cetane Number of Diesel Fuel Oil
This is the traditional and referee method for determining cetane number.
Methodology:
-
Apparatus: A standardized, single-cylinder, four-stroke cycle, variable compression ratio, indirect injected Cooperative Fuel Research (CFR) engine is used.
-
Principle: The cetane number of a test fuel is determined by comparing its combustion characteristics with those of primary reference fuels (blends of n-cetane and 2,2,4,4,6,8,8-heptamethylnonane).
-
Procedure:
-
The engine is operated on the test fuel under standardized conditions of speed, injection timing, and fuel flow rate.
-
The compression ratio is adjusted until the fuel exhibits a specific ignition delay (the time between fuel injection and the start of combustion).
-
Two primary reference fuel blends are then selected that bracket the ignition delay of the test fuel.
-
The engine is operated on each reference fuel blend, and the compression ratio is adjusted to achieve the same ignition delay as the test fuel. .
-
The cetane number of the test fuel is then interpolated from the cetane numbers of the two bracketing reference fuels and the corresponding compression ratio readings.
-
ASTM D6890: Standard Test Method for Determined Cetane Number of Diesel Fuel Oils
This method, which yields a Derived Cetane Number (DCN), is an alternative to the engine-based ASTM D613 and requires a much smaller sample size.
Methodology:
-
Apparatus: An Ignition Quality Tester (IQT) is used. The IQT is a constant volume combustion chamber with controlled temperature and pressure.
-
Principle: The DCN is determined from the measured ignition delay of the fuel when injected into the heated and pressurized chamber.
-
Procedure:
-
The combustion chamber is brought to a specified temperature and pressure.
-
A small sample of the test fuel is injected into the chamber.
-
The time from the start of injection to the onset of combustion (detected by a pressure transducer) is measured as the ignition delay.
-
This ignition delay is then used in an empirical equation to calculate the Derived Cetane Number. The equation is based on a correlation developed from fuels with known cetane numbers as determined by ASTM D613.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the Derived Cetane Number (DCN) using the Ignition Quality Tester (IQT) as per the ASTM D6890 standard.
Logical Relationship: Molecular Structure and Cetane Number
The cetane number of a hydrocarbon is intrinsically linked to its molecular structure. For long-chain alkylcycloalkanes like this compound, the following logical relationships apply:
Conclusion
While direct experimental data on the cetane number of this compound blends remains elusive, a comparative analysis based on the principles of hydrocarbon combustion and data from structurally similar compounds provides valuable insights. The long alkyl side chain of this compound is expected to impart it with a respectable cetane number, likely falling within the range of conventional diesel fuels. This would make it a potentially viable blending component. Further experimental investigation following the detailed protocols of ASTM D613 or D6890 is necessary to definitively quantify its ignition quality and optimize its use in diesel fuel formulations.
References
A Spectroscopic Showdown: Unraveling the Isomers of Decylcyclohexane
A detailed comparative analysis of the spectroscopic signatures of n-decylcyclohexane and its branched isomer, (1-methylnonyl)cyclohexane, provides a clear framework for distinguishing these structurally similar compounds. This guide leverages experimental and predicted data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to highlight the subtle yet significant differences arising from their distinct molecular architectures.
For researchers and professionals in drug development and chemical analysis, the precise identification of isomeric compounds is a critical task. Isomers, while sharing the same molecular formula, can exhibit different physical, chemical, and biological properties. Spectroscopic techniques are indispensable tools for elucidating the correct structure. This guide offers a direct comparison of n-decylcyclohexane and a representative branched isomer, (1-methylnonyl)cyclohexane, showcasing how NMR, IR, and MS can be effectively employed for their differentiation.
Experimental and Predicted Spectroscopic Data
The following tables summarize the key spectroscopic features of n-decylcyclohexane and the predicted characteristics for its isomer, (1-methylnonyl)cyclohexane.
Table 1: Comparison of ¹H and ¹³C NMR Spectroscopic Data
| Spectroscopic Feature | n-Decylcyclohexane (Predicted) | (1-Methylnonyl)cyclohexane (Predicted) |
| ¹H NMR | ||
| Number of Signals | ~7 | ~10 |
| Chemical Shift (δ) Range | 0.8-1.8 ppm | 0.8-1.9 ppm |
| Key Differentiating Signal | Triplet at ~0.88 ppm (terminal -CH₃) | Doublet at ~0.85 ppm (terminal -CH₃ of nonyl chain and methyl branch) |
| ¹³C NMR | ||
| Number of Signals | ~8 | ~16 (potential for some overlap) |
| Chemical Shift (δ) Range | ~14-40 ppm | ~14-45 ppm |
| Key Differentiating Signal | Single signal for terminal methyl carbon at ~14 ppm | Multiple signals for methyl carbons, including the branch point, between ~14-23 ppm |
Table 2: Comparison of Infrared (IR) Spectroscopy Data
| Spectroscopic Feature | n-Decylcyclohexane (Experimental) | (1-Methylnonyl)cyclohexane (Predicted) |
| C-H Stretching (alkane) | 2924 cm⁻¹, 2853 cm⁻¹ | ~2925 cm⁻¹, ~2855 cm⁻¹ |
| CH₂ Bending (scissoring) | ~1465 cm⁻¹ | ~1465 cm⁻¹ |
| CH₃ Bending (asymmetrical) | ~1378 cm⁻¹ | ~1378 cm⁻¹ (potentially more intense due to two methyl groups) |
| Overall Spectrum | The spectra are expected to be very similar, characteristic of long-chain alkanes. | Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be present due to changes in skeletal vibrations. |
Table 3: Comparison of Mass Spectrometry (Electron Ionization) Data
| Spectroscopic Feature | n-Decylcyclohexane (Experimental)[1][2] | (1-Methylnonyl)cyclohexane (Predicted) |
| Molecular Ion (M⁺) | m/z 224 (low intensity) | m/z 224 (very low or absent) |
| Base Peak | m/z 83 (loss of C₁₀H₂₁) or m/z 55 | m/z 113 (cleavage at the branch point to form a stable secondary carbocation) |
| Key Fragmentation Pathways | Loss of alkyl fragments from the decyl chain, leading to a series of peaks separated by 14 amu (CH₂). Cleavage of the bond between the cyclohexane ring and the decyl chain. | Preferential cleavage at the branching point.[3][4][5] The loss of the largest alkyl group at a branch is favored.[4][5] |
| Characteristic Fragment Ions | m/z 83 (C₆H₁₁⁺), m/z 55 (C₄H₇⁺) | m/z 113 (M - C₈H₁₇)⁺, m/z 43 (C₃H₇⁺), m/z 57 (C₄H₉⁺) |
Visualizing the Isomeric Structures and Analytical Workflow
To better understand the structural differences and the process of their spectroscopic comparison, the following diagrams are provided.
Caption: Molecular structures of n-decylcyclohexane and (1-methylnonyl)cyclohexane.
Caption: General workflow for the spectroscopic comparison of isomers.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of liquid hydrocarbons like this compound and its isomers.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the liquid sample in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: The NMR spectra are acquired on a spectrometer operating at a proton frequency of 400 MHz or higher.[6] The instrument is tuned and shimmed for optimal magnetic field homogeneity.
-
¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is used.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a neat liquid sample, place a single drop of the liquid onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[7] Alternatively, a thin film of the liquid can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[8][9]
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal or the salt plates is recorded. This is necessary to subtract the spectral contributions of the accessory and the atmosphere (CO₂ and H₂O).
-
Sample Spectrum Acquisition: The sample is placed in the infrared beam path, and the spectrum is recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The sample interferogram is Fourier transformed to produce the spectrum. The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The liquid sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or directly using a heated probe. The sample is vaporized in a high-vacuum environment.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[10][11] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).[11][12]
-
Fragmentation: The excess energy imparted to the molecular ion often causes it to fragment into smaller, characteristic charged ions and neutral radicals.[3][12]
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.
Conclusion
The spectroscopic comparison of n-decylcyclohexane and its branched isomer, (1-methylnonyl)cyclohexane, demonstrates that while their IR spectra are quite similar, NMR spectroscopy and particularly Mass Spectrometry offer definitive points of differentiation. The number of signals and their multiplicities in ¹H and ¹³C NMR spectra provide clear evidence of the degree of branching. Furthermore, the fragmentation patterns in EI-MS are highly sensitive to the presence and location of branching in the alkyl chain, leading to distinct base peaks and overall spectral appearances. By employing these techniques in a complementary fashion, researchers can confidently distinguish between such closely related isomers.
References
- 1. Cyclohexane, decyl- [webbook.nist.gov]
- 2. Cyclohexane, decyl- [webbook.nist.gov]
- 3. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 4. GCMS Section 6.9.2 [people.whitman.edu]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
Decylcyclohexane: A Greener Alternative to Traditional Solvents? A Comparative Environmental Impact Assessment
For researchers, scientists, and drug development professionals, the choice of solvent is a critical decision that extends beyond chemical compatibility and performance. The environmental footprint of solvents is an increasingly important consideration. This guide provides a detailed comparison of the environmental impact of Decylcyclohexane, a high-boiling cycloalkane, with traditional solvents such as Toluene, n-Hexane, and Dichloromethane. The following analysis is based on key environmental indicators: biodegradability, aquatic toxicity, and bioaccumulation potential.
Executive Summary
This compound presents a potentially favorable environmental profile compared to some traditional solvents, primarily due to its expected lower aquatic toxicity and ready biodegradability. However, its high potential for bioaccumulation warrants careful consideration. In contrast, traditional solvents like Toluene, n-Hexane, and Dichloromethane exhibit a range of environmental hazards, from high aquatic toxicity and neurotoxicity to concerns about carcinogenicity. The selection of a solvent should therefore be based on a holistic assessment of its lifecycle and specific application.
Data Presentation: Environmental Impact Comparison
The following table summarizes the key environmental impact data for this compound and the selected traditional solvents. This data is crucial for an evidence-based approach to solvent selection.
| Parameter | This compound | Toluene | n-Hexane | Dichloromethane |
| Biodegradability | Expected to be readily biodegradable (data on similar long-chain alkanes) | Readily biodegradable[1] | Readily biodegradable | Readily biodegradable after acclimatization[2] |
| (OECD 301) | No specific data found | 60-100% (OECD 301C) | >60% (OECD 301F) | 68% after 28 days (OECD 301D)[2] |
| Aquatic Toxicity | Expected to have low aquatic toxicity | LC50 (Oncorhynchus mykiss, 96h): 7.63 mg/L[1] | LC50 (Pimephales promelas, 96h): 2.5 mg/L | LC50 (Pimephales promelas, 96h): 193 mg/L[3][4] |
| (LC50, fish, 96h) | No specific data found | LC50 (Fish, 96h): 5-7 mg/L, 15-19 mg/L[5] | ||
| Bioaccumulation | High potential for bioaccumulation | Log Kow: 2.73[6][7] | Log Kow: 3.90 | Log Kow: 1.25[8][9] |
| (Log Kow) | Estimated Log Kow > 4 |
Experimental Protocols
The data presented in this guide is based on standardized experimental protocols established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of environmental safety data.
Ready Biodegradability - OECD 301
This series of tests evaluates the potential for a chemical to be rapidly and completely biodegraded by microorganisms.
-
OECD 301D (Closed Bottle Test): A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge) and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation is followed by the analysis of dissolved oxygen over a 28-day period.[10]
-
OECD 301F (Manometric Respirometry Test): A measured volume of inoculated mineral medium containing a known concentration of the test substance is stirred in a closed flask at a constant temperature for up to 28 days. The consumption of oxygen is determined by measuring the change in pressure in the apparatus.
Fish, Acute Toxicity Test - OECD 203
This test is designed to determine the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.
-
Procedure: Fish are exposed to the test substance, which is added to the water in a range of concentrations. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated.[11][12]
Partition Coefficient (n-octanol/water) - OECD 117 (HPLC Method)
This test determines the octanol-water partition coefficient (Kow), which is a key indicator of a substance's potential for bioaccumulation. A high Log Kow value (generally > 3) suggests a higher potential to accumulate in the fatty tissues of organisms.
-
Procedure: The High-Performance Liquid Chromatography (HPLC) method is used. The retention time of the test substance on a column with a non-polar stationary phase is measured and compared to those of reference substances with known Log Kow values.
Visualization of Solvent Toxicity Pathway
While specific signaling pathways for this compound toxicity are not well-documented, the general mechanism of neurotoxicity for many organic solvents, particularly hydrocarbons, involves disruption of neuronal membranes. This can be conceptualized as a non-specific interaction with the lipid bilayer of nerve cells.
Caption: General pathway for solvent-induced neurotoxicity.
Experimental Workflow for Environmental Impact Assessment
The evaluation of a solvent's environmental impact follows a structured workflow, incorporating the key experimental protocols described above.
Caption: Workflow for assessing the environmental impact of a solvent.
Conclusion
The selection of a solvent in a research or industrial setting has far-reaching environmental consequences. While this compound shows promise as a potentially less ecotoxic alternative to some traditional solvents, its high bioaccumulation potential necessitates further investigation and careful management. Traditional solvents like Toluene and n-Hexane pose significant risks to aquatic ecosystems and human health. Dichloromethane, while showing some evidence of rapid biodegradability, is a suspected carcinogen.
This guide underscores the importance of a data-driven approach to solvent selection, moving beyond performance to a comprehensive evaluation of environmental and health impacts. As the demand for greener chemistry grows, the development and adoption of solvents with a more benign environmental profile will be crucial for a sustainable future in scientific research and drug development.
References
- 1. fishersci.com [fishersci.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Toluene - Wikipedia [en.wikipedia.org]
- 8. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dichloromethane - Wikipedia [en.wikipedia.org]
- 10. OECD 301D - Biodegradation Closed Bottle Test - Situ Biosciences [situbiosciences.com]
- 11. ENVIRONMENTAL [oasis-lmc.org]
- 12. Methylene Chloride | Fisher Scientific [fishersci.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying Decylcyclohexane
For researchers, scientists, and drug development professionals engaged in areas where the precise quantification of hydrocarbon impurities or components is critical, this guide offers a comparative overview of analytical methodologies for Decylcyclohexane. This document focuses on the cross-validation of Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) for the accurate measurement of this compound. The selection of an appropriate analytical technique is paramount for ensuring data quality, reliability, and regulatory compliance. This guide provides a framework for comparing these methods, supported by representative experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The choice of an analytical method for quantifying this compound is dependent on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for GC-FID, GC-MS, and HPLC in the analysis of long-chain hydrocarbons like this compound. The data presented is representative and intended to guide the method selection and validation process.
| Performance Metric | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase, with detection by flame ionization. | Separation based on volatility and interaction with a stationary phase, with detection and identification by mass analysis. | Separation based on partitioning between a mobile and stationary phase, with detection typically by UV or refractive index. |
| Selectivity | Moderate; based on retention time. | High; based on retention time and mass-to-charge ratio. | Moderate to High; dependent on column and detector choice. |
| Sensitivity | Good (typically µg/mL to ng/mL). | Excellent (typically ng/mL to pg/mL). | Moderate (typically µg/mL). |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.01 µg/mL | ~1 µg/mL |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (RSD) | < 5% | < 5% | < 5% |
| Accuracy (% Recovery) | 95-105% | 95-105% | 90-110% |
| Sample Throughput | High | Moderate to High | Moderate |
| Cost | Low to Moderate | High | Moderate |
Experimental Workflow for Cross-Validation
The cross-validation of analytical methods involves a systematic comparison of their performance characteristics to ensure that they provide equivalent results for the intended application. A generalized workflow for this process is illustrated below.
Experimental Protocols
Detailed methodologies for the quantification of this compound using GC-FID, GC-MS, and HPLC are provided below. These protocols are representative and may require optimization for specific sample matrices.
Gas Chromatography-Flame Ionization Detection (GC-FID)
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector and an autosampler.
-
Column: A non-polar capillary column, such as a DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector: FID at 300°C.
-
Sample Preparation: Samples are diluted in a suitable solvent such as hexane or dichloromethane. An internal standard (e.g., unthis compound) may be added for improved accuracy.
-
Calibration: A multi-point calibration curve is generated using standards of known this compound concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column and Carrier Gas: Same as GC-FID.
-
Injector and Oven Temperature Program: Same as GC-FID.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound (e.g., m/z 83, 111, 224).
-
-
Sample Preparation and Calibration: Similar to GC-FID.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index Detector (RID) or UV detector at low wavelength if an appropriate chromophore is present or derivatization is performed).
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: RID, with the cell temperature maintained at 35°C.
-
Sample Preparation: Samples are dissolved in the mobile phase.
-
Calibration: A multi-point calibration curve is constructed using standards of known this compound concentrations.
Signaling Pathway of Method Validation Logic
The logical flow of validating an analytical method to ensure its suitability for its intended purpose is depicted in the following diagram. This process ensures that the method is accurate, precise, and reliable.
Safety Operating Guide
Navigating the Disposal of Decylcyclohexane: A Procedural Guide
For researchers and scientists in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of decylcyclohexane, aligning with best practices for laboratory chemical handling.
While this compound is not classified as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals), responsible disposal is crucial.[1][2] The absence of a hazardous classification does not permit indiscriminate disposal, such as drain or regular trash disposal. Adherence to local and national regulations is mandatory for all chemical waste.[1]
This compound: Key Safety and Physical Data
The following table summarizes essential data for this compound. This information is critical for safe handling and for providing accurate details to waste disposal services.
| Property | Value | Source |
| GHS Classification | Not a hazardous substance or mixture | [1][2] |
| Boiling Point | 299.0 °C @ 760.00 mm Hg | [2] |
| Flash Point | 127.5 °C (262.0 °F) TCC (est) | [2] |
| Vapor Pressure | 0.001030 mmHg @ 25.0 °C (est) | [2] |
| Water Solubility | 0.001358 mg/L @ 25 °C (est) | [2] |
| Hazards | Overexposure may cause skin and eye irritation; may have anesthetic effects (drowsiness, dizziness, headache).[3] | [3] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for collecting and disposing of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE) and Handling:
-
PPE: Before handling this compound, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a fume hood, to avoid the generation of vapor or mist.[1]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1] In case of accidental contact, rinse the affected area thoroughly with water.[1]
2. Waste Collection and Segregation:
-
Designated Waste Container: Use a dedicated, chemically compatible waste container for collecting this compound waste. The container must be in good condition and have a secure, tight-fitting lid.
-
Avoid Mixing: Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines. Mixing non-hazardous waste with hazardous waste will render the entire volume hazardous, increasing disposal costs.[4]
-
Labeling: Immediately label the waste container with "this compound Waste" and include any other information required by your institution's Environmental Health and Safety (EHS) department. Keep the container closed except when adding waste.[5]
3. Storage of Waste:
-
Location: Store the sealed waste container in a designated, secondary containment area away from incompatible materials, particularly strong oxidizing agents.
-
Conditions: The storage area should be cool, well-ventilated, and secure.
4. Arranging for Disposal:
-
Professional Disposal Service: The primary method for disposal is through a licensed professional waste disposal company.[1][6] Your institution's EHS department will typically manage this process.[5]
-
Waste Pickup Request: Follow your organization's procedure for requesting a chemical waste pickup. Provide accurate information about the waste composition and volume.
-
Do Not Dispose On-Site: Never dispose of this compound down the drain or by evaporation.[5] Although not classified as a PBT (Persistent, Bioaccumulative, and Toxic) substance, its ecological effects are not fully known, and similar compounds can be hazardous to the environment.[1][7]
5. Disposal of Contaminated Materials:
-
Solid Waste: Any materials contaminated with this compound, such as absorbent pads from a spill, gloves, or empty containers, should be collected in a sealed, labeled bag or container and disposed of through the chemical waste stream.
-
Empty Containers: Before disposing of an empty this compound container as regular trash, ensure it is completely empty.[1] For containers that held acute hazardous waste, triple rinsing is required, with the rinsate collected as hazardous waste.[5] While this compound is not acutely hazardous, following this best practice is recommended. Deface the original label before disposal.[5]
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory environment.
Caption: Procedural workflow for the safe disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. decyl cyclohexane, 1795-16-0 [thegoodscentscompany.com]
- 3. This compound | C16H32 | CID 15713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nipissingu.ca [nipissingu.ca]
- 5. vumc.org [vumc.org]
- 6. lgcstandards.com [lgcstandards.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Personal protective equipment for handling Decylcyclohexane
This guide provides immediate, essential safety protocols and logistical information for handling Decylcyclohexane in a laboratory setting. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge for safe operational and disposal procedures.
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area.
-
Use a local exhaust ventilation system to prevent the generation of vapor or mist.
-
Ensure safety showers and eye wash stations are readily accessible.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE).
-
Wash hands and face thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
-
Ground and bond containers and receiving equipment to prevent static discharge.
Storage Procedures:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed.
-
Incompatible with strong oxidizing agents.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specific Equipment | Standard/Recommendation |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles. | Conforming to NIOSH (US) or EN 166 (EU). |
| Skin and Body Protection | Chemical-resistant lab coat. | --- |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Inspect gloves prior to use. |
| Respiratory Protection | Not typically required with adequate ventilation. If vapors are generated, use a NIOSH-approved respirator with an organic vapor cartridge. | --- |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical advice. |
| Skin Contact | Take off all contaminated clothing immediately. Rinse the skin well with water. If skin irritation occurs, get medical advice. |
| Eye Contact | Rinse with plenty of water. Remove contact lenses if present and easy to do. If eye irritation persists, seek medical advice. |
| Ingestion | Rinse mouth. Seek medical advice. |
Disposal Plan
-
Dispose of this compound and any contaminated packaging in accordance with local and national regulations.
-
Entrust disposal to a licensed waste disposal company.
-
Before disposing of the container, ensure it is completely empty.
Emergency Protocol: Accidental Release
In the event of a spill, follow the workflow below.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
